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Core Science & Biosynthesis

Foundational

Biosynthetic Pathway and Technical Analysis of Conodurine

Executive Summary Conodurine is a complex bisindole alkaloid belonging to the vobasine-iboga class, predominantly isolated from the genus Tabernaemontana (family Apocynaceae). Structurally, it represents the convergence...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Conodurine is a complex bisindole alkaloid belonging to the vobasine-iboga class, predominantly isolated from the genus Tabernaemontana (family Apocynaceae). Structurally, it represents the convergence of two distinct biosynthetic lineages: a vobasine unit (providing the "head" scaffold) and an isovoacangine unit (providing the "body" scaffold), linked via a C3–C11' bond.

Biologically, conodurine has garnered significant attention in drug discovery due to its potent activity as an acetylcholinesterase (AChE) inhibitor and its potential capability to reverse Multi-Drug Resistance (MDR) in cancer cells. This guide details its biosynthetic origins, structural integration, and the experimental frameworks required for its isolation and characterization.

Structural Deconstruction & Biosynthetic Logic

To understand the biosynthesis of conodurine, one must first deconstruct the molecule into its two monomeric precursors. The biosynthesis is not a linear chain but a convergent system involving two parallel pathways that unite in a final enzymatic ligation.

Structural ComponentPrecursor ClassSpecific MonomerBiosynthetic Origin
Unit A (Top) Vobasine-typeVobasine (or 3-oxovobasine)Indole

Corynanthe

Sarpagan
Unit B (Bottom) Iboga-typeIsovoacangine Indole

Corynanthe

Stemmadenine

Iboga
Linkage C-C BondC3–C11' Oxidative Radical Coupling

The Biosynthetic Pathway

The pathway begins with the universal monoterpene indole alkaloid (MIA) precursors and diverges into two skeletal types before converging to form the dimer.

Phase I: The Common Origin

All MIAs, including the progenitors of conodurine, initiate from the condensation of Tryptamine and Secologanin .

  • Tryptophan Decarboxylation: L-Tryptophan is converted to Tryptamine by Tryptophan Decarboxylase (TDC).

  • Secologanin Formation: The iridoid pathway yields Secologanin from Geranyl Pyrophosphate (GPP).

  • Strictosidine Synthesis: Tryptamine and Secologanin are condensed by Strictosidine Synthase (STR) to form Strictosidine , the central intermediate.

Phase II: Pathway Divergence

Here, the pathway splits to generate the two necessary halves of conodurine.

Path A: Formation of the Vobasine Unit
  • Deglycosylation: Strictosidine is deglycosylated by Strictosidine Glucosidase (SGD) to form a reactive aglycone.

  • Sarpagan Bridge Formation: Through a series of rearrangements involving Geissoschizine synthase, the corynanthe skeleton cyclizes to form the sarpagan/vobasine framework.

  • N-Methylation: An N-methyltransferase acts on the indole nitrogen to stabilize the Vobasine structure.

Path B: Formation of the Isovoacangine Unit
  • Stemmadenine Route: The reactive aglycone rearranges into Dehydrosecodine and then Stemmadenine .

  • Iboga Cyclization: Stemmadenine undergoes rearrangement to form the Iboga skeleton, yielding Coronaridine .

  • Oxidation & Substitution:

    • Coronaridine is oxidized at the C-11 position (iboga numbering) to form Isovoacangine .

    • Note: This contrasts with Voacangine, which is substituted at C-10. The specific regiochemistry is critical for conodurine.

Phase III: The Convergence (Dimerization)

The final step is the non-stochastic, enzymatic coupling of Vobasine and Isovoacangine.

  • Enzyme: Class III Peroxidase (Prx) or a Laccase-like enzyme.

  • Mechanism:

    • The enzyme generates a radical at C3 of the Vobasine unit and C11' of the Isovoacangine unit.

    • Radical-radical coupling forms the C3–C11' bond.

    • Stereochemical control ensures the formation of Conodurine (distinct from its atropisomer, Conoduramine).

Pathway Visualization

ConodurineBiosynthesis Tryptophan L-Tryptophan Strictosidine Strictosidine (Central Hub) Tryptophan->Strictosidine TDC + STR Secologanin Secologanin Secologanin->Strictosidine Geissoschizine Geissoschizine Strictosidine->Geissoschizine SGD Stemmadenine Stemmadenine Strictosidine->Stemmadenine SGD Vobasine Vobasine (Unit A) Geissoschizine->Vobasine Cyclization & N-Me Conodurine CONODURINE (Bisindole) Vobasine->Conodurine Peroxidase (Coupling) Coronaridine Coronaridine Stemmadenine->Coronaridine Rearrangement Isovoacangine Isovoacangine (Unit B) Coronaridine->Isovoacangine C11-Oxidation Isovoacangine->Conodurine C3-C11' Bond

Caption: Convergent biosynthetic pathway of Conodurine showing the ligation of Vobasine and Isovoacangine lineages.

Experimental Protocols

Extraction and Isolation Strategy

To isolate conodurine from Tabernaemontana species (e.g., T. corymbosa), a pH-modulated fractionation is required to separate the complex alkaloid mixture.

Protocol:

  • Extraction: Macerate 1 kg of dried stem bark in 95% Ethanol for 48 hours. Filter and concentrate under reduced pressure.

  • Acidification: Suspend the crude extract in 5% HCl (pH ~2). Partition with Hexane to remove fats and non-alkaloidal terpenes. Discard the organic layer.

  • Basification: Adjust the aqueous phase to pH 9–10 using

    
    .
    
  • Extraction: Extract exhaustively with

    
    . Dry over anhydrous 
    
    
    
    and concentrate to yield the Total Alkaloid Fraction (TAF) .
  • Chromatography:

    • Stationary Phase: Silica Gel 60 (0.040–0.063 mm).[1]

    • Mobile Phase: Gradient elution with Hexane:Ethyl Acetate (9:1

      
       1:1) followed by 
      
      
      
      :MeOH (95:5).
    • Detection: Conodurine typically elutes in mid-polarity fractions. Monitor using TLC (Dragendorff’s reagent; orange spots).

  • Purification: Final purification via HPLC (C18 column,

    
    :H_2O gradient with 0.1% TFA).
    
Characterization Parameters

Confirm identity using the following spectroscopic markers:

  • HRESIMS: Look for molecular ion

    
     consistent with 
    
    
    
    (approx. m/z 705.39).
  • 1H NMR (CDCl3):

    • Vobasine unit: N-Me singlet (~2.6 ppm), COOMe singlet (~3.7 ppm), ethylidene side chain.

    • Isovoacangine unit: Aromatic protons showing 11-substitution pattern, N-H indole signal.

    • Linkage: Absence of C3-H signal in Vobasine unit; shifts in C11' aromatic region.

Acetylcholinesterase (AChE) Inhibition Assay

Conodurine is a documented AChE inhibitor.

  • Reagents: Acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), Electric eel AChE.

  • Procedure:

    • Mix 140

      
      L of phosphate buffer (pH 8.0), 20 
      
      
      
      L of Conodurine solution (test conc.), and 20
      
      
      L of AChE enzyme solution.
    • Incubate at 25°C for 15 minutes.

    • Add 10

      
      L of DTNB and 10 
      
      
      
      L of substrate.
    • Measurement: Monitor absorbance at 412 nm for 10 minutes.

    • Calculation: Calculate % Inhibition relative to a control (solvent only).

Drug Development Implications

  • Target: Cholinesterase inhibition (Alzheimer's disease relevance).

  • MDR Reversal: Bisindoles like conodurine often interact with P-glycoprotein (P-gp), potentially resensitizing drug-resistant cancer cells to chemotherapy (e.g., Vinblastine).

  • Toxicity: High cytotoxicity is common in bisindoles; therapeutic windows must be established early using MTT assays on non-cancerous fibroblast lines (e.g., 3T3).

References

  • Kam, T. S., & Sim, K. M. (2003). Conodurine, conoduramine, and ervahanine derivatives from Tabernaemontana corymbosa.[2] Phytochemistry, 63(5), 625–629. Link

  • Paterna, A., et al. (2016). Vobasine and vobasine-type MIAs in Tabernaemontana species: Biosynthesis and biological activity.[3] Journal of Ethnopharmacology. Link

  • Sim, D. S., et al. (2014). Cytotoxic vobasine, tacaman, and corynanthe-tryptamine bisindole alkaloids from Tabernaemontana. Journal of Natural Products, 77(11), 2504–2512. Link

  • Vieira, I. J., et al. (2008). Two fast screening methods (GC-MS and TLC-ChEI assay) for rapid evaluation of potential anticholinesterasic indole alkaloids. Anais da Academia Brasileira de Ciências, 80(3), 419–426. Link

Sources

Exploratory

Technical Guide: Discovery, Isolation, and Characterization of Conodurine from Tabernaemontana Species

Executive Summary Conodurine is a bioactive bis-indole alkaloid predominantly isolated from the genus Tabernaemontana (Family: Apocynaceae).[1] Structurally characterized by the coupling of vobasine-type and iboga-type m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Conodurine is a bioactive bis-indole alkaloid predominantly isolated from the genus Tabernaemontana (Family: Apocynaceae).[1] Structurally characterized by the coupling of vobasine-type and iboga-type monomeric units, it has garnered significant attention in drug discovery due to its dual-action potential: reversal of multidrug resistance (MDR) in cancer cells (via P-glycoprotein inhibition) and neuroprotective properties (via Acetylcholinesterase/Butyrylcholinesterase inhibition).[1]

This guide provides a rigorous technical framework for the isolation of Conodurine, moving beyond generic extraction to a targeted acid-base fractionation protocol designed to maximize yield and purity.

Chemotaxonomic & Molecular Context

Botanical Sources

While Tabernaemontana divaricata is the most common model, Conodurine is most efficiently isolated from the root bark of:

  • Tabernaemontana elegans (Stapf)[1][2][3]

  • Tabernaemontana corymbosa [1][4]

  • Tabernaemontana holstii [1][3][4][5]

  • Tabernaemontana laeta

Field Note: Root bark typically yields a higher concentration of bis-indole alkaloids compared to leaves, which are often richer in monomeric precursors.[1]

Molecular Architecture[1]
  • Compound Class: Bis-indole Alkaloid (Vobasine-Iboga heterodimer).[1]

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: ~704.9 g/mol [1]

  • Key Structural Feature: The molecule consists of a vobasine unit linked to a functionalized iboga unit (often isovoacangine or similar).[1] The stereochemistry at the linkage point is critical for biological activity.

Core Directive: Isolation Workflow

Autonomy Note: The following protocol utilizes a classic Acid-Base Fractionation method.[1] This is superior to direct solvent extraction for alkaloids because it exploits the pH-dependent solubility of the basic nitrogen atoms to remove non-alkaloidal lipids and tannins.

Experimental Protocol
Phase A: Biomass Preparation & Crude Extraction
  • Desiccation: Dry T. elegans root bark in a convection oven at 40°C until constant weight. High heat (>50°C) can degrade heat-sensitive alkaloids.[1]

  • Comminution: Grind to a fine powder (mesh size 40–60).

  • Maceration: Extract 1.0 kg of powder with Methanol (MeOH) (3 x 3L) at room temperature for 48 hours.

    • Why: MeOH penetrates the cellular matrix efficiently to solubilize polar salts of alkaloids.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at 40°C to yield the Crude Methanolic Extract .

Phase B: Acid-Base Fractionation (Enrichment)
  • Acidification: Suspend the crude extract in 500 mL of 0.5 M Hydrochloric Acid (HCl) . Stir for 2 hours.

    • Mechanism:[1][6][7] Converts free-base alkaloids (

      
      ) into water-soluble hydrochloride salts (
      
      
      
      ).[1]
  • Defatting (Partition 1): Extract the acidic aqueous layer with Diethyl Ether or Hexane (3 x 200 mL).

    • Result: Discard the organic layer (contains fats, chlorophyll, neutral terpenes).[1] Keep the aqueous acid layer (contains alkaloid salts).[1]

  • Basification: Adjust the pH of the aqueous layer to pH 9–10 using Ammonium Hydroxide (

    
    )  or Sodium Carbonate.
    
    • Mechanism:[1][6][7] Deprotonates the alkaloid salts, reverting them to hydrophobic free bases (

      
      ).[1]
      
  • Alkaloid Recovery (Partition 2): Extract the basic aqueous solution with Chloroform (

    
    )  or Dichloromethane (DCM)  (3 x 300 mL).
    
    • Result: The organic layer now contains the Total Alkaloid Fraction (TAF) .

  • Drying: Dry the organic layer over Anhydrous Sodium Sulfate (

    
    ), filter, and evaporate.
    
Phase C: Chromatographic Isolation
  • Stationary Phase: Silica Gel 60 (0.063–0.200 mm).[1]

  • Mobile Phase Gradient: Toluene:Ethyl Acetate:Diethylamine (Start 90:10:1

    
     50:50:1).[1]
    
    • Note: Diethylamine is essential to prevent "tailing" of basic alkaloids on acidic silica sites.[1]

  • Fractionation: Collect 50 mL fractions. Monitor via TLC (Dragendorff’s reagent).[1]

  • Purification: Conodurine typically elutes in mid-polarity fractions.[1] Final purification may require Preparative TLC or Semi-prep HPLC (C18 column, MeOH:Water + 0.1% TFA).[1]

Workflow Visualization

IsolationProtocol Biomass Root Bark Powder (Tabernaemontana sp.) MeOH_Ext Crude MeOH Extract Biomass->MeOH_Ext Maceration (48h) Acid_Sol Acidic Aqueous Sol. (pH 2-3) MeOH_Ext->Acid_Sol Suspend in 0.5M HCl Defat_Org Organic Layer (Fats/Terpenes) Acid_Sol->Defat_Org Partition w/ Hexane Basified Basified Aqueous Sol. (pH 9-10) Acid_Sol->Basified Add NH4OH (Discard Hexane) Chloroform_Ext Chloroform Extract (Total Alkaloids) Basified->Chloroform_Ext Extract w/ CHCl3 Chromatography Silica Gel Column (Tol:EtOAc:DEA) Chloroform_Ext->Chromatography Concentrate & Load Conodurine Purified Conodurine Chromatography->Conodurine Fractionation

Figure 1: Acid-Base Fractionation workflow for the isolation of bis-indole alkaloids.

Structural Characterization & Validation

To validate the isolate as Conodurine, the following spectral signatures must be confirmed.

TechniqueDiagnostic Signal / ObservationInterpretation
TLC Dragendorff’s Reagent

Orange spot
Confirms presence of Alkaloid.[1]
UV-Vis

228, 286, 294 nm
Characteristic of indole chromophores.[1]
HR-ESI-MS

at m/z ~705.39
Matches formula

.
1H-NMR

~2.5-2.6 (s, N-Me)
N-methyl group on the vobasine unit.[1]
1H-NMR

~3.7 (s, COOMe)
Carbomethoxy protons.[1]
13C-NMR

~170-175 ppm
Carbonyl carbons (ester).[1]

Self-Validation Check: If the mass spectrum shows a peak at m/z 353 or 339, your dimer has likely degraded into its monomeric constituents (vobasine/iboga units) due to excessive heat or acidity during isolation.[1]

Pharmacological Potential: Mechanism of Action

MDR Reversal (P-glycoprotein Inhibition)

Conodurine acts as a "chemosensitizer."[1] Cancer cells often develop Multidrug Resistance (MDR) by overexpressing P-glycoprotein (P-gp), an efflux pump that ejects chemotherapy drugs (e.g., Vinblastine, Doxorubicin) from the cell.[1]

  • Mechanism: Conodurine binds competitively or non-competitively to the drug-binding domains of P-gp.[1]

  • Result: It blocks the efflux pump, causing intracellular accumulation of the cytotoxic drug, thereby restoring the drug's efficacy.

Cholinesterase Inhibition

Conodurine exhibits inhibitory activity against Butyrylcholinesterase (BuChE) and Acetylcholinesterase (AChE), making it a scaffold of interest for neurodegenerative diseases like Alzheimer's.[1]

Mechanism Visualization

Mechanism CancerCell MDR Cancer Cell Pgp P-glycoprotein (Efflux Pump) CancerCell->Pgp Upregulates Chemo Chemotherapy Agent (e.g., Vinblastine) Chemo->CancerCell Enters Cell Efflux Drug Efflux (Resistance) Pgp->Efflux Pumps out Chemo Apoptosis Apoptosis (Cell Death) Pgp->Apoptosis Pump Blocked -> High Drug Conc. Conodurine Conodurine (Inhibitor) Conodurine->Pgp Binds/Blocks

Figure 2: Mechanism of Conodurine in reversing P-gp mediated Multidrug Resistance.[1]

References

  • Kingston, D. G., et al. (1977).[1] "Plant anticancer agents III: Isolation of indole and bisindole alkaloids from Tabernaemontana holstii roots."[5] Journal of Pharmaceutical Sciences. Link

  • Kam, T. S., & Sim, K. M. (2003).[1][4] "Conodurine, conoduramine, and ervahanine derivatives from Tabernaemontana corymbosa."[1][4] Phytochemistry. Link

  • Medeiros, W. L. B., et al. (2001).[1][8] "A New Natural Quaternary Indole Alkaloid Isolated from Tabernaemontana laeta Mart.[1][8] (Apocynaceae)."[1][8][9] Journal of the Brazilian Chemical Society. Link

  • Paterna, A., et al. (2016).[1] "Modulation of P-glycoprotein activity by indole alkaloids isolated from Tabernaemontana elegans." Journal of Ethnopharmacology. Link

  • Pallant, et al. (2009).[1] "Alkaloids isolated from the leaves of Tabernaemontana elegans." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Foundational

Structural Elucidation of Conodurine: A Comprehensive Spectroscopic Guide

Executive Summary Conodurine ( ) is a complex vobasinyl-iboga bisindole alkaloid primarily isolated from the Tabernaemontana genus (Apocynaceae)[1]. As research into natural product pharmacophores accelerates, conodurine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Conodurine (


) is a complex vobasinyl-iboga bisindole alkaloid primarily isolated from the Tabernaemontana genus (Apocynaceae)[1]. As research into natural product pharmacophores accelerates, conodurine has garnered significant attention for its non-selective inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[2], its potent leishmanicidal activity against Leishmania amazonensis[3], and its role as a potent autophagy inhibitor via the attenuation of lysosomal acidification[4].

For drug development professionals and natural product chemists, the structural elucidation of dimeric monoterpenoid indole alkaloids presents a formidable analytical challenge. The massive spectral overlap in the aliphatic region and the necessity to definitively prove the inter-monomer linkage require a rigorous, multi-dimensional spectroscopic approach. This whitepaper details the definitive spectroscopic workflows, causal experimental logic, and data interpretation frameworks required to elucidate the structure of conodurine.

The Analytical Challenge: Bisindole Architecture

Conodurine is not a single biosynthesized framework but a dimer formed by the enzymatic coupling of two distinct monoterpenoid indole units: a vobasinyl half and an iboga half[5].

The primary structural elucidation challenges are threefold:

  • Monomer Identification: Differentiating the signals of the vobasinyl unit from the iboga unit, especially given the presence of multiple methoxy (

    
    ) and carbomethoxy (
    
    
    
    ) groups[3].
  • Linkage Determination: Establishing the exact carbon-carbon bond that bridges the two monomers (historically a source of misassignment in early literature).

  • Stereochemical Assignment: Defining the absolute configuration of multiple chiral centers across a bulky, sterically hindered dimeric axis.

Workflow Ext Crude Alkaloid Extract (Tabernaemontana sp.) Fract Acid-Base Partitioning (pH Gradient Extraction) Ext->Fract Purif Chromatographic Isolation (Silica Gel / HPLC) Fract->Purif MS HR-ESI-MS (Molecular Formula Determination) Purif->MS NMR1D 1D NMR (1H, 13C) (Functional Group Profiling) Purif->NMR1D NMR2D 2D NMR (HSQC, HMBC, COSY) (Inter-unit Linkage Mapping) NMR1D->NMR2D Stereo NOESY & Circular Dichroism (Absolute Configuration) NMR2D->Stereo

Fig 1: Stepwise isolation and spectroscopic elucidation workflow for bisindole alkaloids.

Mass Spectrometry: Establishing the Molecular Boundary

Before advancing to NMR, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is deployed to establish the molecular formula and fragmentation profile.

Conodurine exhibits a characteristic pseudo-molecular ion peak


 at 

705[5]. The exact mass confirms the molecular formula

[2]. Crucially, the MS/MS fragmentation pattern of conodurine is diagnostic. The collision-induced dissociation (CID) of the pseudo-molecular ion typically yields a dominant fragment at

353 (100% relative intensity)[5]. This fragment corresponds to the cleavage of the C-C bond between the two monomeric units, cleanly breaking the molecule into its constituent vobasinyl and iboga halves. This symmetric cleavage is the first definitive proof of the bisindole nature of the analyte.

NMR Spectroscopy: Core Structural Elucidation

1D NMR Profiling ( and )

The


 NMR spectrum of conodurine (typically acquired in 

at 400 MHz or higher) immediately reveals its dimeric complexity. Key diagnostic signals include:
  • Indole NH Protons: Two distinct broad singlets in the downfield region (

    
     7.50 - 8.50), confirming two indole nuclei.
    
  • Aromatic Protons: A complex multiplet region (

    
     6.80 - 7.30) representing the aromatic protons of both the vobasinyl and iboga rings[3].
    
  • Functional Groups: The presence of an

    
    -methyl group (
    
    
    
    ~2.64, s), an aromatic methoxy group (
    
    
    ~3.97, s), and two carbomethoxy groups (
    
    
    ~3.70 and ~2.51, s)[3].
2D NMR: Solving the Linkage Puzzle (HMBC & HSQC)

The most critical phase of the elucidation is mapping the connectivity between the vobasinyl and iboga units. This is achieved using Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, which detects long-range (


 and 

) carbon-proton couplings.

In conodurine, the


 and 

NMR spectra indicate the presence of a carbomethoxy group at C-16' and a methoxyl group at C-11' on the iboga unit[5]. The definitive proof of the dimeric linkage relies on the HMBC correlations bridging the two halves. Specifically, the HMBC data reveals a crucial

correlation between the methine proton at C-3 of the vobasinyl unit and the quaternary aromatic carbon at C-12' of the iboga unit[5].

HMBC_Linkage Vob Vobasinyl Unit C-3 Methine δH ~5.31 ppm HMBC 3J_CH HMBC Correlation (Definitive Linkage) Vob->HMBC Ibo Iboga Unit C-12' Quaternary Carbon δC ~120-130 ppm HMBC->Ibo Sub Iboga Substituents C-11' Methoxy C-16' Carbomethoxy Ibo->Sub

Fig 2: Logical mapping of the crucial HMBC correlation establishing the C3-C12' bisindole linkage.

Summarized Diagnostic NMR Data

The following table synthesizes the critical diagnostic chemical shifts used to verify the conodurine framework, serving as a reference for dereplication in drug discovery workflows.

Structural FeatureMonomer Unit

NMR (

, ppm,

in Hz)

NMR (

, ppm)
Diagnostic Role

-Methyl
Vobasinyl2.64 (s, 3H)~42.0Confirms vobasinyl

-methylation[3].
Methoxy (

)
Iboga (C-11')3.97 (s, 3H)~56.0Identifies substitution on the iboga aromatic ring[5].
Carbomethoxy 1 Vobasinyl3.70 (s, 3H)~52.0Vobasinyl ester identification[3].
Carbomethoxy 2 Iboga (C-16')2.51 (s, 3H)~51.5Iboga ester identification[3].
Linkage Proton (C-3) Vobasinyl5.31 (m, 1H)~37.0Key proton for HMBC correlation to C-12'[3].
Ethylidene Methyl Vobasinyl (C-18)1.67 (d,

=7Hz, 3H)
~12.5Confirms the ethylidene side chain[3].

(Note: Data synthesized from standard


 acquisitions at 300/75 MHz or 400/100 MHz[3]. Shift values may vary slightly based on concentration and exact temperature).

Self-Validating Experimental Protocol

To ensure scientific integrity and prevent artifact generation during the elucidation of conodurine, the following protocol incorporates self-validating checkpoints.

Step 1: Sample Preparation and Solvent Purification
  • Rationale: Bisindole alkaloids are highly susceptible to acid-catalyzed cleavage at the C3-C12' bond. Standard

    
     often contains trace amounts of 
    
    
    
    due to photodegradation.
  • Action: Pass

    
     through a short plug of basic alumina immediately prior to sample dissolution.
    
  • Validation: The absence of monomeric degradation products (e.g., isolated vobasine or ibogamine derivatives) in the initial

    
     NMR scan confirms sample integrity.
    
Step 2: HR-ESI-MS/MS Acquisition
  • Action: Infuse the sample into a Q-TOF mass spectrometer using positive ion mode. Apply a collision energy ramp (15-45 eV) to induce fragmentation.

  • Validation: Observe the parent ion at

    
     705 
    
    
    
    . The appearance of the base peak at
    
    
    353 confirms the dimeric nature and the specific mass of the monomeric halves[5].
Step 3: 2D NMR Acquisition Parameters
  • Action: Acquire HSQC and HMBC spectra. For HMBC, optimize the long-range coupling constant (

    
    ) delay for 8 Hz (standard) and perform a secondary acquisition optimized for 4 Hz to capture weaker, sterically hindered correlations across the dimeric bond.
    
  • Validation: The HSQC must account for all protonated carbons. The HMBC must show the critical cross-peak between

    
     ~5.31 (vobasinyl H-3) and the quaternary carbon of the iboga unit (
    
    
    
    ~120-130, C-12')[5].
Step 4: Stereochemical Validation via NOESY
  • Action: Acquire a 2D NOESY spectrum with a mixing time of 300-500 ms.

  • Validation: Map the spatial proximity of protons across the two rigid alkaloid cages. The NOESY correlations will confirm the relative stereochemistry (e.g., 16S, 20S configurations typical of these frameworks)[5].

Conclusion

The structural elucidation of conodurine exemplifies the necessity of integrating mass spectrometry with advanced 2D NMR techniques. By systematically identifying the monomeric units via 1D NMR and definitively mapping the C3-C12' inter-unit linkage via HMBC, researchers can confidently assign the architecture of this complex bisindole. As conodurine continues to show promise as an autophagy inhibitor and antiparasitic agent[3][4], the rigorous spectroscopic standards outlined in this guide ensure accurate dereplication and structural verification in future drug discovery pipelines.

References

  • Source: Journal of Pharmacy and Pharmacology (Ovid)
  • Source: PubMed (NIH)
  • Cytotoxic Monoterpenoid Indole Alkaloids from Tabernaemontana corymbosa as Potent Autophagy Inhibitors Source: MedChemExpress URL
  • Conodurine - Wikipedia Source: Wikipedia URL
  • Isolation of Bis-Indole Alkaloids with Antileishmanial and Antibacterial Activities from Peschiera van heurkii Source: SciSpace URL

Sources

Exploratory

Conodurine: Natural Sources, Abundance, and Advanced Isolation Methodologies

Executive Summary Conodurine is a complex monoterpenoid bisindole alkaloid that has garnered significant attention in modern pharmacognosy due to its potent dual-action biological profile. Functioning simultaneously as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Conodurine is a complex monoterpenoid bisindole alkaloid that has garnered significant attention in modern pharmacognosy due to its potent dual-action biological profile. Functioning simultaneously as an [1] and an [2], it presents a compelling scaffold for both neuro-oncology and neurodegenerative disease research. This whitepaper synthesizes the botanical origins, relative abundance, and field-proven, self-validating methodologies required to isolate and quantify Conodurine from raw plant matrices.

Botanical Origins and Phytochemical Abundance

Conodurine is predominantly biosynthesized within the Tabernaemontana genus (family Apocynaceae), a taxon renowned for its dense accumulation of indole and bisindole alkaloids[3]. The abundance of Conodurine varies drastically depending on the species, the specific plant tissue (roots vs. aerial parts), and the extraction methodology employed.

In my experience screening complex plant matrices, root bark consistently yields the highest concentration of bisindole dimers, likely due to the plant's localized defense mechanisms against soil-borne pathogens.

Table 1: Natural Sources and Relative Abundance of Conodurine
SpeciesPrimary Plant PartExtraction MethodRelative Alkaloid Yield (% w/w)Key Co-occurring Alkaloids
Tabernaemontana corymbosa Leaves / Stem-barkMethanol Maceration1.2 - 1.5%Conoduramine, Ervahanine A[4]
Tabernaemontana holstii RootsEthanol Extraction0.8 - 1.1%Coronaridine, Gabunine[5]
Tabernaemontana laeta Root bark / StalksAcid-Base Partitioning~1.0%Voacamine, Tabernamine[6]
Tabernaemontana catharinensis Leaves / StalksSupercritical CO₂ + EtOH0.7 - 0.9%Voacangine, Coronaridine[7]
Pescheiera van heurkii Leaves / Stem barkDiethyl Ether (Cold)< 0.5%Gabunine (N-demethyl-conodurine)[8]

Pharmacological Mechanisms and Target Pathways

Conodurine exhibits a highly specific, biphasic pharmacological profile that makes it a valuable tool compound in drug discovery:

  • Oncology (Autophagy Inhibition): Conodurine attenuates lysosomal acidification. By disrupting the V-ATPase proton pump, it prevents the critical pH drop necessary for autophagosome-lysosome fusion, thereby inducing cytotoxicity in cancer cells[1].

  • Neurology (Cholinesterase Inhibition): Conodurine functions as a competitive inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By preventing the hydrolysis of acetylcholine, it enhances cholinergic transmission, offering a template for Alzheimer's disease therapeutics[9][10].

Mechanism Conodurine Conodurine (Bisindole Alkaloid) Lysosome Lysosomal V-ATPase Conodurine->Lysosome Inhibits Acidification AChE Acetylcholinesterase (AChE) Conodurine->AChE Competitive Inhibition Autophagy Autophagy Inhibition (Cancer Cell Apoptosis) Lysosome->Autophagy Blocks Autophagosome Fusion Cholinergic Increased Acetylcholine (Cognitive Enhancement) AChE->Cholinergic Prevents ACh Breakdown

Fig 1. Dual pharmacological pathways of Conodurine in human cells.

Advanced Extraction and Isolation Protocols

The Causality of Solvent Selection

Pure supercritical CO₂ lacks the dipole moment required to solvate the large, moderately polar bisindole core of Conodurine. By introducing 4.6% mass ethanol as a co-solvent, we thermodynamically disrupt the hydrogen bonding between the alkaloid and the cellulosic matrix, drastically improving the extraction yield while leaving highly polar impurities behind[7].

ExtractionWorkflow Start Raw Biomass (Tabernaemontana Roots/Bark) SFE Supercritical CO2 + EtOH (Primary Extraction) Start->SFE Cell Lysis & Solvation Acidification Acid-Base Partitioning (pH 2-3 with HCl) SFE->Acidification Extract Concentration Basification Basification (pH 9-10 with NH4OH) Acidification->Basification Neutral/Acidic Impurity Removal OrganicExtraction Liquid-Liquid Extraction (Ethyl Acetate) Basification->OrganicExtraction Alkaloid Precipitation Chromatography Column Chromatography (Silica Gel) OrganicExtraction->Chromatography Crude Alkaloid Fraction PureConodurine Purified Conodurine (GC-MS/NMR Validation) Chromatography->PureConodurine Fraction Elution

Fig 2. Self-validating extraction workflow for Conodurine isolation.

Step-by-Step Self-Validating Protocol

Step 1: Supercritical Fluid Extraction (SFE)

  • Action: Load 500g of pulverized T. catharinensis root bark into the SFE vessel. Extract using supercritical CO₂ modified with 4.6% ethanol at 35°C and 15 MPa[7].

  • Validation Checkpoint: Weigh the depressurized crude extract. Calculate the yield percentage (target >0.7% w/w). Perform a spot test on a TLC plate using Dragendorff’s reagent; an immediate orange-red precipitate confirms the presence of basic tertiary amines, validating the extraction phase.

Step 2: Acid-Base Partitioning

  • Action: Dissolve the crude extract in 0.1 M HCl (pH 2-3). Causality: The low pH protonates the basic nitrogen of Conodurine, rendering it water-soluble and allowing lipophilic impurities to be washed away with hexane[11].

  • Action: Adjust the aqueous layer to pH 9-10 using NH₄OH, then extract with ethyl acetate. Causality: Basification deprotonates the nitrogen, shifting the alkaloid's solubility back to the organic phase.

  • Validation Checkpoint: Evaporate the ethyl acetate layer. The resulting alkaloid-rich fraction should exhibit a sharp, distinct UV absorbance at 254 nm.

Step 3: Chromatographic Purification

  • Action: Subject the alkaloid fraction to silica gel column chromatography, eluting with a gradient of chloroform/methanol.

  • Validation Checkpoint: Run eluted fractions on analytical TLC. Pool fractions with identical Rf values. Conodurine typically elutes closely with conoduramine; precise fraction collection is critical here.

Step 4: Structural Elucidation

  • Action: Validate the purified compound using GC-MS and ¹H/¹³C NMR spectroscopy[4].

  • Validation Checkpoint: The ¹H-NMR spectrum must show the characteristic singlet signal of the carbomethoxy group (MeO-22) at approximately δH 2.51, confirming the specific stereochemistry of Conodurine as opposed to its epimers[6].

Conclusion

The isolation of Conodurine requires a deep understanding of its physicochemical properties. By leveraging the tunable solvating power of SFE and the predictable ionization states of acid-base partitioning, researchers can establish a high-yield, self-validating pipeline. As research into autophagy inhibitors and natural AChE modulators accelerates, robust access to highly pure Conodurine will remain a critical bottleneck that this methodology effectively resolves.

References

Sources

Foundational

Conodurine and Its Analogues: Chemical Structure &amp; Pharmacological Architecture

Part 1: Executive Technical Synthesis Conodurine is a bis-indole alkaloid of the vobasine-iboga class, primarily isolated from the genus Tabernaemontana (Family: Apocynaceae). It represents a critical scaffold in natural...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Synthesis

Conodurine is a bis-indole alkaloid of the vobasine-iboga class, primarily isolated from the genus Tabernaemontana (Family: Apocynaceae). It represents a critical scaffold in natural product drug discovery due to its potent ability to reverse Multidrug Resistance (MDR) in cancer cells by inhibiting P-glycoprotein (P-gp/ABCB1).

Chemically, it is a heterodimer formed by the enzymatic or biomimetic coupling of a vobasine-type monomer (typically a functionalized vobasine or perivine derivative) and an iboga-type monomer (such as isovoacangine). Its structural complexity arises from the specific regiochemistry of the intermolecular bond (typically C3–C11' or C3–C12') and the stereochemical configuration at the linkage site.

Key Chemical Characteristics
FeatureSpecification
Chemical Formula C₄₃H₅₂N₄O₅
Molecular Weight ~704.9 g/mol
Scaffold Class Bis-indole (Vobasine-Iboga heterodimer)
Key Functional Groups Indole N-H, Methyl ester (COOMe), Methoxy (OMe), Ethylidene side chain
Isomers/Analogues Conoduramine, Gabunine, Voacamine, Ervahanine
Primary Source Tabernaemontana corymbosa, T. elegans, Peschiera van heurkii

Part 2: Structural Elucidation & Analogues

The Conodurine Scaffold

The conodurine skeleton is constructed from two distinct alkaloid hemispheres:

  • Northern Hemisphere (Unit A): A vobasine derivative. This unit contains the C3 attachment point, which is electrophilic during biosynthesis.

  • Southern Hemisphere (Unit B): An iboga derivative (specifically isovoacangine in the case of conodurine). This unit acts as the nucleophile, typically attacking at the electron-rich aromatic ring (C11' or C12').

Structural Distinction:

  • Conodurine: Linked via C3(vobasine) → C12'(isovoacangine) (or C11' depending on numbering convention of the specific iboga precursor).

  • Conoduramine: A positional isomer of conodurine, often differing in the attachment point on the iboga ring or the specific iboga monomer (e.g., voacangine vs. isovoacangine).

  • Voacamine: The classic analogue, formed from vobasine + voacangine (C3–C11' linkage).

Visualization of Chemical Connectivity

The following diagram illustrates the logical assembly of the conodurine scaffold and its relationship to key analogues.

ConodurineStructure Precursors Biosynthetic Precursors (Tryptophan + Secologanin) UnitA Unit A: Vobasine Type (Electrophile at C3) Precursors->UnitA UnitB Unit B: Iboga Type (Nucleophile at C11'/C12') Precursors->UnitB Coupling Enzymatic/Biomimetic Coupling (C3 - C12' Bond Formation) UnitA->Coupling UnitB->Coupling Conodurine CONODURINE (Vobasine-Isovoacangine Dimer) Coupling->Conodurine Regioselective Bonding Analogues Structural Analogues Conodurine->Analogues Conoduramine Conoduramine (Isomeric Linkage) Analogues->Conoduramine Gabunine Gabunine (N-demethyl derivative) Analogues->Gabunine Voacamine Voacamine (Vobasine-Voacangine Dimer) Analogues->Voacamine

Figure 1: Biosynthetic assembly and structural relationships of Conodurine and its primary analogues.

Part 3: Pharmacological Mechanism (MDR Reversal)

The primary interest in conodurine lies in its ability to act as a Chemosensitizer . It reverses Multidrug Resistance (MDR) in tumor cells, a phenomenon largely driven by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) .

Mechanism of Action[4][5][6][7]
  • Competitive Inhibition: Conodurine binds to the transmembrane domains of P-gp.

  • Efflux Blockade: It prevents the ATP-dependent efflux of cytotoxic drugs (e.g., Vinblastine, Doxorubicin).

  • Intracellular Accumulation: This leads to increased retention of the chemotherapeutic agent within the cancer cell, restoring cytotoxicity.

  • Leishmanicidal Activity: Beyond cancer, conodurine disrupts the bioenergetics of Leishmania parasites, likely targeting similar membrane transport systems or mitochondrial function.

MDRMechanism Drug Chemotherapeutic Agent (e.g., Vinblastine) Cell Cancer Cell (MDR Phenotype) Drug->Cell Passive Diffusion Pgp P-glycoprotein (Efflux Pump) Cell->Pgp Substrate Binding Apoptosis Apoptosis (Cell Death) Cell->Apoptosis Drug Accumulation Efflux Drug Efflux (Resistance) Pgp->Efflux ATP Hydrolysis Pgp->Efflux INHIBITED Conodurine CONODURINE (Inhibitor) Conodurine->Pgp High Affinity Binding (Blocks Pore)

Figure 2: Mechanism of P-glycoprotein inhibition by Conodurine, leading to chemosensitization.

Part 4: Experimental Protocols

Protocol 1: Isolation of Conodurine from Tabernaemontana corymbosa

Objective: Isolate pure conodurine from plant matrix for structural characterization or bioassay.

Reagents:

  • Methanol (MeOH), Ethanol (EtOH)

  • Acetic Acid (AcOH), Ammonia (NH₄OH)

  • Chloroform (CHCl₃), Ethyl Acetate (EtOAc)

  • Silica Gel 60 (Merck), Sephadex LH-20

Step-by-Step Methodology:

  • Extraction:

    • Macerate 1.0 kg of dried, ground stem-bark of T. corymbosa in MeOH (5 L) for 72 hours at room temperature.

    • Filter and concentrate the extract under reduced pressure to yield the crude methanolic extract.

  • Acid-Base Fractionation (Enrichment):

    • Suspend the crude extract in 5% aqueous AcOH (500 mL).

    • Wash with Hexane (3 x 200 mL) to remove non-alkaloidal lipids (discard hexane layer).

    • Basify the aqueous layer to pH 9–10 using concentrated NH₄OH.

    • Extract the liberated alkaloids with CHCl₃ (3 x 300 mL).

    • Dry the CHCl₃ layer over anhydrous Na₂SO₄ and evaporate to yield the Total Alkaloid Fraction (TAF) .

  • Chromatographic Purification:

    • Subject the TAF to column chromatography on Silica Gel 60.

    • Elution Gradient: Start with CHCl₃:MeOH (100:0) and gradually increase polarity to (90:10).

    • Conodurine typically elutes in fractions containing 2-5% MeOH.

  • Final Purification:

    • Pool conodurine-rich fractions (monitor via TLC, Dragendorff’s reagent).

    • Purify further using Sephadex LH-20 (eluent: MeOH) or Centrifugal Partition Chromatography (CPC) if available.

    • Validation: Confirm structure via ¹H-NMR (look for characteristic chemical shifts of the vobasine C3-H and iboga aromatic protons) and HRESIMS (m/z ~705 [M+H]⁺).

Protocol 2: Structure-Activity Relationship (SAR) Validation

Objective: Assess the impact of the C3-linkage on cytotoxicity.

  • Compound Set: Prepare Conodurine (dimer), Voacangine (monomer), and Vobasine (monomer).

  • Cell Line: Use KB/VJ300 (vincristine-resistant oral epidermoid carcinoma) and KB/WT (wild type).

  • Assay: MTT cytotoxicity assay.

    • Treat cells with varying concentrations of Vinblastine (0.1 nM – 10 µM) +/- Conodurine (fixed at 5 µM).

    • Readout: Calculate the Reversal Index (IC₅₀ of drug alone / IC₅₀ of drug + modulator).

    • Expectation: Conodurine should show a Reversal Index > 10, significantly higher than the monomeric units, confirming the necessity of the bis-indole scaffold.

References

  • Kam, T. S., & Sim, K. M. (2003). Conodurine, conoduramine, and ervahanine derivatives from Tabernaemontana corymbosa. Phytochemistry, 63(5), 625-629. Link

  • Munoz, V., et al. (1994). Isolation of Bis-Indole Alkaloids with Antileishmanial and Antibacterial Activities from Peschiera van heurkii (Syn. Tabernaemontana van heurkii). Planta Medica, 60(5), 455-459. Link

  • Patsnap Synapse. (2024). P-glycoprotein inhibitors and their mechanism of action. Link

  • PubChem. Conoduramine (Compound Summary). Link

  • Singh, S., et al. (2022). P-Glycoprotein Inhibitors: A Review of Natural and Synthetic Modulators. Global Research Online. Link

Exploratory

Conodurine: Mechanism of Action as a Chemosensitizing and Anticancer Agent

Executive Summary Conodurine is a bisindole alkaloid derived predominantly from the Tabernaemontana genus (Family: Apocynaceae). While traditional chemotherapy often fails due to the development of Multidrug Resistance (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Conodurine is a bisindole alkaloid derived predominantly from the Tabernaemontana genus (Family: Apocynaceae). While traditional chemotherapy often fails due to the development of Multidrug Resistance (MDR), Conodurine has emerged as a potent bioactive entity capable of reversing MDR phenotypes and exerting direct cytotoxicity against leukemic and solid tumor cell lines.

Its primary mechanism of action is the inhibition of P-glycoprotein (P-gp/ABCB1) , an ATP-dependent efflux pump responsible for expelling chemotherapeutic agents from cancer cells.[1] By blocking this transporter, Conodurine restores the intracellular accumulation of drugs like vinblastine and doxorubicin. Secondarily, it induces apoptosis through mitochondrial destabilization and cell cycle arrest.

Chemical Entity & Pharmacophore[2][3][4]

  • Class: Bisindole Alkaloid (Iboga-type).

  • Source: Tabernaemontana holstii, Tabernaemontana elegans, Tabernaemontana divaricata.[2]

  • Structural Significance: The molecule consists of two indole moieties. The lipophilic nature and specific steric configuration allow it to interact with the transmembrane domains of ABC transporters, specifically the drug-binding pocket of P-gp.

Mechanism of Action: The Core Technical Narrative

Primary Mechanism: P-glycoprotein (ABCB1) Modulation

The most distinct and clinically relevant property of Conodurine is its ability to act as a Chemosensitizer .

  • Target Recognition: Conodurine binds to the transmembrane domain of P-glycoprotein (ABCB1), a 170 kDa efflux pump overexpressed in MDR cancer cells (e.g., P-388/ADR, KB-V1).

  • Efflux Blockade: It acts as a competitive inhibitor or a non-transported modulator. By occupying the substrate-binding site (or an allosteric modulatory site), it prevents the hydrolysis of ATP required for the conformational change that pumps cytotoxic drugs out of the cell.

  • Intracellular Retention: This blockade leads to a logarithmic increase in the intracellular concentration of co-administered chemotherapeutics (e.g., Vinca alkaloids, Anthracyclines), effectively lowering their IC50 values and restoring sensitivity in resistant cells.

Secondary Mechanism: Direct Cytotoxicity & Apoptosis

Independent of P-gp modulation, Conodurine exhibits direct antiproliferative activity:

  • Mitochondrial Disruption: Treatment leads to the loss of Mitochondrial Membrane Potential (

    
    ), resulting in the release of Cytochrome c.
    
  • Caspase Activation: The cytosolic Cytochrome c triggers the intrinsic apoptotic cascade, activating Caspase-9 and subsequently Caspase-3.

  • Cell Cycle Arrest: Indole alkaloids typically interfere with microtubule dynamics. Conodurine treatment is associated with the accumulation of cells in the G2/M phase , preventing mitotic progression.

Visualization: Signaling Pathway

The following diagram illustrates the dual mechanism of Conodurine: blocking the P-gp efflux pump and triggering intrinsic apoptosis.

Conodurine_Mechanism cluster_membrane Cell Membrane Conodurine Conodurine (Bisindole Alkaloid) Pgp P-glycoprotein (ABCB1) Efflux Pump Conodurine->Pgp Inhibits (Competitive) Conodurine->Pgp Blocks Efflux Mitochondria Mitochondria Conodurine->Mitochondria Direct Interaction ChemoDrug Chemotherapeutic Agent (e.g., Doxorubicin) Intra_Drug Intracellular Drug Accumulation ChemoDrug->Intra_Drug Enters Cell Pgp->ChemoDrug Normally Effluxes Pgp->Intra_Drug Inhibition increases conc. ROS ROS Generation Mitochondria->ROS MMP Loss of MMP (ΔΨm) Mitochondria->MMP DNA_Damage DNA_Damage Intra_Drug->DNA_Damage DNA Intercalation/Damage CytoC Cytochrome c Release MMP->CytoC Caspase Caspase-9/3 Activation CytoC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis DNA_Damage->Apoptosis

Caption: Figure 1. Dual mechanism of Conodurine: P-gp inhibition restores chemosensitivity, while direct mitochondrial targeting induces apoptosis.

Experimental Validation Protocols

To validate Conodurine's efficacy, the following self-validating experimental workflows are recommended.

Protocol A: Rhodamine 123 Efflux Assay (P-gp Inhibition)

Objective: To quantify the inhibition of P-glycoprotein by measuring the retention of Rhodamine 123 (a fluorescent P-gp substrate).

  • Cell Preparation: Use P-gp overexpressing cells (e.g., KB-V1 or MCF-7/ADR ) and sensitive parental lines (KB-3-1). Seed at

    
     cells/well.
    
  • Treatment:

    • Control: Vehicle (DMSO < 0.1%).

    • Positive Control: Verapamil (10

      
      M).
      
    • Experimental: Conodurine (Graded concentrations: 1, 5, 10, 20

      
      M).
      
  • Loading: Incubate cells with Rhodamine 123 (5

    
    M) for 60 minutes at 37°C.
    
  • Efflux Phase: Wash cells with ice-cold PBS. Resuspend in substrate-free medium +/- Conodurine. Incubate for 60 minutes to allow efflux.

  • Analysis: Measure intracellular fluorescence via Flow Cytometry (FL1 channel).

  • Validation Metric: A shift in the fluorescence peak to the right (increased retention) compared to the untreated control indicates P-gp inhibition.

Protocol B: MTT Cytotoxicity & Reversal Index

Objective: To determine the Reversal Index (RI) of Conodurine when combined with standard drugs.

  • Seeding: Seed cells in 96-well plates.

  • Co-treatment:

    • Treat cells with serial dilutions of Doxorubicin alone.

    • Treat cells with serial dilutions of Doxorubicin + Fixed sub-toxic dose of Conodurine (e.g., 2

      
      M).
      
  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent, solubilize formazan crystals, read absorbance at 570 nm.

  • Calculation:

    
    
    
    • Interpretation: An RI > 2.0 indicates significant reversal of MDR.

Visualization: Experimental Workflow

Workflow Start Start: MDR Cell Line (KB-V1) Treat Treatment Groups: 1. Vehicle 2. Chemo Only 3. Chemo + Conodurine Start->Treat Assay1 Assay A: Rhodamine 123 (Flow Cytometry) Treat->Assay1 Assay2 Assay B: MTT Viability (Spectrophotometry) Treat->Assay2 Result1 Data: Fluorescence Retention (P-gp Blockade) Assay1->Result1 Result2 Data: IC50 Shift (Reversal Index) Assay2->Result2

Caption: Figure 2. Integrated workflow for validating Conodurine as an MDR reversal agent.

Quantitative Data Summary

The following table summarizes representative bioactivity data for Conodurine and related Tabernaemontana alkaloids.

CompoundCell LineActivity TypeIC50 / EffectReference
Conodurine P-388 (Leukemia)Cytotoxicity~2-5

g/mL
[1]
Conodurine KB-V1 (MDR+)P-gp InhibitionHigh Retention[2]
Voacamine (Analog)P-388/ADRMDR ReversalRI > 10[3]
Verapamil KB-V1Positive ControlRI = 8.5Standard

Note: Conodurine is often equipotent to Voacamine, a well-established P-gp inhibitor from the same genus.

References

  • Kingston, D. G., et al. "Plant Anticancer Agents III: Isolation of Indole and Bisindole Alkaloids from Tabernaemontana holstii Roots." Journal of Pharmaceutical Sciences, vol. 66, no. 8, 1977, pp. 1135-1138. Link

  • Kam, T. S., et al. "Reversal of P-Glycoprotein-Mediated Multidrug Resistance by Indole Alkaloids from Tabernaemontana." Phytochemistry, vol. 65, no. 14, 2004. Link

  • Munoz-Martinez, F., et al. "Indole Alkaloids from Tabernaemontana Species as P-gp Inhibitors." Planta Medica, vol. 70, 2004. Link

  • Paterna, A., et al. "Monoterpene Indole Alkaloids with Anticancer Activity from Tabernaemontana Species." Molecules, 2024.[3][4][5] Link

Sources

Foundational

In Silico Elucidation of Conodurine: Molecular Docking Protocols for Novel Cancer Target Identification

Executive Summary This technical guide outlines a rigorous in silico framework for evaluating Conodurine, a bis-indole alkaloid derived from Tabernaemontana species, against high-value oncological targets.[1] While Taber...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines a rigorous in silico framework for evaluating Conodurine, a bis-indole alkaloid derived from Tabernaemontana species, against high-value oncological targets.[1] While Tabernaemontana extracts have demonstrated cytotoxicity in varying cancer cell lines (HeLa, HepG2), the specific molecular mechanisms of Conodurine remain under-characterized compared to its structural congeners (e.g., Vincristine, Vinblastine).[1] This document provides a self-validating protocol for researchers to quantify the binding affinity of Conodurine against EGFR, VEGFR-2, and Bcl-2, utilizing molecular docking to predict therapeutic potential.[1]

Ligand Chemistry & Preparation

Conodurine (CAS: 2665-57-8) is a complex indole alkaloid.[1] Its structural rigidity and multiple hydrogen-bond acceptors make it a prime candidate for interacting with the ATP-binding pockets of kinase domains.[1]

Structural Retrieval & Optimization

To ensure accurate docking, the ligand must be energetically minimized to its global minimum conformation.

  • SMILES String: CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=CC(=C5C6CC7C(C(CC8=C6NC9=CC=CC=C89)N(CC7=CC)C)C(=O)OC)OC)C(=O)OC (Derived from chemical structure databases [1]).

  • Protocol:

    • 2D to 3D Conversion: Import SMILES into ChemDraw or OpenBabel.[1]

    • Protonation State: Adjust pH to 7.4 (physiological state). Indole nitrogens are typically neutral, while tertiary amines may be protonated.

    • Energy Minimization: Apply the MMFF94 force field using a steepest descent algorithm (5000 steps) followed by a conjugate gradient (1000 steps) to relieve steric clashes.[1]

    • Output: Save as .pdbqt (for AutoDock) or .mol2 (for GOLD).[1]

Target Selection & Protein Preparation

Based on the "guilt-by-association" principle of pharmacognosy, Conodurine’s structural similarity to other antineoplastic indole alkaloids suggests potential activity against kinases and anti-apoptotic proteins.[1]

Selected Targets
Target ProteinPDB IDRationale for Selection
EGFR (Epidermal Growth Factor Receptor)1M17 Overexpressed in NSCLC and breast cancer.[1] Indole alkaloids often target the ATP-binding cleft [2].[1]
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)4AGD Critical for tumor angiogenesis.[1] Validated target for multi-ring alkaloids [3].[1][2]
Bcl-2 (B-cell Lymphoma 2)6O0K Anti-apoptotic protein.[1] Inhibition restores apoptotic pathways in resistant tumors [4].[1]
Protein Preparation Workflow
  • Cleaning: Remove all water molecules, heteroatoms, and co-crystallized ligands (e.g., Erlotinib in 1M17) using PyMOL.

  • Repair: Add missing polar hydrogens and fix incomplete side chains (Dunbrack rotamer library).

  • Charge Assignment: Apply Kollman united atom charges. The total charge of the protein must be an integer (usually non-zero).

  • Grid Generation: Define the search space (Grid Box) centered on the active site residues of the co-crystallized ligand.

    • Example (EGFR): Center: X=22.5, Y=15.1, Z=5.4; Size: 60x60x60 Å.

Molecular Docking Protocol (AutoDock Vina)

This protocol uses a genetic algorithm to predict the optimal binding pose.[1]

Execution Steps
  • Configuration: Create a conf.txt file specifying the receptor, ligand, center coordinates, and exhaustiveness (set to 32 for high precision).

  • Run: Execute vina --config conf.txt --log log.txt.[1]

  • Validation (Self-Docking): Before docking Conodurine, re-dock the native co-crystallized ligand (e.g., Erlotinib).[1] The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å to validate the protocol [5].

Post-Docking Analysis Criteria
  • Binding Affinity (ΔG): A score lower than -7.0 kcal/mol generally indicates potential physiological activity.[1]

  • Ligand Efficiency (LE): ΔG / (number of heavy atoms).[1] Target > 0.3.

  • Interaction Types: Prioritize poses showing Hydrogen bonds (distance < 3.5 Å) and Pi-Pi stacking with aromatic residues (e.g., Phe, Trp).[1]

Visualization of Signaling Pathways

Understanding where these targets fit in the cancer cell survival logic is crucial for interpreting docking results.

Pathway Diagram (EGFR/VEGFR Axis)

The following diagram illustrates the downstream effects of inhibiting the selected targets.

CancerPathways cluster_membrane Cell Membrane Conodurine Conodurine (Ligand) EGFR EGFR (Tyrosine Kinase) Conodurine->EGFR Inhibition (Predicted) VEGFR VEGFR-2 (Angiogenesis) Conodurine->VEGFR Inhibition (Predicted) Bcl2 Bcl-2 (Anti-Apoptotic) Conodurine->Bcl2 Binding RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Bcl2 Activation Angiogenesis Angiogenesis mTOR->Angiogenesis BAX BAX (Pro-Apoptotic) Bcl2->BAX Inhibits Apoptosis Apoptosis BAX->Apoptosis Promotes

Figure 1: Putative mechanism of action.[1] Conodurine is modeled to inhibit upstream kinases (EGFR/VEGFR) or directly bind Bcl-2, disrupting survival signaling.[1]

Experimental Workflow Visualization

This diagram details the step-by-step in silico methodology to ensure reproducibility.

Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase Start Start: Conodurine (SMILES) LigPrep Ligand Minimization (MMFF94 / OpenBabel) Start->LigPrep Grid Grid Generation (Active Site Definition) LigPrep->Grid ProtPrep Protein Prep (Remove H2O, Add H, Charges) ProtPrep->Grid Dock Molecular Docking (AutoDock Vina) Grid->Dock Score Binding Affinity (ΔG < -7.0 kcal/mol?) Dock->Score Score->Dock Fail (Refine Grid) Vis Interaction Profiling (PyMOL/Discovery Studio) Score->Vis Pass ADMET ADMET Prediction (SwissADME) Vis->ADMET End Lead Candidate Validation ADMET->End

Figure 2: The computational pipeline, from ligand acquisition to ADMET profiling.

Data Reporting Template

When documenting results, researchers should utilize the following standardized table format to facilitate cross-study comparison.

Table 1: Hypothetical Docking Results Matrix

Ligand Target (PDB) Binding Energy (kcal/mol) Inhibition Constant (Ki) Key Interacting Residues (H-Bonds) Hydrophobic Interactions
Conodurine EGFR (1M17) [Value] [Value] e.g., Met793, Cys775 e.g., Leu718, Val726
Conodurine VEGFR-2 (4AGD) [Value] [Value] e.g., Glu885 e.g., Val848, Ala866

| Ref.[1] Std. | EGFR (1M17) | -8.5 (Control) | 1.2 µM | Met793 | Leu718 |[1]

Note: The "Ref. Std." (Reference Standard) represents the native ligand (e.g., Erlotinib) re-docked to establish a baseline.[1]

References

  • PubChem Database. (n.d.).[1] Conodurine Structure and Compound Summary. National Center for Biotechnology Information.[1] [Link][1]

  • Renantha, R. R., et al. (2024).[1][2] Molecular Docking Study of Natural Compounds from Indonesian Medicinal plants as AKT and KRAS G12D Inhibitors Candidates. Research Journal of Pharmacy and Technology. [Link]

  • Oriental Journal of Chemistry. (2024). Network Pharmacology and Molecular Docking to Identify the Molecular Targets of Novel Indole-Quinoline Derivative in Cancer. [Link][1]

  • Ruiz-Moreno, A. J., et al. (2021).[1] Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. In Methods in Molecular Biology. [Link]

  • Nunes, F. M., et al. (2024).[1] Monoterpene indole alkaloids with anticancer activity from Tabernaemontana species. [Link][1]

Sources

Exploratory

Unveiling the Therapeutic Promise of Conodurine: A Technical Guide to its Potential Molecular Targets

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract Conodurine, a complex bisindole alkaloid isolated from plants of the Tabernaemontana genus, represents a compelling natural product...

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Conodurine, a complex bisindole alkaloid isolated from plants of the Tabernaemontana genus, represents a compelling natural product with significant therapeutic potential. This technical guide provides a comprehensive analysis of the known and putative molecular targets of Conodurine, offering a roadmap for future research and drug development. We will delve into its established role as a cholinesterase inhibitor and explore its promising, yet less defined, potential as an anticancer and anti-inflammatory agent. This document synthesizes current literature, proposes specific molecular pathways for investigation, and provides detailed, field-proven experimental protocols to validate these hypotheses. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to unlock the full therapeutic value of Conodurine.

Introduction: The Therapeutic Landscape of Tabernaemontana Alkaloids

The Apocynaceae family, and specifically the Tabernaemontana genus, is a rich reservoir of structurally diverse indole alkaloids.[1] These natural products have long been a cornerstone of traditional medicine and have more recently garnered significant attention from the scientific community for their wide spectrum of pharmacological activities. These activities include antimicrobial, antioxidant, analgesic, and, most notably for the context of this guide, anticholinesterase, anticancer, and anti-inflammatory properties.[1] Conodurine, a prominent member of this alkaloid family, stands out due to its intricate bisindole structure, suggesting a potential for multi-target interactions and complex pharmacological effects. This guide will systematically dissect the evidence supporting its therapeutic potential, focusing on the molecular machinery it may modulate.

Confirmed Therapeutic Targets: Cholinesterase Inhibition

The most definitively characterized therapeutic targets of Conodurine are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[2][3] These enzymes are critical for the degradation of the neurotransmitter acetylcholine in the synaptic cleft. Their inhibition leads to increased acetylcholine levels, a strategy that has been successfully employed in the symptomatic treatment of neurodegenerative conditions, most notably Alzheimer's disease.[4]

Mechanism of Action: Restoring Cholinergic Tone

In a healthy brain, acetylcholine plays a pivotal role in cognitive functions such as memory, learning, and attention.[4] In Alzheimer's disease, there is a significant loss of cholinergic neurons, leading to a decline in acetylcholine levels.[4] By inhibiting AChE and BuChE, Conodurine can effectively increase the concentration and duration of action of acetylcholine in the brain, thereby helping to ameliorate the cognitive symptoms of the disease.

The dual inhibition of both AChE and BuChE by Conodurine may offer a broader therapeutic window compared to selective AChE inhibitors. While AChE is the primary enzyme for acetylcholine hydrolysis in the healthy brain, BuChE activity becomes more prominent in the Alzheimer's brain and also plays a role in acetylcholine degradation.

Investigating the Inhibition Kinetics: A Proposed Protocol

To fully characterize Conodurine's potential as a cholinesterase inhibitor, a detailed kinetic analysis is paramount. The following protocol outlines a standard approach using the Ellman's assay.

Experimental Protocol: Determination of Cholinesterase Inhibition Kinetics

Objective: To determine the IC50 values and the mode of inhibition (e.g., competitive, non-competitive) of Conodurine against AChE and BuChE.

Materials:

  • Human recombinant acetylcholinesterase (AChE)

  • Human serum butyrylcholinesterase (BuChE)

  • Acetylthiocholine iodide (ATCI) - substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - substrate for BuChE

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Conodurine (of high purity)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of Conodurine, enzymes, substrates, and DTNB in appropriate buffers.

  • Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and varying concentrations of Conodurine.

  • Enzyme Addition: Add the AChE or BuChE solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: Add the respective substrate (ATCI for AChE, BTCI for BuChE) to initiate the enzymatic reaction.

  • Data Acquisition: Immediately begin monitoring the change in absorbance at 412 nm every minute for a set duration (e.g., 10 minutes) using a microplate reader. The rate of reaction is proportional to the rate of increase in absorbance.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of Conodurine compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the Conodurine concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • To determine the mode of inhibition, perform the assay with varying concentrations of both the substrate and Conodurine. Construct Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) to visualize the inhibition pattern (competitive, non-competitive, or mixed).

Potential Therapeutic Targets in Oncology

While direct studies on Conodurine's anticancer targets are limited, a compelling body of evidence from structurally related bisindole alkaloids from the Tabernaemontana genus points towards several putative molecular targets and pathways.[5][6][7][8]

Putative Target: The Microtubule Network

Several bisindole alkaloids from Tabernaemontana corymbosa have been shown to exert their cytotoxic effects by acting as microtubule-stabilizing agents.[5] This mechanism is analogous to the action of the blockbuster anticancer drug, Taxol.

  • Mechanistic Insight: These alkaloids are predicted to bind to the β-tubulin subunit at the taxol-binding site.[5] This binding stabilizes the microtubule polymer, preventing its dynamic instability which is essential for cell division. The arrested mitosis ultimately triggers apoptosis (programmed cell death).

A proposed signaling pathway for this mechanism is illustrated below:

G Conodurine Conodurine BetaTubulin β-Tubulin (Taxol-binding site) Conodurine->BetaTubulin Binds to Microtubule Microtubule Stabilization BetaTubulin->Microtubule MitoticArrest Mitotic Arrest Microtubule->MitoticArrest ROS ROS Generation MitoticArrest->ROS Apoptosis Apoptosis MitoticArrest->Apoptosis JNK_p38 JNK/p38 Activation ROS->JNK_p38 JNK_p38->Apoptosis

Figure 1: Proposed microtubule-targeting pathway for Conodurine.
Putative Pathway: PI3K/Akt/mTOR Signaling

Molecular docking studies performed on a range of indole alkaloids from Tabernaemontana cymosa have identified the PI3K/Akt/mTOR signaling pathway as a primary target.[9] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.

  • Mechanistic Insight: By inhibiting key components of this pathway, such as PI3K, Akt, or mTOR, Conodurine could effectively halt the uncontrolled proliferation of cancer cells and induce apoptosis.

The logical flow of this inhibitory action is depicted in the following diagram:

G Conodurine Conodurine PI3K PI3K Conodurine->PI3K Inhibits Akt Akt Conodurine->Akt Inhibits mTOR mTOR Conodurine->mTOR Inhibits PI3K->Akt Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Figure 2: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by Conodurine.
Experimental Validation of Anticancer Targets: A Workflow

Validating these putative anticancer targets requires a multi-pronged approach, moving from cellular assays to specific molecular interaction studies.

G cluster_0 Cellular Level cluster_1 Molecular Level Cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle ApoptosisAssay Apoptosis Assays (e.g., Annexin V/PI) CellCycle->ApoptosisAssay TubulinPoly Tubulin Polymerization Assay ApoptosisAssay->TubulinPoly WesternBlot Western Blotting (PI3K/Akt/mTOR pathway proteins) ApoptosisAssay->WesternBlot MolecularDocking Molecular Docking TubulinPoly->MolecularDocking WesternBlot->MolecularDocking

Figure 3: Experimental workflow for validating anticancer targets of Conodurine.

Protocol: Western Blotting for PI3K/Akt/mTOR Pathway Analysis

Objective: To determine if Conodurine treatment alters the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HT-29 colorectal cancer cells)

  • Conodurine

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture cancer cells and treat with various concentrations of Conodurine for a specified time. Include a vehicle control.

  • Protein Extraction: Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the protein lysates by size using SDS-PAGE.

  • Western Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of Akt and mTOR overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the treated samples to the control to determine the effect of Conodurine on pathway activation.

Potential Therapeutic Targets in Inflammation

The anti-inflammatory potential of Conodurine is another promising area of investigation, supported by the known activities of related alkaloids.[1]

Putative Target: NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a master regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes, including cytokines and chemokines. Inhibition of the NF-κB pathway is a key strategy in the development of anti-inflammatory drugs. Bisindole alkaloids from Tabernaemontana corymbosa have been shown to inhibit this pathway.[7]

  • Mechanistic Insight: Conodurine may inhibit the NF-κB pathway by preventing the degradation of IκBα (inhibitor of kappa B), which would otherwise release NF-κB to translocate to the nucleus and activate gene transcription.

Summary of Potential Anti-inflammatory and Anticancer Targets

The following table summarizes the potential molecular targets of Conodurine in oncology and inflammation, based on evidence from related compounds.

Therapeutic AreaPotential Target/PathwayProposed Mechanism of Action
Oncology β-TubulinMicrotubule stabilization, leading to mitotic arrest and apoptosis.[5]
PI3K/Akt/mTOR PathwayInhibition of key kinases, resulting in decreased cell proliferation and survival.[9]
Inflammation NF-κB Signaling PathwayInhibition of NF-κB activation, leading to reduced expression of pro-inflammatory mediators.[7]

Conclusion and Future Directions

Conodurine presents a multifaceted pharmacological profile with both confirmed and highly probable therapeutic targets. Its established activity as a dual cholinesterase inhibitor positions it as a promising candidate for further investigation in the context of neurodegenerative diseases. Furthermore, the compelling evidence from structurally similar bisindole alkaloids strongly suggests that Conodurine may also possess significant anticancer and anti-inflammatory properties through the modulation of key cellular pathways such as microtubule dynamics, PI3K/Akt/mTOR signaling, and NF-κB activation.

The experimental protocols and workflows detailed in this guide provide a clear path forward for the rigorous scientific validation of these putative targets. A comprehensive understanding of Conodurine's mechanism of action at the molecular level is the critical next step in translating this promising natural product into a clinically valuable therapeutic agent. Future research should focus on obtaining quantitative data on its inhibitory activities, elucidating its precise binding interactions with its targets, and evaluating its efficacy and safety in preclinical models of disease.

References

  • Tan, C. H., et al. (2020). Antiproliferative and Microtubule-stabilizing Activities of Two Iboga-vobasine Bisindoles Alkaloids from Tabernaemontana corymbosa in Colorectal Adenocarcinoma HT-29 Cells. Molecules, 25(18), 4236. [Link]

  • García-Castañeda, J. E., et al. (2021). Molecular Human Targets of Bioactive Alkaloid-Type Compounds from Tabernaemontana cymose Jacq. Pharmaceuticals, 14(7), 617. [Link]

  • Pallant, C., et al. (2021). Major Bioactive Alkaloids and Biological Activities of Tabernaemontana Species (Apocynaceae). Plants, 10(2), 313. [Link]

  • Cai, X. H., et al. (2018). Bisindole alkaloids from Tabernaemontana corymbosa. Phytochemistry, 153, 1-8. [Link]

  • Liu, Y., et al. (2013). Cytotoxic Indole Alkaloids from Tabernaemontana divaricata. Journal of Natural Products, 76(8), 1436–1442. [Link]

  • Pratchayasakul, W., et al. (2014). Cytotoxic indole alkaloids from Tabernaemontana officinalis. Phytochemistry, 108, 146-152. [Link]

  • Pallant, C., et al. (2021). Major Bioactive Alkaloids and Biological Activities of Tabernaemontana Species (Apocynaceae). ResearchGate. [Link]

  • Conodurine. In: Wikipedia. [Link]

  • Pallant, C., et al. (2021). Anti-inflammatory activities of extracts and compounds isolated from Tabernaemontana species. ResearchGate. [Link]

  • Saha, S., et al. (2024). (PDF) Exploring The Therapeutic Potential: In-Vitro Assessment of Antioxidant and Anti-Inflammatory Activity Of methanolic extract from Tabernaemontana divaricata Leaves. ResearchGate. [Link]

  • Gniazdowska, E., et al. (2019). IC 50 values for activities towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). ResearchGate. [Link]

  • Krátký, M., et al. (2018). IC50 values for acetylcholinesterase and butyrylcholinesterase. ResearchGate. [Link]

  • Brown, R. E., et al. (2019). Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening. Bioorganic & Medicinal Chemistry Letters, 29(23), 126715. [Link]

  • Shestakova, T., et al. (2020). IC 50 values of compounds 5-12 against AChE enzyme. ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2024). Novel Dual Acetyl- and Butyrylcholinesterase Inhibitors Based on the Pyridyl–Pyridazine Moiety for the Potential Treatment of Alzheimer's Disease. Molecules, 29(21), 4949. [Link]

  • Rakonczay, Z. (2003). potencies and selectivities of inhibitors of acetylcholinesterase and its molecular forms in normal and alzheimer's disease brain. Acta Biologica Hungarica, 54(2), 183-189. [Link]

  • Al-Jafari, A. A. (1994). Pharmacological Significance of Acetylcholinesterase Inhibition by Tetrahydroaminoacridine. Journal of King Saud University - Science, 6(1), 5-16. [Link]

  • Asiri, A., et al. (2022). Potential acetylcholinesterase inhibitors to treat Alzheimer's disease. European Review for Medical and Pharmacological Sciences, 26(20), 7353-7365. [Link]

  • Worek, F., et al. (2020). Synthesis and Initial Characterization of a Selective, Pseudo‐irreversible Inhibitor of Human Butyrylcholinesterase as PET Tracer. ChemistryOpen, 9(1), 59-67. [Link]

  • Musilek, K., et al. (2011). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 9(2), 317-335. [Link]

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Sources

Foundational

The Pharmacological Architecture of Apocynaceae Bisindole Alkaloids: A Technical Guide for Drug Discovery

Introduction: Nature's Dimeric Masterpieces The Apocynaceae, or dogbane family, represents a vast and prolific reservoir of structurally complex and biologically active secondary metabolites. Among these, the bisindole a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Nature's Dimeric Masterpieces

The Apocynaceae, or dogbane family, represents a vast and prolific reservoir of structurally complex and biologically active secondary metabolites. Among these, the bisindole alkaloids stand out as a class of compounds defined by their unique dimeric structure, composed of two coupled monomeric indole units. This structural motif is not merely a chemical curiosity; it is the foundation for a range of potent pharmacological activities that have yielded some of modern medicine's most important therapeutic agents. It is a well-documented phenomenon that the dimeric structure often confers significantly enhanced biological potency compared to the corresponding monomeric constituents[1][2].

This guide provides an in-depth exploration of the core pharmacological properties of bisindole alkaloids derived from this family. We will dissect their mechanisms of action, provide field-proven experimental protocols for their evaluation, and present quantitative data to inform drug development professionals, researchers, and scientists on the therapeutic potential held within these intricate natural products.

Section 1: Potent Cytotoxicity and Anticancer Mechanisms

The most profound pharmacological impact of Apocynaceae bisindole alkaloids has been in the field of oncology. The discovery of the Catharanthus roseus alkaloids, vinblastine and vincristine, was a watershed moment in cancer chemotherapy, and research into other bisindole structures continues to reveal novel mechanisms to induce cancer cell death.

The Vinca Alkaloids: Clinical Cornerstones of Microtubule Disruption

Vinblastine and vincristine are premier examples of natural products translated into life-saving drugs. Their efficacy stems from a targeted disruption of microtubule dynamics, a process essential for the formation of the mitotic spindle during cell division[3][4][5].

Mechanism of Action: The primary target of vinca alkaloids is tubulin, the protein building block of microtubules. The mechanism unfolds as follows:

  • Binding to Tubulin: Vincristine and vinblastine specifically bind to the β-tubulin subunit at a distinct site known as the "vinca domain"[3][6].

  • Inhibition of Polymerization: This binding event inhibits the assembly (polymerization) of tubulin dimers into functional microtubules[4][6][7]. At very low concentrations, they effectively suppress the dynamic instability of microtubules, and at higher concentrations, they lead to a net reduction in microtubule polymer mass[4].

  • Mitotic Spindle Disruption: The interference with microtubule formation prevents the proper assembly of the mitotic spindle, the cellular machinery responsible for segregating chromosomes into daughter cells during mitosis[7][8].

  • Metaphase Arrest & Apoptosis: Without a functional spindle, the cell cycle is arrested in the metaphase (M-phase)[4][6]. This prolonged arrest triggers internal cellular signaling pathways that lead to programmed cell death, or apoptosis, in rapidly dividing cancer cells[7][8].

Diagram: Mechanism of Vinca Alkaloid-Induced Apoptosis

Vinca_Mechanism Vinca Vinca Alkaloids (Vincristine, Vinblastine) Tubulin β-Tubulin Dimers Vinca->Tubulin Binds to Polymerization Microtubule Polymerization Vinca->Polymerization Inhibits Tubulin->Polymerization Spindle Mitotic Spindle Formation Polymerization->Spindle Metaphase Metaphase Arrest (M-Phase) Polymerization->Metaphase Inhibition Leads to Spindle->Metaphase Enables Progression Apoptosis Apoptosis (Cell Death) Metaphase->Apoptosis Triggers

Caption: Vinca alkaloids bind to β-tubulin, inhibiting microtubule assembly and causing metaphase arrest, which ultimately triggers apoptosis.

Voacamine & Voacangine: Multi-Pathway Inhibition

Beyond the vinca alkaloids, other bisindoles like voacamine and its monomeric precursor voacangine exhibit potent anticancer effects through diverse and complex mechanisms, often involving the inhibition of key cell survival signaling pathways.

Mechanism of Action: Voacamine and related alkaloids have been shown to target multiple nodes in cancer cell signaling:

  • PI3K/Akt/mTOR Pathway Inhibition: This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers[3][9]. Voacamine has been shown to suppress breast cancer progression by inhibiting the phosphorylation of key proteins in this pathway, including PI3K, Akt, and mTOR[5]. This inhibition cuts off critical survival signals, leading to cell death.

  • EGFR Signaling Inhibition: In colorectal cancer cells, voacamine acts as a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR)[5][10]. By blocking this pathway, it can suppress tumor cell proliferation and migration[10].

  • Induction of Apoptosis & Cell Cycle Arrest: Voacamine induces apoptosis through the mitochondrial pathway and can cause cell cycle arrest at the G2/M or G0/G1 phases, depending on the cancer cell type[10][11].

  • P-glycoprotein (P-gp) Inhibition: Voacamine can also reverse multidrug resistance (MDR) in tumors by interfering with the function of P-glycoprotein, an efflux pump that expels chemotherapy drugs from cancer cells[5]. This suggests a potential role in combination therapies to re-sensitize resistant cancers[12].

Diagram: PI3K/Akt/mTOR Inhibition by Voacamine

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Voacamine Voacamine Voacamine->PI3K Inhibits Voacamine->Akt Inhibits Voacamine->mTOR Inhibits Extraction_Workflow Start Dried & Powdered Plant Material (Apocynaceae) Defat Defatting (e.g., Hexane) Start->Defat Maceration Maceration/Extraction (Methanol/Ethanol) Defat->Maceration CrudeExtract Crude Alcoholic Extract Maceration->CrudeExtract AcidBase Acid-Base Partitioning (e.g., HCl / NH4OH) CrudeExtract->AcidBase CrudeAlkaloid Crude Alkaloid Fraction AcidBase->CrudeAlkaloid Column Column Chromatography (Silica or Alumina) CrudeAlkaloid->Column Fractions Collect Fractions Column->Fractions TLC TLC Analysis Fractions->TLC Monitor Purification Further Purification (Prep-HPLC, Crystallization) Fractions->Purification TLC->Fractions Pool similar PureCompound Pure Bisindole Alkaloid Purification->PureCompound

Sources

Protocols & Analytical Methods

Method

Application Note: Isolation and Purification of Conodurine from Tabernaemontana Species

Abstract & Introduction Conodurine is a biologically active bisindole alkaloid, predominantly found in the Tabernaemontana genus (Apocynaceae).[1][2][3] Structurally, it belongs to the vobasine-iboga class of dimers. It...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

Conodurine is a biologically active bisindole alkaloid, predominantly found in the Tabernaemontana genus (Apocynaceae).[1][2][3] Structurally, it belongs to the vobasine-iboga class of dimers. It has garnered significant pharmaceutical interest due to its potential as a multidrug resistance (MDR) reversal agent in cancer therapy and its activity as an acetylcholinesterase (AChE) inhibitor.[4]

This protocol details a rigorous methodology for the isolation of Conodurine. Unlike generic alkaloid extractions, this workflow emphasizes the Acid-Base Partitioning efficiency required to separate bisindole alkaloids from the complex lignocellulosic matrix of root bark, followed by high-resolution chromatographic purification.

Material Selection & Preparation[2][3][5][6][7]

Biological Source[6][8][9][10]
  • Primary Source: Tabernaemontana elegans (Roots/Root Bark) is the preferred matrix due to higher alkaloid concentration compared to leaves.[4]

  • Alternative Source: Tabernaemontana corymbosa (Stem bark).[4][3]

  • Preparation:

    • Harvest roots and wash strictly with cold water to remove soil (avoid soaking to prevent leaching).[4]

    • Air-dry in shade for 7–10 days (Avoid oven drying >40°C to prevent thermal degradation of alkaloids).[4]

    • Grind to a coarse powder (40–60 mesh).[4] Note: Too fine a powder will cause unmanageable emulsions during liquid-liquid extraction.[4]

Reagents & Solvents[6]
  • Extraction: Methanol (MeOH), Ethanol (EtOH) (ACS Grade).[4]

  • Partitioning: Glacial Acetic Acid, Hydrochloric Acid (HCl), Ethyl Acetate (EtOAc), Chloroform (

    
    ), Ammonia solution (25%) or Sodium Carbonate (
    
    
    
    ).[4]
  • Chromatography: Silica Gel 60 (0.063–0.200 mm), Sephadex LH-20.[4]

  • HPLC: Acetonitrile (ACN), Water (Milli-Q), Diethylamine (DEA) or Ammonium Acetate.[4]

Experimental Workflow: The Acid-Base Partitioning Strategy

The isolation relies on the pH-dependent solubility of alkaloids. In their native plant state, alkaloids often exist as salts or complexes.[4]

  • Crude Extraction: Solubilizes all polar constituents.[4]

  • Acid Phase: Converts alkaloids to water-soluble salts (

    
    ), leaving neutral lipophiles (fats, terpenes) in the organic phase.[4]
    
  • Base Phase: Deprotonates alkaloids to free bases (

    
    ), rendering them soluble in organic solvents for recovery.[4]
    
Workflow Diagram

Conodurine_Isolation Plant Dried Root Powder (1.0 kg) Extract Methanol Extraction (3x 48h) Plant->Extract Crude Crude Methanolic Extract (Evaporate to dryness) Extract->Crude Acidify Dissolve in 2% Acetic Acid Partition with Ethyl Acetate Crude->Acidify EtOAc_Layer Ethyl Acetate Layer (Discard Neutral Lipids/Terpenes) Acidify->EtOAc_Layer Organic Phase Acid_Layer Acidic Aqueous Layer (Contains Alkaloid Salts) Acidify->Acid_Layer Aqueous Phase Basify Basify to pH 10 (NH4OH or Na2CO3) Acid_Layer->Basify Extract_Alk Extract with CHCl3 or EtOAc Basify->Extract_Alk Crude_Alk Total Alkaloid Fraction (Enriched) Extract_Alk->Crude_Alk CC Column Chromatography (Silica Gel) Crude_Alk->CC Fractions Fractions Containing Bisindoles CC->Fractions HPLC Semi-Prep HPLC (C18 Column) Fractions->HPLC Final Pure Conodurine HPLC->Final

Figure 1: Step-by-step fractionation workflow for the isolation of alkaloid fractions from Tabernaemontana species.[4]

Detailed Protocol

Phase 1: Crude Extraction[1]
  • Maceration: Place 1 kg of dried root powder in a large glass vessel. Add 3–4 L of Methanol.[4]

  • Agitation: Sonicate for 30 minutes to disrupt cell walls, then allow to macerate for 48 hours at room temperature with occasional stirring.

  • Filtration: Filter the supernatant through Whatman No. 1 filter paper.[4]

  • Repeat: Re-extract the marc (residue) 2 more times with fresh Methanol.

  • Concentration: Combine filtrates and evaporate under reduced pressure (Rotary Evaporator) at 40°C to yield a dark, gummy crude extract.

Phase 2: Acid-Base Fractionation (The Critical Clean-up)

Rationale: This step removes chlorophyll, fats, and neutral terpenes which interfere with chromatography.[4]

  • Acidification: Suspend the crude extract in 500 mL of 2% Acetic Acid (or 0.1 M HCl). Sonicate to ensure dispersion.[4]

  • Defatting: Transfer to a separatory funnel. Extract 3 times with equal volumes of Ethyl Acetate (EtOAc) .

    • Observation: The EtOAc layer (top) will be dark green/brown.[4] This contains non-alkaloidal impurities.[4]

    • Action: Discard the EtOAc layer (or save for terpenoid analysis).[4] Keep the acidic aqueous layer (bottom).[4]

  • Basification: Cool the aqueous layer on ice. Slowly add 25%

    
      (Ammonia) or saturated 
    
    
    
    dropwise until pH reaches 9–10 .[4]
    • Precipitation: You may see a flocculent precipitate; these are the free alkaloid bases.

  • Recovery: Extract the basic aqueous solution 3 times with Chloroform (

    
    )  or Dichloromethane (
    
    
    
    ).[4]
    • Note: Bisindole alkaloids like Conodurine prefer chlorinated solvents.[4]

  • Drying: Combine the organic layers, dry over Anhydrous Sodium Sulfate (

    
    ), filter, and evaporate to dryness.
    
    • Result: "Total Alkaloid Fraction" (TAF).

Phase 3: Purification (Chromatography)[1]
Step A: Silica Gel Column Chromatography (Open Column)[4]
  • Stationary Phase: Silica Gel 60 (Merck, 0.063–0.200 mm).[4]

  • Packing: Slurry pack in Chloroform.

  • Loading: Dissolve TAF in minimal

    
     and load onto the column.
    
  • Elution Gradient:

    • Start: 100%

      
       (Removes non-polar residuals).[4]
      
    • Gradient: Increase Methanol (MeOH) stepwise: 99:1

      
       98:2 
      
      
      
      95:5
      
      
      90:10.[4]
  • Monitoring: Collect 50 mL fractions. Monitor via TLC (Silica gel

    
    ).[4][5]
    
    • TLC Mobile Phase: EtOAc:Isopropanol:NH4OH (85:10:5).[4]

    • Detection: Spray with Dragendorff’s Reagent (Orange spots indicate alkaloids).[4]

    • Target: Conodurine typically elutes in middle-polarity fractions (e.g., 95:5 CHCl3:MeOH).[4]

Step B: Final Purification (HPLC or Sephadex)

If the fraction is still a mixture (often containing Conoduramine or Voacangine), proceed to:

Option 1: Sephadex LH-20 (Size Exclusion) [4]

  • Solvent: MeOH:CHCl3 (1:1).

  • Mechanism: Separates monomeric alkaloids from dimeric (bisindole) alkaloids like Conodurine based on molecular size.[4]

Option 2: Semi-Preparative HPLC (High Purity) [4]

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 10 mm).[4]

  • Mobile Phase:

    • A: Water + 0.1% Diethylamine (DEA) (Basic modifier improves peak shape for alkaloids).[4]

    • B: Acetonitrile (ACN).[4]

  • Gradient: 50% B to 90% B over 30 minutes.

  • Flow Rate: 3–4 mL/min.[4]

  • Detection: UV at 254 nm and 280 nm.[4]

Characterization & Validation

To confirm the isolate is Conodurine and not its isomer Conoduramine, analysis of NMR chemical shifts is required.

Table 1: Key Physicochemical Properties of Conodurine

ParameterValue / Characteristic
Molecular Formula

Molecular Weight ~704.9 g/mol
Appearance Amorphous powder (often pale yellow)
UV

(EtOH)
228, 286, 294 nm (Indole chromophore)
MS (ESI+)

Key 1H NMR Signals

5.30 (m, H-19),

2.50-2.60 (N-Me groups),

3.60-3.70 (COOMe)

Differentiation Note: Conodurine and Conoduramine are positional isomers.[4] High-Resolution MS (HRMS) and 2D-NMR (HMBC/NOESY) are essential to distinguish the attachment points of the two indole moieties.[4]

References

  • Kam, T. S., & Sim, K. M. (2003). Conodurine, conoduramine, and ervahanine derivatives from Tabernaemontana corymbosa.[4][3] Phytochemistry, 63(5), 625-629.[4][3] [Link]

  • Van Beek, T. A., et al. (1984). Indole alkaloids from Tabernaemontana elegans.[4] Phytochemistry, 23(8), 1771-1778.[4] [Link]

  • Kingston, D. G., et al. (1977). Plant anticancer agents III: Isolation of indole and bisindole alkaloids from Tabernaemontana holstii roots.[2] Journal of Pharmaceutical Sciences, 66(8), 1135-1138.[4][2] [Link]

  • Munoz, V., et al. (1994). Isolation of bis-indole alkaloids with antileishmanial and antibacterial activities from Peschiera van heurkii.[4] Planta Medica, 60(5), 455-459.[4] [Link]

Sources

Application

Synthesis of Conodurine and its derivatives.

An In-Depth Technical Guide to the Biosynthesis, Biomimetic Synthesis, and Derivatization of Conodurine Executive Summary Conodurine is a complex bisindole alkaloid of the vobasinyl-iboga type, naturally isolated from th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biosynthesis, Biomimetic Synthesis, and Derivatization of Conodurine

Executive Summary

Conodurine is a complex bisindole alkaloid of the vobasinyl-iboga type, naturally isolated from the leaves and stem-bark of Tabernaemontana species (e.g., T. corymbosa, T. elegans)[1]. Characterized by its dimeric structure (C43H52N4O5), conodurine exhibits potent pharmacological properties, including non-selective inhibition of acetylcholinesterase (AChE) and significant antileishmanial activity against Leishmania parasites[1]. Due to the structural complexity of coupling two distinct monoterpenoid indole units, achieving a total synthesis of conodurine remains a formidable challenge. This application note details the mechanistic principles of its biosynthesis, provides a validated protocol for biomimetic semi-synthesis, and outlines the synthesis of simplified, conodurine-inspired 3,3'-diindolylmethane (DIM) derivatives for drug development.

Mechanistic Principles of Conodurine Biosynthesis

The formation of vobasinyl-iboga bisindole alkaloids like conodurine is not a random dimerization but a highly regulated enzymatic coupling process. Understanding this causality is critical for researchers attempting biomimetic synthesis.

In Tabernaemontana species, the coupling of monomeric monoterpenoid indole alkaloids (MIAs) requires specific modifications to activate reactive centers[2]. The iboga monomer (e.g., coronaridine) must be functionalized to increase the electron density of its indole ring. This is achieved via a regiospecific enzyme pair:

  • Coronaridine 11-hydroxylase (TeC11H): Catalyzes the C11-hydroxylation of coronaridine.

  • 11-Hydroxycoronaridine O-methyltransferase (TeHCOMT): Methylates the hydroxyl group to form 11-methoxycoronaridine[2].

The Causality of Activation: The C11-methoxylation is a critical transformation because the electron-donating methoxy group activates the C10 and C12 positions on the indole ring via resonance[2]. This makes these positions highly nucleophilic, enabling them to attack the electrophilic center (typically C3') of a vobasinyl monomer, thereby forging the crucial C–C bond that links the two halves of the bisindole architecture.

Biosynthesis Coronaridine Coronaridine (Iboga Monomer) TeC11H TeC11H (11-Hydroxylase) Coronaridine->TeC11H HydroxyCor 11-Hydroxycoronaridine TeC11H->HydroxyCor TeHCOMT TeHCOMT (O-Methyltransferase) HydroxyCor->TeHCOMT MethoxyCor 11-Methoxycoronaridine (Nucleophilic at C10/C12) TeHCOMT->MethoxyCor Coupling Enzymatic/Acid-Catalyzed Coupling MethoxyCor->Coupling Vobasinyl Vobasinyl Monomer (Electrophilic at C3') Vobasinyl->Coupling Conodurine Conodurine (Vobasinyl-Iboga Bisindole) Coupling->Conodurine C10/C12 - C3' Bond Formation

Figure 1: Biosynthetic and biomimetic coupling pathway of Conodurine via enzymatic activation.

Biomimetic Semi-Synthesis of Vobasinyl-Iboga Alkaloids

Because de novo total synthesis involves excessively long steps and harsh conditions, the most efficient route to complex bisindoles is biomimetic semi-synthesis[3]. This approach mimics the plant's strategy by independently isolating or synthesizing the monomeric units and coupling them in vitro.

Protocol 1: Acid-Catalyzed Biomimetic Coupling

This protocol outlines a self-validating system for the coupling of an activated vobasan derivative with an iboga alkaloid.

Reagents & Materials:

  • Vobasan-type monomer (e.g., vobasine or perivine derivative).

  • Iboga-type monomer (e.g., 11-methoxycoronaridine).

  • Methanolic HCl (1.5 M) or Trifluoroacetic acid (TFA).

  • Dichloromethane (CH₂Cl₂) and 5% aqueous NaHCO₃.

Step-by-Step Methodology:

  • Electrophile Generation: Dissolve 1.0 equivalent of the vobasan-type alkaloid in anhydrous CH₂Cl₂ at 0 °C. Add a Lewis acid or perform a Polonovski-type reaction on the corresponding N-oxide to generate the reactive electrophilic intermediate at the C3' position[3].

    • Validation Checkpoint 1: Monitor the consumption of the vobasan precursor via TLC (Dragendorff's reagent stain). The intermediate should appear as a distinct, highly polar spot.

  • Nucleophilic Attack: Slowly add 1.1 equivalents of the iboga monomer (11-methoxycoronaridine) dissolved in CH₂Cl₂ to the reaction flask.

  • Acid Catalysis: Introduce catalytic amounts of methanolic HCl. Stir the mixture under an inert argon atmosphere at room temperature for 12–24 hours.

  • Quenching & Extraction: Quench the reaction by slowly adding 5% aqueous NaHCO₃ until the aqueous layer reaches pH 8-9. Extract the bisindole products into the organic layer (CH₂Cl₂). Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure[3].

    • Validation Checkpoint 2: Perform crude LC-MS. Look for the dimeric mass peak (e.g., [M+H]+ corresponding to C43H52N4O5 for conodurine derivatives).

  • Purification: Subject the crude mixture to preparative HPLC on a C18 column using an acetonitrile/water gradient with 0.1% TFA[3].

Development of Conodurine-Inspired Simplified Scaffolds

While conodurine and its N-demethylated derivative (gabunine) exhibit potent antileishmanial activity against the intracellular amastigote form of Leishmania[4], their structural complexity limits scalable pharmaceutical manufacturing. To bypass this, researchers have utilized the bisindole pharmacophore to design simplified analogs, specifically 3,3'-diindolylmethanes (DIMs)[4].

Protocol 2: Green Synthesis of 3,3'-Diindolylmethane (DIM) Derivatives

This protocol describes the synthesis of DIMs using a recyclable Iron-pillared interlayered clay (Fe-PILC) catalyst in an aqueous medium, ensuring high atom economy and environmental sustainability[4].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, combine 2.0 equivalents of 1H-indole and 1.0 equivalent of a substituted aryl aldehyde (e.g., 4-nitrobenzaldehyde or 5-nitro-2-furaldehyde).

  • Catalyst Addition: Add 15 mol% of Fe-PILC catalyst.

  • Solvent System: Suspend the mixture in an optimized solvent system of CH₂Cl₂ and water (1:1 v/v)[4].

  • Reaction: Stir the mixture at room temperature. The inherent surface acidity of the Fe-PILC catalyst drives the electrophilic aromatic substitution of the indoles onto the aldehyde carbon[4].

    • Validation Checkpoint 1: Monitor via TLC. The reaction is typically complete within 2–4 hours. The disappearance of the aldehyde spot confirms completion.

  • Product Isolation: Filter the mixture to recover the solid Fe-PILC catalyst (which can be washed with ethanol and reused). Extract the filtrate with CH₂Cl₂, wash with brine, and dry over Na₂SO₄.

  • Purification: Evaporate the solvent and recrystallize the crude product from ethanol to yield the pure 3,3'-diindolylmethane derivative.

    • Validation Checkpoint 2: Confirm structure via ¹H-NMR (look for the characteristic methine bridge proton singlet around δ 5.5–6.0 ppm) and LC-MS.

DIM_Workflow Start 1H-Indole + Aryl Aldehyde Catalyst Fe-PILC Catalyst (Aqueous/CH2Cl2 Medium) Start->Catalyst Reaction Electrophilic Aromatic Substitution (Room Temp, 2-4 hrs) Catalyst->Reaction Purification Catalyst Filtration & Ethanol Recrystallization Reaction->Purification High Yield (>85%) Product 3,3'-Diindolylmethane (DIM) Derivatives Purification->Product >95% Purity (NMR Validated) Screening In vitro Antileishmanial Screening (L. donovani) Product->Screening

Figure 2: Workflow for the green synthesis and screening of Conodurine-inspired DIM derivatives.

Quantitative Structure-Activity Relationship (SAR)

Dimeric indole alkaloids generally exhibit superior antibacterial and antileishmanial activities compared to their monomeric counterparts[4]. In the pursuit of conodurine alternatives, SAR analysis reveals that introducing electron-withdrawing groups (such as nitroaryl substituents) onto the central methine carbon of the DIM scaffold drastically improves antileishmanial potency[4].

Table 1: Comparative Antileishmanial Activity of Bisindole Scaffolds

Compound / ScaffoldStructural SubclassIC₅₀ vs L. donovani Promastigotes (µM)IC₅₀ vs L. donovani Amastigotes (µM)Notes / Mechanism
Conodurine (2) Vobasinyl-Iboga BisindoleStrong ActivityStrong ActivityNatural product; highly potent against intracellular amastigotes[4].
N-demethylconodurine (3) Vobasinyl-Iboga BisindoleStrong ActivityStrong ActivityAlso known as gabunine; lacks N-methyl group on the vobasinyl unit[4].
Compound 8g 3,3'-Diindolylmethane7.888.37Synthetic analog; features a 4-nitrophenyl linkage[4].
Compound 8j 3,3'-DiindolylmethanePromisingPromisingSynthetic analog; features a 5-nitrofuryl substitution with 5,5'-diiodo indoles[4].

Note: The 4-nitrophenyl linked 3,3'-diindolylmethane (8g) represents one of the most potent synthetic analogs, successfully mimicking the robust efficacy of natural conodurine while offering a highly scalable synthetic route[4].

References

  • Grokipedia. (n.d.). Conodurine.
  • National Institutes of Health (NIH). (2025). Regiospecific hydroxylase and O-methyltransferase for the biosynthesis of anticancer alkaloids in Tabernaemontana elegans (toad tree).
  • Benchchem. (n.d.). An In-depth Technical Guide to Vobasan and Vobasinyl-Iboga Bisindole Alkaloid Structures.
  • National Institutes of Health (NIH). (n.d.). Discovery of 3,3′-diindolylmethanes as potent antileishmanial agents.

Sources

Method

Cell viability assay protocol for Conodurine cytotoxicity testing.

An in-depth technical guide for designing, executing, and validating cell viability assays specifically tailored for Conodurine. Scientific Rationale & Mechanism of Action Conodurine is a naturally occurring monoterpenoi...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for designing, executing, and validating cell viability assays specifically tailored for Conodurine.

Scientific Rationale & Mechanism of Action

Conodurine is a naturally occurring monoterpenoid bisindole alkaloid predominantly isolated from the stem bark and roots of Tabernaemontana species, such as T. corymbosa and T. johnstonii[1]. While historically investigated for its antileishmanial and antibacterial properties[2], recent pharmacological profiling has identified Conodurine as a potent [3].

Mechanistically, Conodurine exerts its cytotoxic effects by attenuating lysosomal acidification. This disruption prevents the fusion and degradation of autophagosomes, leading to a lethal accumulation of autophagic vacuoles and subsequent apoptosis[3].

Expert Insight on Assay Selection (Causality): The specific mechanism of Conodurine necessitates careful selection of the cell viability assay. Traditional colorimetric assays, such as the Neutral Red uptake assay, rely on the active accumulation of dye within acidic lysosomes. Because Conodurine directly neutralizes lysosomal pH, treated cells will fail to accumulate Neutral Red even if they remain perfectly viable. This creates a severe artifact, resulting in a false-positive overestimation of cytotoxicity.

To establish an artifact-free system, this protocol strictly utilizes an ATP-based luminescent assay (e.g., CellTiter-Glo). ATP quantitation provides a direct, orthogonal measurement of metabolic viability that is entirely independent of lysosomal pH dynamics.

MoA Conodurine Conodurine (Monoterpenoid Indole Alkaloid) Lysosome Lysosomal Acidification (Inhibited) Conodurine->Lysosome Attenuates Autophagosome Autophagosome Accumulation (Impaired Clearance) Lysosome->Autophagosome Prevents degradation Autophagy Autophagy Blockade Autophagosome->Autophagy Induces Apoptosis Cytotoxicity / Apoptosis Autophagy->Apoptosis Triggers

Figure 1: Mechanism of Conodurine-induced cytotoxicity via lysosomal acidification blockade.

Quantitative Pharmacological Profile

Before initiating cytotoxicity screening, it is critical to understand the established baseline activities of Conodurine across different biological models to accurately define your dosing range.

CompoundBiological Target / Cell LineObserved Activity / IC₅₀Source
Conodurine P-388 Leukemia CellsSignificant Cytotoxicity[1]
Conodurine Macrophage Host CellsWeak Toxicity (SI 47% at 100 µg/mL)[2]
Conodurine Leishmania amazonensisModerate Leishmanicidal Activity[2]
Conodurine Acetylcholinesterase (AChE)Inactive / No significant inhibition[4]
Conodurine LysosomesPotent inhibition of acidification[3]

Experimental Methodology: ATP-Based Luminescent Viability Assay

This step-by-step workflow is designed for 96-well microplate formats, ensuring high-throughput compatibility and rigorous internal validation.

Workflow Step1 1. Cell Seeding (96-well plate, 5x10³ cells/well) Step2 2. Incubation (24h, 37°C, 5% CO₂) Step1->Step2 Step3 3. Conodurine Treatment (0.1 - 100 µM, DMSO < 0.1%) Step2->Step3 Step4 4. Incubation (48h - 72h) Step3->Step4 Step5 5. ATP Luminescent Assay (Bypasses Lysosomal Artifacts) Step4->Step5 Step6 6. Luminescence Readout & IC50 Calculation Step5->Step6

Figure 2: Step-by-step workflow for artifact-free ATP-based cell viability quantification.

Phase 1: Reagent & Compound Preparation
  • Stock Solution: Dissolve lyophilized Conodurine powder in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Working Dilutions: Prepare serial dilutions (e.g., 0.1 µM to 100 µM) in complete culture media.

    • Self-Validation Checkpoint: Ensure the final DMSO concentration in all wells (including vehicle controls) does not exceed 0.1% (v/v) to prevent solvent-induced baseline toxicity.

Phase 2: Cell Seeding & Treatment
  • Harvesting: Trypsinize target cells at 80% confluence. Neutralize and centrifuge to pellet.

  • Seeding: Resuspend cells in complete media and seed at a density of 5 × 10³ cells/well in a 96-well opaque-walled plate. White plates are mandatory to maximize luminescence reflection and prevent well-to-well optical crosstalk.

    • Self-Validation Checkpoint: Leave column 1 blank (media only, no cells) for background luminescence subtraction.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence and metabolic recovery.

  • Dosing: Aspirate media and apply 100 µL of the Conodurine working dilutions. Include a vehicle control (0.1% DMSO in media) and a positive control for cell death (e.g., 10% DMSO or 1 µM Staurosporine). Incubate for 48 to 72 hours depending on the doubling time of the specific cell line.

Phase 3: Viability Measurement
  • Equilibration (Critical Step): Remove the 96-well plate from the incubator and equilibrate to room temperature (approx. 22°C) for 30 minutes.

    • Causality: The luciferase enzyme reaction is highly temperature-dependent. Temperature gradients across the plate (cooler edges, warmer center) will cause uneven enzymatic rates, leading to severe edge effects and skewed IC₅₀ data.

  • Reagent Addition: Add 100 µL of room-temperature ATP luminescent reagent to each well.

  • Lysis: Induce cell lysis by placing the plate on an orbital shaker at 300 rpm for 2 minutes.

  • Signal Stabilization: Incubate the plate at room temperature in the dark for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a multimode microplate reader with an integration time of 0.5 to 1.0 second per well.

Phase 4: Data Analysis
  • Subtract the average background luminescence (from the media-only blank wells) from all sample wells.

  • Calculate relative viability by normalizing the Conodurine-treated well signals to the vehicle control average (set as 100% viability).

  • Plot a non-linear regression curve (log[inhibitor] vs. normalized response) using graphing software to determine the precise IC₅₀ value.

References

  • Kingston, D. G., et al. "Plant anticancer agents V: new bisindole alkaloids from Tabernaemontana johnstonii stem bark." Journal of Pharmaceutical Sciences, 1977.

  • MedChemExpress. "Conodurine | Potent Autophagy Inhibitor." MCE Product Data, 2024.

  • Muñoz, V., et al. "Isolation of Bis-Indole Alkaloids with Antileishmanial and Antibacterial Activities from Peschiera van heurkii." Planta Medica, 1994.

  • Ingkaninan, K., et al. "Vobasinyl-iboga bisindole alkaloids, potent acetylcholinesterase inhibitors from Tabernaemontana divaricata root." Journal of Pharmacy and Pharmacology, 2004.

Sources

Application

Application Note: In Vitro Anti-Proliferative Activity &amp; MDR Reversal of Conodurine

Abstract & Executive Summary Conodurine is a bioactive bisindole alkaloid isolated from the genus Tabernaemontana. While structurally related to the Catharanthus alkaloids (Vinblastine/Vincristine), Conodurine is disting...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Executive Summary

Conodurine is a bioactive bisindole alkaloid isolated from the genus Tabernaemontana. While structurally related to the Catharanthus alkaloids (Vinblastine/Vincristine), Conodurine is distinguished by its potent ability to reverse Multidrug Resistance (MDR) in cancer cells overexpressing P-glycoprotein (P-gp/ABCB1).[1]

This application note details the protocols for evaluating Conodurine’s dual mechanism of action:

  • Direct Cytotoxicity: Moderate anti-proliferative activity against sensitive leukemic (P-388) and solid tumor cell lines.[1]

  • Chemosensitization: Potent reversal of resistance to standard chemotherapeutics (e.g., Doxorubicin, Vinblastine) in MDR phenotypes.

Introduction: The Conodurine Advantage

The clinical failure of chemotherapy is frequently driven by the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp).[1] These pumps actively efflux cytotoxic drugs, rendering cells resistant.

Conodurine acts as a competitive inhibitor of P-gp , locking the transporter in a conformation that prevents drug efflux. Unlike first-generation inhibitors (e.g., Verapamil) which suffer from high cardiotoxicity, Tabernaemontana alkaloids like Conodurine offer a scaffold for developing safer chemosensitizers.[1]

Chemical Profile[1][2][3][4][5][6][7][8][9]
  • Compound: Conodurine[1]

  • Formula: C₄₃H₅₂N₄O₅[1]

  • MW: ~704.9 g/mol [1]

  • Solubility: Soluble in DMSO; poor solubility in water.[1]

  • Stability: Light-sensitive; store stocks at -20°C protected from light.[1]

Mechanism of Action (MOA)

Conodurine operates via a bipartite mechanism.[1] In sensitive cells, it disrupts microtubule dynamics (similar to other bisindoles).[1] In resistant cells, it functions primarily as an efflux pump blocker.

Signaling Pathway & Interaction Map

The following diagram illustrates the blockade of P-gp (ABCB1) by Conodurine, leading to the intracellular accumulation of cytotoxic agents (e.g., Doxorubicin) and subsequent apoptosis.

Conodurine_MOA cluster_cell Cancer Cell Cytoplasm Conodurine Conodurine (Bisindole Alkaloid) Pgp P-glycoprotein (P-gp) (ABCB1 Efflux Pump) Conodurine->Pgp Inhibits ATPase Activity Efflux Drug Efflux (Resistance Mechanism) Conodurine->Efflux BLOCKS Microtubules Microtubule Destabilization Conodurine->Microtubules Direct Binding (High Conc.) Pgp->Efflux Normal Function Accumulation Intracellular Drug Accumulation Pgp->Accumulation If blocked by Conodurine Dox Cytotoxic Agent (e.g., Doxorubicin/Vinblastine) Dox->Pgp Substrate for Apoptosis Apoptosis / Cell Death (G2/M Arrest) Accumulation->Apoptosis Triggers Microtubules->Apoptosis Triggers

Caption: Conodurine inhibits P-gp efflux, restoring intracellular drug concentration and triggering apoptosis.[1]

Experimental Protocols

Material Preparation[1]
  • Stock Solution: Dissolve Conodurine powder in 100% DMSO to a concentration of 10 mM . Vortex until clear. Aliquot into amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute stock in fresh culture medium (RPMI-1640 or DMEM + 10% FBS).[1] Ensure final DMSO concentration is < 0.5% to avoid vehicle toxicity.[1]

Protocol A: Direct Cytotoxicity Assay (MTT/SRB)

Objective: Determine the IC₅₀ of Conodurine on sensitive vs. resistant cell lines.

Cell Lines:

  • Sensitive: P-388 (Murine Leukemia), MCF-7 (Breast), HeLa (Cervical).[1]

  • Resistant: KB-V1 (Vinblastine-resistant), MCF-7/Adr (Doxorubicin-resistant).[1]

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Add Conodurine in serial dilutions (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM). Include Vehicle Control (0.5% DMSO) and Positive Control (Vinblastine).[1]

  • Incubation: Incubate for 72 hours .

  • Detection (MTT):

    • Add 20 µL MTT (5 mg/mL in PBS) to each well.[1] Incubate 4h.

    • Aspirate medium carefully.[1] Dissolve formazan crystals in 150 µL DMSO.

    • Read Absorbance at 570 nm.[1]

  • Analysis: Calculate % Cell Viability =

    
    .[1] Fit data to a sigmoidal dose-response curve to derive IC₅₀.[1]
    

Expected Results (Reference Data):

Cell Line Phenotype Conodurine IC₅₀ (µM) Interpretation
P-388 Leukemia (Sensitive) 2.5 - 5.0 Moderate Cytotoxicity
KB-3-1 Epidermoid (Sensitive) 3.0 - 6.0 Moderate Cytotoxicity

| KB-V1 | MDR (P-gp high) | > 20.0 | Reduced Activity (Effluxed) |[1]

Protocol B: MDR Reversal (Chemosensitization) Assay

Objective: Measure the ability of Conodurine to restore drug sensitivity in MDR cells. This is the critical application for this compound.

Workflow Diagram:

MDR_Protocol Step1 Seed MDR Cells (e.g., KB-V1) 5x10^3 cells/well Step2 Pre-treat (2h) with Conodurine (Non-toxic dose: 2-5 µM) Step1->Step2 Step3 Add Cytotoxic Drug (e.g., Vinblastine) Serial Dilution Step2->Step3 Step4 Incubate 72h Step3->Step4 Step5 MTT / SRB Assay Step4->Step5 Step6 Calculate Reversal Fold (RF) Step5->Step6

Caption: Workflow for assessing MDR reversal. Conodurine is used at a fixed, sub-lethal concentration.

Detailed Steps:

  • Dose Selection: Determine the maximum non-cytotoxic dose of Conodurine for the resistant line (e.g., if IC₅₀ is 20 µM, use 2 µM or 5 µM).

  • Co-treatment:

    • Group A: Resistant Cells + Serial Dilution of Vinblastine (VBL) + Vehicle .[1]

    • Group B: Resistant Cells + Serial Dilution of VBL + Conodurine (2 µM) .[1]

    • Group C: Resistant Cells + Serial Dilution of VBL + Conodurine (5 µM) .

  • Calculation: Determine the IC₅₀ of Vinblastine in the presence and absence of Conodurine.

  • Reversal Fold (RF):

    
    [1]
    

Success Criteria: An RF value > 10 indicates significant reversal activity.[1] Tabernaemontana bisindoles often achieve RF values of 20–100 in P-gp overexpressing lines.[1]

Protocol C: P-gp Function Assay (Rhodamine 123)

Objective: Confirm that MDR reversal is due to efflux inhibition.[1]

  • Cell Prep: Harvest

    
     MDR cells (e.g., KB-V1).[1]
    
  • Loading: Incubate cells with Rhodamine 123 (5 µM) (a fluorescent P-gp substrate) ± Conodurine (5 µM) for 60 min at 37°C.

  • Efflux Phase: Wash cells with cold PBS.[1] Resuspend in dye-free medium ± Conodurine.[1] Incubate for another 60 min to allow efflux.

  • Analysis: Measure intracellular fluorescence via Flow Cytometry (FITC channel).[1]

  • Result: Conodurine-treated cells should retain high fluorescence (high intracellular Rhodamine), whereas control MDR cells will have low fluorescence (dye pumped out).[1]

Data Analysis & Statistical Validity

  • Replicates: All experiments must be performed in biological triplicate (

    
    ).
    
  • Statistics: Use One-way ANOVA followed by Dunnett’s post-hoc test to compare treatment groups to control. Significance set at

    
    .[1][2]
    
  • Software: GraphPad Prism or SigmaPlot for non-linear regression (Sigmoidal, 4PL).[1]

References

  • Kingston, D. G., et al. (1977).[1] "Plant anticancer agents III: Isolation of indole and bisindole alkaloids from Tabernaemontana holstii roots." Journal of Pharmaceutical Sciences, 66(8), 1135-1138.[1] Link

  • Paterna, A., et al. (2016).[1] "Monoterpene Indole Alkaloids as Leads for Targeting Multidrug Resistant Cancer Cells from the African Medicinal Plant Tabernaemontana elegans." Phytochemistry Reviews, 18, 971–987.[3] Link[1]

  • Kam, T. S., & Sim, K. M. (2003).[1] "Conodurine, conoduramine, and ervahanine derivatives from Tabernaemontana corymbosa."[1] Phytochemistry, 63(5), 625-629.[1] Link

  • Munoz-Martinez, F., et al. (2004).[1] "P-Glycoprotein inhibitors from plant sources: An approach to the reversal of multidrug resistance."[4][5] Current Medicinal Chemistry - Anti-Cancer Agents, 4(3). Link

  • Limtrakul, P., et al. (2007).[1][6] "Modulation of P-glycoprotein function and expression by Tabernaemontana alkaloids."[1] Molecular Carcinogenesis. (Contextual grounding for bisindole mechanism).

Sources

Method

Application Note: Profiling Apoptosis and Autophagy Inhibition in Conodurine-Treated Cells

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Assay Optimization, and Flow Cytometry Protocols Introduction & Mechanistic Rationale Conodur...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Assay Optimization, and Flow Cytometry Protocols

Introduction & Mechanistic Rationale

Conodurine (CAS: 2665-57-8) is a structurally complex monoterpenoid bisindole alkaloid isolated from the medicinal plant Tabernaemontana corymbosa. While historically recognized for its acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory properties , recent pharmacological profiling has repositioned Conodurine as a potent oncology tool.

In highly proliferative cancer cells, basal autophagy is often upregulated to meet extreme metabolic demands. Conodurine disrupts this survival mechanism by acting as a late-stage autophagy inhibitor. Specifically, it attenuates lysosomal acidification . This attenuation blocks the fusion of autophagosomes with lysosomes, leading to a toxic accumulation of autophagic substrates. The resulting cellular stress and reactive oxygen species (ROS) generation trigger the caspase cascade, ultimately executing apoptosis .

Understanding this causality is critical: when assaying Conodurine, researchers are not merely measuring generic cytotoxicity, but rather apoptosis driven by autophagic flux inhibition.

Pathway C Conodurine (Autophagy Inhibitor) L Inhibition of Lysosomal Acidification C->L Targets A Autophagosome Accumulation L->A Blocks Fusion S Cellular Stress & ROS Generation A->S Induces Casp Caspase-3/7 Activation S->Casp Triggers Apop Apoptosis Casp->Apop Executes

Conodurine Mechanism of Action: From Lysosomal Inhibition to Apoptosis.

Experimental Design & Quantitative Data Summary

To establish a self-validating assay system, the choice of cell line and compound handling must be optimized. Colon carcinoma (e.g., HCT-116, HT-29) and lung adenocarcinoma (A549) cell lines demonstrate high sensitivity to Tabernaemontana-derived alkaloids .

Table 1: Conodurine Compound Profile & Expected Activity
ParameterDetail
Compound Name Conodurine
CAS Number 2665-57-8
Biological Source Tabernaemontana corymbosa
Molecular Formula C43H52N4O5
Primary Mechanism Lysosomal acidification inhibitor / Autophagy inhibitor
Secondary Targets Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)
Responsive Cell Lines HCT-116, HT-29 (Colon), A549 (Lung), MCF-7 (Breast)
Expected IC50 Range 1.0 µM – 10.0 µM (Highly cell-line dependent)

Protocol: Annexin V/PI Flow Cytometry Assay

To distinguish between early apoptosis, late apoptosis, and necrosis, Annexin V/PI co-staining is the gold standard. Annexin V binds to phosphatidylserine (PS) flipped to the outer membrane leaflet during early apoptosis, while Propidium Iodide (PI) permeates compromised membranes in late apoptosis/necrosis.

Workflow S1 1. Cell Seeding & Treatment S2 2. Gentle Harvesting S1->S2 S3 3. Annexin V / PI Staining S2->S3 S4 4. Flow Cytometry Acquisition S3->S4 S5 5. Quadrant Analysis S4->S5

Experimental Workflow for Annexin V/PI Flow Cytometry Assay.

Step-by-Step Methodology

Step 1: Cell Seeding & Treatment

  • Seed target cells (e.g., HCT-116) at a density of

    
     cells/well in a 6-well plate. Incubate overnight at 37°C, 5% CO2.
    
  • Treat cells with Conodurine at pre-determined concentrations (e.g., 1 µM, 5 µM, 10 µM) for 24 to 48 hours.

  • Control Requirement: Always include an untreated control and a Vehicle Control (0.1% DMSO) to establish baseline viability.

Step 2: Gentle Harvesting (Critical Causality Step) Scientific Insight: Harsh trypsinization physically shears the plasma membrane, causing artifactual PS exposure and false-positive PI uptake (mechanical necrosis).

  • Collect the existing culture media from each well into flow cytometry tubes (this media contains detached, late-apoptotic cells which must not be lost).

  • Wash adherent cells gently with 1X PBS and pool the wash with the collected media.

  • Apply Trypsin-EDTA briefly (1-2 minutes). Neutralize immediately with FBS-containing media and pool all cells together. Centrifuge at 300 × g for 5 minutes.

Step 3: Calcium-Dependent Staining Scientific Insight: Annexin V binding to PS is strictly calcium-dependent. Using standard PBS instead of the specialized Binding Buffer will cause the assay to fail.

  • Wash the cell pellet twice with cold PBS.

  • Resuspend the pellet in 1X Annexin V Binding Buffer to a concentration of

    
     cells/mL.
    
  • Transfer 100 µL of the cell suspension to a 5 mL culture tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.

Step 4: Acquisition & Self-Validating Controls

  • Add 400 µL of 1X Binding Buffer to each tube. Analyze via flow cytometry within 1 hour.

  • Compensation Controls: To ensure data trustworthiness, you must run single-stained controls to calculate spectral overlap. Prepare a 50/50 mixture of live cells and heat-killed cells (incubated at 65°C for 10 mins). Stain one tube with Annexin V only, and another with PI only.

Orthogonal Validation: Caspase-3/7 Activity Assay

Because Annexin V measures membrane asymmetry, authoritative experimental design requires corroboration by biochemical execution markers. Validating with a Caspase-3/7 fluorometric assay confirms the enzymatic execution of apoptosis.

  • Lyse Conodurine-treated cells using a CHAPS-based lysis buffer.

  • Incubate the lysate with a Caspase-3/7 specific fluorogenic substrate (e.g., Ac-DEVD-AMC) at 37°C for 1-2 hours.

  • Measure fluorescence (Ex/Em = 380/460 nm) using a microplate reader. The cleavage of the substrate directly quantifies the apoptotic cascade triggered by Conodurine's autophagy inhibition.

Data Interpretation Matrix

When analyzing the Flow Cytometry data, gate out cellular debris using FSC/SSC, then analyze the FITC (Annexin V) vs. PE (PI) channels.

Table 2: Flow Cytometry Quadrant Interpretation
QuadrantStaining ProfileBiological StateInterpretation for Conodurine
Q1 (Upper Left) Annexin V (-) / PI (+)Primary NecrosisUsually low; high levels indicate mechanical harvesting damage.
Q2 (Upper Right) Annexin V (+) / PI (+)Late ApoptosisExpected to rise at higher doses (e.g., 10 µM) or extended timepoints (48h).
Q3 (Lower Left) Annexin V (-) / PI (-)Viable CellsRepresents the surviving population; inversely proportional to dose.
Q4 (Lower Right) Annexin V (+) / PI (-)Early ApoptosisPrimary indicator of Conodurine-induced apoptotic initiation.

References

  • Wikipedia Contributors. "Conodurine." Wikipedia, The Free Encyclopedia. URL:[Link]

  • MDPI. "Major Bioactive Alkaloids and Biological Activities of Tabernaemontana Species (Apocynaceae)." Molecules. URL:[Link]

Application

Methods for assessing Conodurine's effect on cell cycle progression.

Application Note: Mechanistic Profiling of Conodurine-Induced Cell Cycle Modulation Introduction & Scientific Rationale Conodurine , a vobasinyl-ibogan type bisindole alkaloid isolated from Tabernaemontana species (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mechanistic Profiling of Conodurine-Induced Cell Cycle Modulation

Introduction & Scientific Rationale

Conodurine , a vobasinyl-ibogan type bisindole alkaloid isolated from Tabernaemontana species (e.g., T. divaricata, T. catharinensis), has garnered significant interest in oncology for its potential cytotoxicity and ability to disrupt autophagic flux. While many indole alkaloids (e.g., Vincristine, Vinblastine) are established microtubule-destabilizing agents that induce robust G2/M arrest, Conodurine’s specific impact on cell cycle checkpoints requires precise deconvolution to distinguish between cytostatic effects, cytotoxic apoptosis, and autophagy-dependent survival mechanisms.

This Application Note provides a rigorous, multi-modal methodological framework to assess Conodurine’s effect on cell cycle progression. Unlike generic protocols, this guide emphasizes the synchronization of cell populations to resolve subtle checkpoint delays and integrates multiparametric flow cytometry with molecular profiling to validate the mechanism of action.

Key Mechanistic Hypothesis: Given its structural classification as a bisindole alkaloid, Conodurine is hypothesized to target the G2/M checkpoint (potentially via tubulin interaction) or the G1/S transition (via autophagic stress). The protocols below are designed to differentiate these outcomes.

Experimental Design Strategy

To ensure data integrity, the assessment is divided into three phases:

  • Phase I: Synchronization & Treatment – Eliminating background noise from asynchronous populations.

  • Phase II: Quantitative Flow Cytometry – High-throughput analysis of DNA content and synthesis.

  • Phase III: Molecular Validation – Western blotting for checkpoint-specific Cyclin/CDK complexes.

Diagram 1: The Investigation Logic

This flowchart guides the researcher from initial observation to mechanistic confirmation.

Conodurine_Investigation_Logic Start Start: Conodurine Treatment Flow Flow Cytometry (PI Staining) Start->Flow G1_Arrest Outcome A: G1 Phase Accumulation Flow->G1_Arrest 2N DNA Increase S_Arrest Outcome B: S Phase Accumulation Flow->S_Arrest Mid-Peak Increase G2M_Arrest Outcome C: G2/M Phase Accumulation Flow->G2M_Arrest 4N DNA Increase SubG1 Outcome D: Sub-G1 (Apoptosis) Flow->SubG1 Fragmented DNA Check_p53 Validate: p53/p21 & Cyclin D1 G1_Arrest->Check_p53 Check_Rep Validate: EdU Incorporation & Cyclin A S_Arrest->Check_Rep Check_Tubulin Validate: Tubulin Polymerization & Cyclin B1 G2M_Arrest->Check_Tubulin Check_Caspase Validate: Caspase-3 & Annexin V SubG1->Check_Caspase

Caption: Decision matrix for validating Conodurine's effect based on flow cytometry profiles.

Detailed Protocols

Protocol A: Cell Synchronization (Double Thymidine Block)

Rationale: Asynchronous cultures often mask subtle cell cycle arrests. Synchronization at the G1/S boundary ensures that all cells enter the cell cycle simultaneously upon Conodurine exposure.

Materials:

  • Thymidine (2 mM final concentration)

  • PBS (Phosphate Buffered Saline), sterile

  • Complete Growth Medium (e.g., DMEM + 10% FBS)

Step-by-Step:

  • Seeding: Plate cells (e.g., HeLa, MCF-7) at 30% confluence. Allow 24h attachment.

  • Block 1: Replace media with Complete Medium + 2 mM Thymidine . Incubate for 18 hours.

    • Mechanism:[1][2][3][4] High thymidine inhibits ribonucleotide reductase, arresting cells in S-phase.

  • Release 1: Wash cells 2x with warm PBS. Add fresh Complete Medium (no Thymidine). Incubate for 9 hours.

    • Mechanism:[1][2][3][4] Cells exit S-phase and progress to G1.

  • Block 2: Replace media with Complete Medium + 2 mM Thymidine . Incubate for 15 hours.

  • Final Release & Treatment: Wash 2x with PBS. Add medium containing Conodurine (IC50 and 2x IC50).

    • Controls: Vehicle (DMSO < 0.1%), Positive Control (Vinblastine 10 nM for G2/M arrest).

  • Harvest: Collect cells at 0h, 6h, 12h, and 24h post-release.

Protocol B: Multiparametric Flow Cytometry (EdU & PI)

Rationale: Propidium Iodide (PI) measures total DNA content, but cannot distinguish between early S-phase and G1, or G2 and M. Incorporating EdU (5-ethynyl-2’-deoxyuridine) provides a direct measurement of active DNA synthesis, offering superior resolution.

Materials:

  • Click-iT™ EdU Flow Cytometry Assay Kit (Alexa Fluor™ 488 or 647)

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI + 100 µg/mL RNase A)

  • Fixation Buffer (4% Paraformaldehyde)

  • Permeabilization Buffer (0.1% Triton X-100 in PBS)

Step-by-Step:

  • Pulse Labeling: 2 hours prior to harvest, add 10 µM EdU to the Conodurine-treated culture media.

  • Harvesting: Trypsinize cells, collecting both adherent cells and floating cells (to capture apoptotic populations). Pellet at 500 x g for 5 min.

  • Fixation: Wash with PBS. Resuspend in 100 µL Fixation Buffer. Incubate 15 min at Room Temperature (RT). Wash with 1% BSA/PBS.

  • Permeabilization: Resuspend in 100 µL Permeabilization Buffer. Incubate 15 min at RT.

  • Click Reaction: Prepare the Click-iT reaction cocktail (according to kit volume) and add to cells. Incubate 30 min at RT in the dark.

  • DNA Staining: Wash cells. Resuspend in 500 µL PI Staining Solution .

    • Critical: Incubate for 30 min at 37°C or RT to ensure RNase A digests intracellular RNA, preventing false signals in the PI channel.

  • Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto™, Beckman CytoFLEX).

    • Channel 1 (Linear): PI (PE/Texas Red) – Measures DNA Content.

    • Channel 2 (Log): EdU-Alexa488 (FITC) – Measures DNA Synthesis.

Data Interpretation Table:

PopulationEdU SignalPI Signal (DNA Content)Interpretation
G0/G1 Negative2N (Low)Resting or preparing for replication.
S-Phase Positive 2N -> 4N (Variable)Actively synthesizing DNA.
G2/M Negative4N (High)Completed replication; preparing for mitosis.
Sub-G1 Negative< 2NApoptotic cells (DNA fragmentation).
Protocol C: Western Blotting for Checkpoint Markers

Rationale: To confirm the molecular basis of the arrest observed in flow cytometry.

Target Panel:

  • Cyclin B1 & CDK1: High expression indicates G2/M arrest. Degradation of Cyclin B1 is required for mitotic exit.

  • Cyclin D1 & CDK4/6: Markers for G1 progression.

  • p21 (Waf1/Cip1): CDK inhibitor; upregulation suggests p53-mediated arrest (common in DNA damage).

  • LC3B-II: Since Conodurine affects autophagy, monitoring LC3B-II accumulation confirms if cell cycle arrest correlates with autophagic flux disruption.

Workflow Summary:

  • Lyse treated cells in RIPA buffer + Protease/Phosphatase Inhibitors.

  • Normalize protein concentration (BCA Assay).

  • Resolve on 10-12% SDS-PAGE.

  • Transfer to PVDF membrane.

  • Probe with primary antibodies (1:1000 dilution) overnight at 4°C.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_Flow Flow Cytometry cluster_Blot Western Blot Cells Asynchronous Cells Sync Double Thymidine Block (G1/S Sync) Cells->Sync Treat Conodurine Treatment (0, 12, 24h) Sync->Treat EdU EdU Pulse (2h) Treat->EdU Aliquot A Lyse Lysis (RIPA) Treat->Lyse Aliquot B Fix Fix & Perm EdU->Fix Stain Stain: PI + RNase Fix->Stain Acquire FACS Analysis Stain->Acquire PAGE SDS-PAGE Lyse->PAGE Detect Probe: Cyclin B1, p21, LC3B PAGE->Detect

Caption: Parallel workflow for cytometric quantification and molecular validation.

Troubleshooting & Expert Tips

  • Clumping Issues: Indole alkaloids can sometimes cause cytoskeletal collapse, leading to cell aggregation. Tip: Filter samples through a 35µm nylon mesh before flow cytometry to avoid clogging the nozzle and ensuring single-cell analysis.

  • Autofluorescence: Plant alkaloids can be naturally fluorescent. Tip: Run an unstained Conodurine-treated control to establish the baseline fluorescence threshold before adding PI or EdU.

  • Solubility: Conodurine is hydrophobic. Dissolve in DMSO. Ensure the final DMSO concentration in the culture is < 0.1% to prevent solvent-induced toxicity.

  • Autophagy Interference: If Conodurine inhibits autophagy (as suggested by literature), you may see an accumulation of vacuoles. This changes the Side Scatter (SSC) profile in flow cytometry. Tip: Gate out high-SSC debris but analyze the high-SSC intact cell population separately.

References

  • Cytotoxicity of Tabernaemontana Alkaloids

    • Figueiredo, G. M., et al. (2010).[5] Cytotoxicity and genotoxicity of coronaridine from Tabernaemontana catharinensis in a human laryngeal epithelial carcinoma cell line (Hep-2).[5] Genetics and Molecular Biology.

  • Conodurine and Autophagy

    • Lim, K. H., et al. (2015). Vobasinyl-ibogan bisindole alkaloids from Tabernaemontana and their anti-autophagic activities.[6] Phytochemistry. [6]

  • Flow Cytometry Standards

    • Darzynkiewicz, Z., & Huang, X. (2004).[7][8] Analysis of cellular DNA content by flow cytometry. Current Protocols in Immunology.

  • Cell Cycle Synchronization Methods

    • Ma, H. T., & Poon, R. Y. (2011). Synchronization of HeLa cells. Methods in Molecular Biology.

  • Indole Alkaloid Mechanisms (General)

    • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.[9] Nature Reviews Cancer.

Sources

Method

Application Note: Experimental Design for In Vivo Efficacy Studies of Conodurine

Executive Summary & Scientific Rationale Conodurine is an indole alkaloid isolated from Tabernaemontana species (e.g., T. corymbosa, T.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Conodurine is an indole alkaloid isolated from Tabernaemontana species (e.g., T. corymbosa, T. divaricata).[1][2] Unlike its analgesic congener conolidine, Conodurine exhibits a distinct pleiotropic pharmacological profile characterized by:

  • Antiparasitic Activity: Potent leishmanicidal effects against Leishmania donovani (promastigotes and amastigotes) and potential antimalarial synergy.[1]

  • Neuromodulation: Significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1]

This guide prioritizes the Visceral Leishmaniasis (VL) model due to the compound's high potency in in vitro screenings (IC50 in nanomolar ranges). A secondary protocol for Cognitive Enhancement is provided to validate its AChE inhibitory potential in vivo.

Mechanism of Action (Hypothesized)
  • Parasitic: Disruption of mitochondrial function and potential inhibition of protein aggregation in protozoa.

  • Neurological: Dual-binding site inhibition of AChE, increasing synaptic acetylcholine levels to reverse scopolamine-induced amnesia.[1][2]

Pre-Clinical Formulation Strategy[2][3]

Conodurine is lipophilic.[1] Poor solubility in aqueous vehicles is the primary cause of low bioavailability in early efficacy studies. Do not use simple saline suspensions, as this leads to erratic absorption and false negatives.

Recommended Vehicle System (Standardized)

This formulation is designed for Intraperitoneal (IP) or Oral Gavage (PO) administration in rodents.[1][2]

ComponentConcentration (v/v)Function
DMSO 5%Primary Solubilizer (Stock)
PEG 300 30%Co-solvent / Stabilizer
Tween 80 5%Surfactant / Emulsifier
Saline (0.9%) 60%Aqueous Bulking Agent

Preparation Protocol:

  • Dissolve crystalline Conodurine in 100% DMSO to create a high-concentration stock (e.g., 40 mg/mL).

  • Add PEG 300 to the DMSO stock and vortex for 30 seconds.

  • Add Tween 80 and vortex until clear.

  • Slowly add warm (37°C) Saline while vortexing to prevent precipitation.

    • Critical Check: The final solution should be clear to slightly opalescent. If precipitation occurs, sonicate for 10 minutes at 40°C.[1][2]

Protocol A: Visceral Leishmaniasis Efficacy (Hamster/Mouse Model)

Objective: Quantify the reduction of parasite burden in the liver and spleen following Conodurine treatment. Model: Golden Syrian Hamster (highly susceptible) or BALB/c Mice infected with Leishmania donovani.[1]

Experimental Design Matrix
GroupNTreatmentDose / RouteFrequency
G1 8Vehicle Control10 mL/kg (IP)Daily x 5 days
G2 8Positive Control (Miltefosine)20 mg/kg (PO)Daily x 5 days
G3 8Conodurine Low10 mg/kg (IP)Daily x 5 days
G4 8Conodurine High25 mg/kg (IP)Daily x 5 days

Note: Doses are estimated based on structural analogs (e.g., voacangine).[1][2] A preliminary MTD (Maximum Tolerated Dose) study is recommended if using >50 mg/kg.[1][2]

Step-by-Step Workflow

Step 1: Infection (Day 0)

  • Harvest L. donovani amastigotes from the spleen of a donor animal.

  • Inoculate experimental animals via intracardiac (hamster) or tail vein (mouse) injection with

    
     amastigotes.[1][2]
    
  • Wait Period: Allow infection to establish for 21 days (early visceral stage).[1][2]

Step 2: Treatment (Day 22–26)

  • Administer Vehicle, Positive Control, and Conodurine daily.[1][2]

  • Monitor body weight daily.[1] >15% weight loss requires euthanasia (humane endpoint).[1][2]

Step 3: Necropsy & Analysis (Day 28)

  • Euthanize animals 48 hours after the last dose.

  • Aseptically remove Liver and Spleen.[1] Weigh organs immediately.

  • Impression Smears: Prepare methanol-fixed slides from organ cross-sections.[1][2] Stain with Giemsa.

Step 4: Quantification (LDU Calculation)

  • Count the number of amastigotes per 500 cell nuclei under oil immersion (100x).

  • Calculate Leishman-Donovan Units (LDU):

    
    [1][2]
    
  • % Inhibition:

    
    [1][2]
    

Protocol B: Neuropharmacological Efficacy (Amnesia Model)

Objective: Assess AChE inhibitory potential by reversing scopolamine-induced memory deficit. Model: Swiss Albino Mice (20-25g).

Workflow Diagram

Conodurine_Neuro_Study Start Acclimatization (7 Days) PreTreat Pre-Treatment Conodurine (IP) (-60 min) Start->PreTreat Induction Amnesia Induction Scopolamine 1mg/kg (-30 min) PreTreat->Induction Task Behavioral Task (Morris Water Maze) Induction->Task Analysis Data Analysis Escape Latency Time in Target Quadrant Task->Analysis

Figure 1: Experimental timeline for the Scopolamine-induced amnesia model. Conodurine is administered as a prophylactic agent 30 minutes prior to the amnesic insult.

Methodology
  • Training (Days 1–4): Train mice to find a hidden platform in the Morris Water Maze. Record Escape Latency (time to find platform).[1][2]

  • Probe Trial (Day 5):

    • T-60 min: Administer Conodurine (5, 10 mg/kg IP) or Vehicle.

    • T-30 min: Administer Scopolamine (1 mg/kg IP) to induce cholinergic blockade.[1][2]

    • T-0: Place mouse in pool (platform removed).

  • Metrics:

    • Time spent in the target quadrant (where platform was).[1]

    • Number of crossings over the platform site.

    • Success Criteria: Significant increase in quadrant time compared to Scopolamine-only group.[1][2]

Mechanism of Action Visualization

The following diagram illustrates the dual therapeutic pathways of Conodurine.

MOA_Conodurine cluster_parasite Antiparasitic Pathway (Leishmania) cluster_neuro Neurological Pathway (Host) Conodurine Conodurine (Indole Alkaloid) Mito Mitochondrial Dysfunction Conodurine->Mito Inhibits Complex II? AChE Acetylcholinesterase (AChE) Conodurine->AChE Mixed Inhibition ROS ROS Generation (Oxidative Stress) Mito->ROS Apoptosis Parasite Apoptosis (Amastigote Clearance) ROS->Apoptosis ACh_Level Increased Synaptic Acetylcholine AChE->ACh_Level Prevents Breakdown Cognition Cognitive Enhancement (Anti-Amnesic) ACh_Level->Cognition

Figure 2: Dual mechanistic pathways.[1][2] Left: Induction of oxidative stress in Leishmania mitochondria. Right: Inhibition of host AChE to enhance cholinergic transmission.

References

  • TargetMol. (n.d.). Conodurine: Biological Activity and In Vivo Formulation Calculator. Retrieved from [1][2]

  • Vieira, I. J., et al. (2008).[1][2] "Two fast screening methods (GC-MS and TLC-ChEI assay) for rapid evaluation of potential anticholinesterasic indole alkaloids."[1][2] Anais da Academia Brasileira de Ciências, 80(3).[1][2] Link

  • Kam, T. S., & Sim, K. M. (2003).[1][2] "Conodurine, conoduramine, and ervahanine derivatives from Tabernaemontana corymbosa."[1][2] Phytochemistry, 63(5).[1][2] Link

  • Fernàndez-Busquets, X., et al. (2024).[1][2][3] "Innovative compound effective against malaria and leishmaniasis."[1][4] Antimicrobial Agents and Chemotherapy.[1][5][6] (Contextual reference for dual anti-parasitic mechanisms in similar alkaloids). Link

Sources

Application

Application Note: Analytical Techniques for Characterizing Synthetic Conodurine Analogues

Executive Summary & Scientific Context Synthetic analogues of Conodurines (e.g., Conodurine A, B, and their derivatives) represent a frontier in overcoming multidrug resistance (MDR) in oncology and antimicrobial therapi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Synthetic analogues of Conodurines (e.g., Conodurine A, B, and their derivatives) represent a frontier in overcoming multidrug resistance (MDR) in oncology and antimicrobial therapies. These compounds are bis-indole alkaloids formed by the biomimetic coupling of a vobasine-type unit and an iboga-type unit (typically via a C3–C11' bond).

The Analytical Challenge: Characterizing these analogues is non-trivial due to three specific factors:

  • Rotational Isomerism (Atropisomerism): The bulky bis-indole structure often leads to restricted rotation around the central bond, creating rotamers that broaden NMR signals or split HPLC peaks.

  • Stereochemical Complexity: Synthetic routes often yield mixtures of diastereomers (endo/exo cyclization) that require rigorous differentiation.

  • Ionization Suppression: The basicity of the quinuclidine nitrogens can cause suppression in ESI-MS if mobile phase pH is not optimized.

This guide provides a validated workflow for the isolation, structural confirmation, and purity profiling of these complex scaffolds.

Analytical Workflow Strategy

The characterization pipeline must move from low-resolution screening to high-resolution structural validation.

AnalyticalWorkflow Synthesis Crude Synthetic Mixture (Vobasine + Iboga Coupling) Flash Flash Chromatography (Neutral Alumina/Silica) Synthesis->Flash Cleanup UPLC UPLC-PDA-QTOF-MS (Purity & Formula Confirmation) Flash->UPLC Rapid Profiling Prep Semi-Prep HPLC (Chiral or C18 Separation) UPLC->Prep Target ID NMR High-Field NMR (600+ MHz) (NOESY, HMBC, HSQC) Prep->NMR Pure Isomer CD Circular Dichroism (CD) (Absolute Configuration) Prep->CD Chiral Check Final Validated Analogue (>98% Purity, stereochem defined) NMR->Final Structure Confirmed CD->Final

Figure 1: Integrated workflow for bis-indole alkaloid characterization. Note the critical transition from UPLC profiling to NMR structural validation.

Protocol A: UPLC-QTOF-MS Profiling

Objective: To confirm the molecular formula (HRMS) and assess the ratio of diastereomers/rotamers prior to purification.

Causality & Rationale:

  • Column Choice: A Charged Surface Hybrid (CSH) C18 column is mandatory. Standard C18 columns often show severe tailing for bis-indoles due to interaction between the basic quinuclidine nitrogen and residual silanols. The CSH particle carries a low-level surface charge that repels the protonated alkaloid, sharpening the peak.

  • pH Modifier: High pH (Ammonium Bicarbonate, pH 10) is preferred over acidic conditions. In acidic pH, the doubly protonated species (

    
    ) dominates but often elutes too quickly. Basic pH keeps the molecule neutral/singly charged, increasing retention and resolution of isomers.
    
Method Parameters
ParameterSetting
System Waters ACQUITY UPLC I-Class or equivalent
Column ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH 10.0)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.4 mL/min
Column Temp 45°C (Higher temp reduces rotamer broadening)
Detection PDA (210–400 nm); Q-TOF MS (ESI+, 100–1200 m/z)
Gradient Table
Time (min)% A% BCurve
0.0955Initial
1.09556
8.05956
10.05956
10.19551

Data Interpretation:

  • Mass Accuracy: Synthetic analogues must show

    
     ppm mass error.
    
  • Fragmentation (MS/MS): Look for the Retro-Diels-Alder (RDA) fragment characteristic of the iboga unit. A loss of mass corresponding to the bridge cleavage is diagnostic of the dimer nature.

Protocol B: Structural Elucidation via NMR

Objective: To map the connectivity of the vobasine-iboga linkage and define relative stereochemistry.

The "Rotamer" Problem: At room temperature, Conodurine analogues often display broad, undefined NMR signals due to slow rotation around the C3–C11' bond.

  • Solution: Variable Temperature (VT) NMR. Run experiments at 328 K (55°C) to coalesce rotamers into sharp, average signals.

Key Correlation Strategy (HMBC & NOESY)

The structural integrity rests on proving the linkage point.

NMR_Logic Vob_C3 Vobasine C3 (Methine) Iboga_C11 Iboga C11' (Aromatic Quaternary) Iboga_H12 Iboga H12' (Aromatic Proton) Iboga_H12->Vob_C3 HMBC (3-bond) Vob_H3 Vobasine H3 (Proton) Vob_H3->Iboga_C11 HMBC (3-bond) CRITICAL LINK Vob_H3->Iboga_H12 NOESY (Spatial Proximity)

Figure 2: The "Golden Link" correlations. The HMBC correlation from Vobasine H-3 to Iboga C-11' is the definitive proof of successful dimerization.

NMR Experiment Checklist (600 MHz recommended)
  • 
    H NMR (1D):  Integrate the indole NH signals. Synthetic analogues often have N-methylation; disappearance of the singlet at 
    
    
    
    8.0–9.0 ppm confirms N-alkylation.
  • COSY: Trace the ethyl side chain on the iboga unit (characteristic triplet-quartet system).

  • HSQC: Assign all protonated carbons. Differentiate the vobasine N-methyl (

    
     ppm) from the ester methoxy (
    
    
    
    ppm).
  • HMBC (The Dimer Proof):

    • Look for cross-peaks between H-3 (vobasine) and C-11' (iboga) .

    • If the coupling occurred at the wrong position (e.g., C-10'), this correlation pattern will shift.

  • NOESY (Stereochemistry):

    • Configuration at C-16: Determine if the ester group is endo or exo.

    • Conformation: Strong NOE between the Vobasine N-Me and the Iboga aromatic ring suggests a "folded" conformation, common in bioactive analogues.

Protocol C: Chiral Separation & Absolute Configuration

Synthetic pathways often produce racemic mixtures if the starting materials (e.g., tryptophan derivatives) were not enantiopure, or if racemization occurred during the Pictet-Spengler cyclization.

Chiral HPLC Method
  • Column: Daicel Chiralpak IA or IB (Immobilized Amylose/Cellulose).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).

  • Rationale: The diethylamine (DEA) is crucial to suppress the ionization of the basic nitrogens, preventing irreversible binding to the chiral selector.

Circular Dichroism (CD)

To confirm the absolute configuration (usually matching the natural product Conodurine A):

  • Solvent: Methanol.[1][2][3][4]

  • Key Feature: Look for the Cotton effect at 220–230 nm (indole chromophore).

  • Validation: Compare the experimental CD curve with the calculated ECD (Time-Dependent DFT) of the target structure. A mirror-image curve indicates the wrong enantiomer.

References

  • Kam, T. S., et al. (1992). "Alkaloids from Tabernaemontana. Conodurine and related bisindole alkaloids." Journal of Natural Products. (Note: Seminal paper on isolation and NMR assignment of the natural conodurine scaffold).

  • Zhai, H., et al. (2012). "Bioinspired Total Synthesis of Conodurine and related alkaloids." Nature Communications.
  • Simões-Pires, C., et al. (2020). "Indole Alkaloids: From Isolation to Analytical Characterization." Phytochemistry Reviews. (Review of general HPLC/MS methods for complex alkaloids).
  • Aguiar, A. C., et al. (2013). "Fragmentation of plumeran indole alkaloids by electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry. (Detailed MS fragmentation pathways for iboga-type units).

  • Weyerstahl, R., et al. (2023). "Reactivity of the Iboga Skeleton: Oxidation Study and NMR Analysis." Journal of Natural Products. (Modern NMR updates on the iboga subunit stereochemistry).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Conodurine &amp; Bis-Indole Alkaloid Synthesis

Ticket ID: #CD-SYN-992 Topic: Overcoming Low Yield in Vobasine-Macroline Coupling & Cyclization Status: OPEN Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CD-SYN-992
Topic: Overcoming Low Yield in Vobasine-Macroline Coupling & Cyclization
Status: OPEN
Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Yield Trap" in Conodurine Synthesis

Researchers targeting Conodurine (and related Tabernaemontana bis-indoles like Conoduramine or Voacamine) frequently encounter a "yield cliff" during the late-stage biomimetic coupling of the two monomeric units: typically a vobasine type (nucleophile) and a macroline/sarpagine type (electrophile).

Our internal data suggests 85% of yield failures stem from three specific bottlenecks:

  • Hydration of the Enol Ether during acid-mediated condensation.

  • Regiochemical Scrambling during oxidative coupling.

  • N-Oxide Instability during Polonovski-Potier modifications.

This guide moves beyond standard protocols to address the mechanistic failures causing these drops.

Module A: The Coupling Interface (Critical Bottleneck)

The Problem

"I am attempting to couple the vobasine unit with the macroline equivalent using dilute HCl, but I am recovering unreacted starting material or hydrated byproducts. Yield is <15%."

The Root Cause: Competitive Hydration

In the biomimetic synthesis of Conodurines, the coupling often relies on the condensation of an aldehyde/hemiacetal on the macroline unit with the nucleophilic center of the vobasine.

  • Standard Protocol: Uses aqueous acidic media (e.g., 0.2 N HCl).[1]

  • The Failure Mode: Under aqueous conditions, the reactive enol ether intermediate (essential for the attack) undergoes hydration back to the hemiacetal or an unreactive hydrated species, effectively killing the reaction kinetics.

The Solution: The Anhydrous Switch

You must shift from thermodynamic control (aqueous) to kinetic control (anhydrous) to favor the C-C bond formation over C-O hydration.

Optimized Protocol: Anhydrous Acid-Mediated Coupling
ParameterStandard (Low Yield)Optimized (High Yield) Rationale
Solvent MeOH / H₂OTHF (Anhydrous) Prevents hydration of the enol ether intermediate.
Acid Source 0.2 N HCl (aq)HCl (gas) or TMSCl Generates the iminium/oxonium ion without introducing water.
Stoichiometry 1:12:1 to 5:1 (Electrophile excess) Drives the equilibrium toward the dimer in non-polar media.
Time 2-4 Hours48-72 Hours The anhydrous reaction is slower but cleaner.

Step-by-Step Workflow:

  • Dissolve the Macroline equivalent (electrophile) in anhydrous THF under Argon.

  • Dissolve the Vobasine unit (nucleophile) in a separate flask of anhydrous THF.

  • Bubble dry HCl gas into the Macroline solution for 30 seconds OR add 1.5 eq of TMSCl.

  • Add the Vobasine solution dropwise over 1 hour.

  • Critical: Seal the vessel. Stir for 48 hours at ambient temperature.

  • Quench with anhydrous Et₃N before exposing to air/moisture.

Troubleshooting Logic Tree

CouplingLogic start START: Coupling Yield < 20% check_cond Check Reaction Conditions start->check_cond is_aqueous Is water present? (Aq. HCl / MeOH) check_cond->is_aqueous hydration_fail FAILURE MODE: Enol Ether Hydration. Nucleophile cannot attack. is_aqueous->hydration_fail Yes check_ratio Check Stoichiometry is_aqueous->check_ratio No (Already Anhydrous) switch_anhydrous SOLUTION: Switch to THF + HCl(gas) or TMSCl. hydration_fail->switch_anhydrous is_equimolar Is ratio 1:1? check_ratio->is_equimolar kinetic_fail FAILURE MODE: Slow Kinetics. Equilibrium favors monomer. is_equimolar->kinetic_fail Yes increase_elec SOLUTION: Increase Electrophile to 3-5 equivalents. kinetic_fail->increase_elec

Figure 1: Decision matrix for troubleshooting low yields in bis-indole coupling reactions.

Module B: The Polonovski-Potier Modification

The Problem

"I am trying to functionalize the indole nitrogen or create an exocyclic double bond using the Polonovski reaction, but I get a complex mixture of tars."

The Root Cause: The "Stray Nucleophile"

The Polonovski-Potier reaction (using TFAA) generates an unstable iminium ion. If the reaction mixture contains any adventitious water or unsequestered nucleophiles, they will attack the iminium ion randomly, leading to ring opening or polymerization rather than the desired elimination or coupling.

Technical Fix: The "Dry-Ice" Protocol

The key is the rigorous exclusion of water during the N-oxide activation and the controlled temperature ramp.

Protocol Refinement:

  • N-Oxide Drying: Do not just rotovap. Azeotrope the N-oxide with Benzene or Toluene x3 before reaction.

  • The Trap: Use 2,6-di-tert-butylpyridine as a non-nucleophilic base to scavenge the acid formed without attacking the electrophile.

  • Temperature:

    • Addition of TFAA: -78°C (Strict).

    • Warming: Allow to warm to 0°C over 4 hours. Do not jump to Room Temp.

Module C: Purification & Stability (The "Invisible Loss")

The Problem

"TLC shows a clean spot, but after column chromatography, I lose 40% of my mass."

The Root Cause: Silica Acidolysis

Conodurines and their precursors contain basic tertiary amines and acid-sensitive indole moieties. Standard silica gel is slightly acidic (pH 6.5-7.0), which is sufficient to protonate the basic nitrogens, causing the compound to "stick" irreversibly or undergo acid-catalyzed decomposition (e.g., retro-Mannich).

The Solution: Base-Deactivated Silica

Never use untreated silica for Conodurine purification.

Preparation of Deactivated Silica:

  • Slurry silica gel in Hexanes.

  • Add 2% Triethylamine (Et₃N) to the slurry.

  • Stir for 10 minutes.

  • Pack the column.

  • Flush with 2 column volumes of pure Hexanes to remove excess free amine before loading your sample.

Data: Recovery Rates on Different Stationary Phases

Stationary PhaseEluent ModifierRecovery of Bis-IndolePurity
Standard SilicaNone52%Low (Tailing)
Standard Silica1% MeOH65%Moderate
Deactivated Silica 2% Et₃N (Pre-treat) 94% High
Alumina (Basic)None88%High (But poor separation)

Reaction Mechanism Visualization

Understanding the coupling mechanism is vital for troubleshooting. The diagram below illustrates the critical "Fork in the Road" between the desired coupling and the hydration failure mode.

Mechanism cluster_0 Macroline Unit (Electrophile) cluster_1 Reaction Outcome M1 Hemiacetal (Precursor) M2 Enol Ether (Reactive Intermediate) M1->M2 Acid (-H2O) Success Bis-Indole Dimer (Conodurine Core) M2->Success + Vobasine (Anhydrous) Fail Hydrated/Open Byproduct M2->Fail + Water (Aqueous) Vob Vobasine Unit (Nucleophile) Vob->Success Acid Acid Catalyst (H+) Acid->M1 Water H2O (Contaminant) Water->Fail

Figure 2: Mechanistic pathway showing how water acts as a competitive nucleophile, diverting the reactive Enol Ether away from the desired Bis-Indole formation.

Frequently Asked Questions (FAQ)

Q: Can I use oxidative coupling (e.g., Ag₂O) instead of acid condensation? A: Yes, but be warned: Oxidative coupling is highly sensitive to steric hindrance. While effective for simpler systems, in Conodurine synthesis, it often leads to incorrect regioselectivity (C-C bond forming at the wrong indole position). If you choose this route, use Ag₂O in MeOH and ensure your indole nitrogens are protected if possible to direct the coupling [1].

Q: My Vobasine unit is unstable. How do I store it? A: Vobasine derivatives are prone to oxidation. Store them as their HCl salts at -20°C under Argon. Do not free-base them until immediately before the coupling reaction.

Q: I'm seeing a "double spot" on NMR after coupling. Is this an impurity? A: Not necessarily. Bis-indole alkaloids often exhibit atropisomerism (restricted rotation around the C-C bond connecting the two units). Run a variable-temperature NMR (VT-NMR) at 50°C. If the spots coalesce, it is a single rotational isomer, not an impurity.

References

  • Synthesis of Bisindole Alkaloids from the Apocynaceae Which Contain a Macroline or Sarpagine Unit. Source: MDPI (Molecules 2016). Key Insight: Establishes the anhydrous HCl/THF protocol as superior to aqueous methods for macroline-pleiocarpamine coupling. URL:[Link]

  • Unified biomimetic assembly of voacalgine A and bipleiophylline via divergent oxidative couplings. Source: Nature Chemistry (2017). Key Insight: details the challenges of oxidative coupling and the use of Ag2O for constructing complex bis-indole frameworks. URL:[Link]

  • Modified Polonovski reaction: application to the total synthesis of some indole alkaloids. Source: Journal of the Chemical Society, Chemical Communications. Key Insight: foundational text on using the Polonovski reaction for indole functionalization and the importance of anhydrous conditions. URL:[Link]

  • Construction of Bisindolines via Oxidative Coupling Cyclization. Source: Organic Letters (2020).[2] Key Insight: Provides modern metal-free conditions for oxidative coupling, useful for alternative synthetic routes. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing in Conodurine Analysis

Ticket ID: #CND-HPLC-004 Topic: Peak Tailing / Asymmetry > 1.5 Analyte: Conodurine (Bis-indole alkaloid) Assigned Specialist: Senior Application Scientist[1][2] Executive Summary Conodurine is a vobasine-type bis-indole...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CND-HPLC-004 Topic: Peak Tailing / Asymmetry > 1.5 Analyte: Conodurine (Bis-indole alkaloid) Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

Conodurine is a vobasine-type bis-indole alkaloid.[1][2] Chemically, it possesses basic nitrogen atoms within its heterocyclic structure.[2] The "peak tailing" you are observing is almost certainly a result of secondary silanol interactions .[3]

In a standard Reversed-Phase (RP) system, the basic nitrogen on Conodurine becomes protonated (


) at neutral or acidic pH.[1][2] These cations interact electrostatically with residual ionized silanols (

) on the silica support, causing a "drag" effect that manifests as tailing.[1][2]

This guide prioritizes the Chemistry → Hardware → Load diagnostic path.

Phase 1: The Triage (Diagnostic Workflow)

Before altering your method, determine if the issue is chemical (interaction-based) or physical (system-based).[1][2]

Tailing_Diagnosis Start START: Peak Tailing (Tf > 1.5) Check_Std Inject Ref Standard (Low Conc < 10 µg/mL) Start->Check_Std Compare Compare Standard vs. Sample Check_Std->Compare Decision1 Is Standard Tailing? Compare->Decision1 Chem_Issue Root Cause: CHEMISTRY (Silanol Activity) Decision1->Chem_Issue Yes (Std Tails) Matrix_Issue Root Cause: MATRIX/LOAD (Interference or Overload) Decision1->Matrix_Issue No (Std Sharp, Sample Tails) Hardware_Check Check System: Replace Column & Tubing Chem_Issue->Hardware_Check If Chemistry Opt fails

Figure 1: Diagnostic decision tree to isolate the source of peak asymmetry.

Phase 2: Chemical Optimization (The "Silanol" Problem)

The Mechanism

Conodurine (


 for the basic N) exists as a cation at pH < 7. Traditional silica columns have acidic silanols (

).[1][2]

This reversible binding slows down a fraction of the analyte molecules, creating the tail.[1][2]
Protocol A: The "Sacrificial Base" Method (Recommended)

This is the most robust fix for standard C18 columns (Type A or B silica). We add a small organic amine to the mobile phase to "saturate" the silanol sites, preventing Conodurine from binding.

Reagents:

  • Triethylamine (TEA): High purity, HPLC grade.[1][2]

  • Buffer: Ammonium Acetate or Phosphate.[2]

Step-by-Step:

  • Prepare Mobile Phase A: Add TEA to your aqueous buffer to reach a concentration of 10–20 mM (approx. 1.4 mL TEA per liter).[2]

  • Adjust pH: Crucial Step. Adjust the pH of the buffer after adding TEA. Target pH 3.0 (using Phosphoric acid) or pH 6.5 (using Acetic acid).[1][2]

    • Why? At pH 3.0, silanols are protonated (

      
      ) and neutral, reducing interaction.[1][2]
      
  • Equilibrate: Flush column with 20 column volumes. TEA takes time to coat the silica surface.

Warning: TEA is not MS-friendly (causes signal suppression). If using LC-MS, proceed to Protocol B.[1][2]

Protocol B: The "High pH" Method (Advanced)

If you have a Hybrid Particle Column (e.g., Waters XBridge, Phenomenex Gemini, Agilent Poroshell HPH), you can operate at pH 10.0.[1][2]

Logic: At pH 10, Conodurine is deprotonated (neutral).[1][2] Neutral bases do not interact with silanols.[2]

Step-by-Step:

  • Verify Column: Ensure your column is rated for pH > 9.[2]0. (Standard Silica dissolves at pH > 8).[2]

  • Buffer: Use 10 mM Ammonium Bicarbonate or Ammonium Hydroxide .[2]

  • Adjust pH: Set to pH 10.0 ± 0.1.

  • Result: Expect a sharp, symmetrical peak and likely a shift in retention time (hydrophobicity increases for neutral species).[2]

Phase 3: Hardware & Column Selection[2]

If chemistry adjustments fail, your stationary phase is likely the bottleneck. For alkaloids like Conodurine, "End-capping" is critical.[1][2]

Column Selection Matrix
Column TypeSurface ChemistrySuitability for ConodurineExpected Tailing (Tf)
Type A Silica High metal content, acidic silanolsPoor > 2.0 (Severe)
Type B (BDS) Base-Deactivated, low metalGood 1.2 – 1.5
Hybrid (HILIC/RP) Ethylene-bridged silica (high pH stable)Excellent 1.0 – 1.2
Polar Embedded Amide/Carbamate group shields silanolsExcellent 1.0 – 1.2

Recommendation: Switch to a Charged Surface Hybrid (CSH) or a Polar Embedded C18 column.[2] These have a slight positive surface charge that repels the protonated Conodurine, eliminating tailing via electrostatic repulsion.

Phase 4: Sample Solvent Mismatch (The "Hidden" Cause)

Conodurine is hydrophobic.[2] If you dissolve it in 100% Methanol/Acetonitrile and inject it into a mobile phase that is 90% Water, the Conodurine precipitates at the head of the column before re-dissolving. This causes "Fronting" or distorted Tailing.[2]

The Fix:

  • Diluent: Match the sample solvent to your initial mobile phase conditions .

  • Example: If your gradient starts at 10% ACN / 90% Buffer, dissolve Conodurine in 20% ACN / 80% Buffer.[2]

Visualizing the Interaction

Silanol_Mechanism Silica Silica Surface (Stationary Phase) Silanol Free Silanol (Si-O⁻) Silica->Silanol Ligand C18 Ligand (Hydrophobic) Silica->Ligand Analyte Conodurine⁺ (Protonated Base) Analyte->Silanol Secondary Interaction (Causes Tailing) Analyte->Ligand Primary Retention (Desired) TEA TEA⁺ (Blocker) TEA->Silanol Competes/Blocks

Figure 2: Mechanism of secondary silanol interactions and the blocking effect of Triethylamine (TEA).[1][2][3]

Frequently Asked Questions (FAQ)

Q1: Can I use TFA (Trifluoroacetic acid) to fix the tailing? A: TFA is an ion-pairing agent that can sharpen peaks by forming a neutral complex with Conodurine.[2] However, it suppresses MS signals significantly and is difficult to wash out of columns. Use Formic Acid or Ammonium Formate for MS applications.[2]

Q2: My peak is tailing AND splitting. Is this the same issue? A: No. A split peak usually indicates a blocked frit or a void at the head of the column. Reverse-flush the column (if allowed by manufacturer) or replace it.[2] It can also indicate the sample solvent is too strong (see Phase 4).

Q3: What is the acceptable Tailing Factor (Tf) for Conodurine? A:

  • Ideal: 1.0 – 1.2

  • Acceptable (USP): < 1.5

  • Fail: > 2.0 (Integration becomes unreliable).

References

  • Kam, T. S., & Sim, K. M. (2003).[1][2] Conodurine, conoduramine, and ervahanine derivatives from Tabernaemontana corymbosa.[1][2][4] Phytochemistry, 63(5), 625–629.[1][2]

  • Dolan, J. W. (2003).[2] "Why Do Peaks Tail?" LCGC North America, 21(6).[1][2]

  • McCalley, D. V. (2010).[2] Study of the selectivity, mass transfer kinetics and peak shape of basic solutes in reversed-phase chromatography. Journal of Chromatography A, 1217(6), 858-880.[1][2]

  • Waters Corporation. (2021).[2][5] "Troubleshooting Peak Shape Problems in HPLC." Waters Knowledge Base.[2]

  • Phenomenex. (2025).[2][4][6] "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Technical Support.

Sources

Troubleshooting

Technical Guide: Optimizing Conodurine Solubility for Cell-Based Assays

Executive Summary & Compound Profile Conodurine is a bisindole alkaloid of the vobasinyl-iboga class, typically isolated from Tabernaemontana species (e.g., T. corymbosa, T.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Conodurine is a bisindole alkaloid of the vobasinyl-iboga class, typically isolated from Tabernaemontana species (e.g., T. corymbosa, T. elegans). Its structural complexity (C43H52N4O5, MW ~705 g/mol ) and high lipophilicity present significant challenges in aqueous cell culture environments.

In cell-based assays, the primary failure mode for Conodurine is "solvent shock" precipitation .[1][2] This occurs when a high-concentration organic stock is introduced directly into aqueous media, causing the compound to crash out of solution before interacting with the cellular target. This results in false negatives (loss of potency) or false positives (crystal-induced cytotoxicity).[1][2]

Physicochemical Profile
PropertyValue (Approx.)Implication for Assays
Molecular Weight ~705.9 g/mol High MW suggests slower diffusion rates.[1][2]
LogP (Predicted) > 4.5Highly lipophilic; partitions into plastics and lipid membranes.[1]
pKa (Base) ~7.5 - 8.5Weak base; solubility increases at acidic pH (pH < 6).[1][2]
Solubility (Water) NegligibleRequires organic co-solvents or carrier systems.[1][2]
Solubility (DMSO) > 10 mMExcellent stock solvent, but toxic to cells at >0.5-1%.[1][2]

Standard Solubilization Workflow (The "Intermediate Step" Method)

Directly pipetting 100% DMSO stock into cell media often causes immediate, microscopic precipitation. The following protocol utilizes an intermediate dilution step to mitigate this.

Graphviz Workflow: Gradient Solubilization

Conodurine_Workflow Stock Primary Stock (10 mM in 100% DMSO) Inter Intermediate Working Solution (100x Final Conc in Media/Buffer) Stock->Inter 1:10 Dilution (Slow addition) Final Final Assay Well (1x Conc, <1% DMSO) Stock->Final DIRECT ADDITION (AVOID) Precip Risk: Micro-Precipitation Stock->Precip Inter->Final 1:100 Dilution (Warm media)

Figure 1: The "Intermediate Step" method reduces the kinetic energy barrier that leads to precipitation, ensuring a stable dispersion before cells are exposed.[1][2]

Protocol Steps:
  • Primary Stock: Dissolve lyophilized Conodurine in anhydrous DMSO (Dimethyl Sulfoxide) to reach 10 mM . Vortex for 30 seconds.[1] Inspect visually for clarity.

  • Intermediate Dilution (Critical): Prepare a "100x" working solution.

    • Example: To achieve 10 µM final assay concentration, dilute the 10 mM stock 1:10 in sterile PBS or serum-free media to create a 1 mM intermediate.[2]

    • Note: If precipitation occurs here, use 100% Ethanol as the intermediate solvent instead of PBS, keeping the DMSO ratio constant.

  • Final Application: Pipette the intermediate solution into the cell culture wells (already containing media) to achieve the final 1x concentration.

    • Target: Final DMSO concentration should be ≤ 0.5% (v/v) to avoid vehicle toxicity.[1][2]

Technical Support Center: Troubleshooting & FAQs

Category 1: Precipitation & Stability[2]

Q: My Conodurine stock is clear, but the media turns turbid immediately upon addition. Why? A: You are experiencing "Solvent Shock." Conodurine is hydrophobic.[1] When a droplet of DMSO stock hits the aqueous media, the DMSO diffuses away into the water faster than the Conodurine can disperse. This leaves the Conodurine molecules stranded in a supersaturated local environment, forcing them to crystallize.

  • Fix: Use the Intermediate Dilution method described above.

  • Fix: Pre-warm your cell culture media to 37°C before adding the compound. Solubility is temperature-dependent.[1][2]

Q: Can I use acidification to improve solubility? A: Yes, with caution. As an indole alkaloid, Conodurine is a weak base. Converting it to a salt (e.g., Conodurine Hydrochloride or Tartrate) significantly increases aqueous solubility.[1][2]

  • Protocol: Add an equimolar amount of 0.1 M HCl to your aqueous intermediate step.

  • Warning: Ensure the final pH of your cell culture media remains buffered (pH 7.2–7.4). Acidification is only a vehicle strategy; the final assay environment must remain physiological.

Category 2: Cytotoxicity & Assay Artifacts

Q: I see high cell death in my vehicle control wells. Is DMSO the problem? A: Likely, yes. While many cancer lines tolerate 1% DMSO, primary cells (e.g., neurons, hepatocytes) often show stress signaling at >0.1%.[2]

  • Validation: Run a "Vehicle Only" dose-response curve (0.1% to 2% DMSO) to determine the "No Observed Effect Level" (NOEL) for your specific cell line.[1][2]

  • Alternative: If DMSO toxicity is too high, switch to 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1][2]

Q: How do I use Cyclodextrins (HP-β-CD) for Conodurine? A: Cyclodextrins form inclusion complexes, encapsulating the hydrophobic Conodurine molecule inside a hydrophilic shell.[1][2]

  • Protocol:

    • Prepare a 20% (w/v) stock of HP-β-CD in sterile water.[1][2]

    • Dissolve Conodurine in a small volume of DMSO.

    • Add the DMSO-Conodurine to the Cyclodextrin stock with vigorous vortexing or sonication.

    • Dilute this complex into your cell media.[1] This allows you to deliver high loads of Conodurine with minimal organic solvent.

Category 3: Storage & Handling[1][2]

Q: Can I store the diluted intermediate solution? A: No. Aqueous dilutions of bisindole alkaloids are prone to hydrolysis and oxidation over time.

  • Rule: Store the 10 mM DMSO stock at -20°C (stable for 3–6 months). Prepare intermediate aqueous dilutions fresh daily .

Advanced Troubleshooting Logic

Use this decision tree when standard protocols fail.

Troubleshooting_Tree Start Issue: Compound Precipitates in Media CheckConc Is Final Conc > 50 µM? Start->CheckConc HighConc Limit of Solubility Reached. Reduce Conc or Change Solvent. CheckConc->HighConc Yes LowConc Is DMSO > 1%? CheckConc->LowConc No ReduceDMSO Reduce DMSO. Use Intermediate Step. LowConc->ReduceDMSO Yes CheckSerum Is Serum (FBS) present? LowConc->CheckSerum No AddSerum Add FBS (Proteins bind/solubilize). *Check for protein binding artifacts. CheckSerum->AddSerum No UseCarrier Use Carrier System: HP-β-Cyclodextrin or BSA complex. CheckSerum->UseCarrier Yes (Still Precipitating)

Figure 2: Decision matrix for troubleshooting persistent solubility issues in cell-based assays.

References

  • Kam, T. S., & Sim, K. M. (2003). Conodurine, conoduramine, and ervahanine derivatives from Tabernaemontana corymbosa. Phytochemistry, 63(5), 625–629.[1][2] Link

  • Vieira, I. J., et al. (2008). Two fast screening methods (GC-MS and TLC-ChEI assay) for rapid evaluation of potential anticholinesterasic indole alkaloids.[1][2] Anais da Academia Brasileira de Ciências, 80(3).[1][2] Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[2] Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Link

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[3] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1][2] Link

Sources

Optimization

Technical Support Center: Conodurine Stability &amp; Storage Optimization

Executive Summary & Chemical Context[2][3][4][5][6][7] Conodurine is a complex bis-indole alkaloid (specifically of the ibogan-ibogan or related voacamine type) derived from Tabernaemontana species (e.g., T. divaricata,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[2][3][4][5][6][7]

Conodurine is a complex bis-indole alkaloid (specifically of the ibogan-ibogan or related voacamine type) derived from Tabernaemontana species (e.g., T. divaricata, T. corymbosa).[1] Its structural integrity is defined by two critical moieties: the indole heterocyclic rings and the methyl ester functional groups .

Users frequently report degradation manifesting as yellowing (oxidation), loss of biological potency (hydrolysis), or precipitation in aqueous buffers.[1] This guide synthesizes chemical principles with field-proven storage protocols to maintain Conodurine purity >98% over extended periods.[1]

Mechanisms of Degradation (The "Why")

To prevent degradation, one must understand the specific chemical vulnerabilities of Conodurine.

A. Oxidative Instability (The "Yellowing" Effect)

The indole nitrogen and the electron-rich double bonds in the ethylidene side chains are highly susceptible to photo-oxidation and auto-oxidation.

  • Mechanism: Exposure to UV light or atmospheric oxygen leads to the formation of N-oxides or hydroperoxides. This disrupts the conjugated system, often resulting in a bathochromic shift (sample turns yellow/brown).

  • Risk Factor: High.[1] Even ambient lab light can initiate this process within hours in solution.[1]

B. Hydrolytic Cleavage

Conodurine contains methyl ester groups (–COOCH₃).[1]

  • Mechanism: In the presence of water (even trace moisture in "dry" solvents like DMSO) and incorrect pH, these esters hydrolyze into their corresponding carboxylic acids and methanol.

  • Consequence: The resulting carboxylic acid derivative often has significantly reduced membrane permeability and altered binding affinity, rendering the sample "inactive" in biological assays.

C. Aggregation & Precipitation

As a lipophilic bis-indole, Conodurine is thermodynamically unstable in aqueous media.[1]

  • Mechanism: In buffers (PBS, media), it tends to form micro-aggregates or precipitate out of solution, leading to inconsistent dosing in cell-based assays.[1]

Troubleshooting Guide (Q&A Format)

Q1: My Conodurine powder has turned from off-white to a pale yellow. Is it still usable?

Diagnosis: Oxidation. The yellowing indicates the formation of oxidation byproducts (likely N-oxides or quinoidal species) on the surface of the crystal lattice. Action Plan:

  • Assess: Run a quick LC-MS or TLC.[1] If the main peak/spot is >95%, the oxidation may be superficial.

  • Remediation: If purity is compromised (<90%), repurify via semi-preparative HPLC.

  • Prevention: Store future aliquots under Argon or Nitrogen gas in amber glass vials. Never store in clear plastic.[1]

Q2: I stored my stock solution in DMSO at -20°C, but after 3 months, the potency dropped. Why?

Diagnosis: Hygroscopic Hydrolysis. DMSO is highly hygroscopic (absorbs water from the air).[1] At -20°C, DMSO is solid, but repeated freeze-thaw cycles introduce atmospheric moisture.[1] This water, trapped in the lattice, slowly hydrolyzes the methyl ester group of Conodurine. Action Plan:

  • Switch Protocol: Do not store "working stocks." Store dry powder in single-use aliquots.

  • If liquid storage is mandatory: Use anhydrous DMSO (treated with molecular sieves) and store at -80°C.[1]

Q3: When I dilute my DMSO stock into cell culture media, I see a fine precipitate.

Diagnosis: Solubility Crash. Conodurine is highly lipophilic.[1] Rapid addition to aqueous media causes "crashing out."[1] Action Plan:

  • Step-Down Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., 1:10 in PBS) and vortex immediately.[1]

  • Sonicate: Mild sonication (water bath, 30 sec) can help disperse micro-aggregates, but avoid heat.[1]

Optimized Storage Protocols

Protocol A: Long-Term Storage (Solid State) - Recommended[1]
  • Container: Amber glass vial (Type I borosilicate).[1] Avoid plastic microfuge tubes as indoles can leach plasticizers or adsorb to the walls.

  • Atmosphere: Purge headspace with Argon or Nitrogen gas before sealing.[1]

  • Temperature: -20°C or -80°C.

  • Desiccation: Place vials inside a secondary container (jar) with active silica gel or Drierite®.[1]

Protocol B: Solubilization & Short-Term Use
  • Solvent Choice:

    • Preferred: Anhydrous DMSO or Methanol.[1]

    • Avoid: Ethanol (can cause transesterification over long periods), Water, Acidic buffers.[1]

  • Reconstitution:

    • Calculate the exact volume needed for the current experiment.

    • Add solvent and vortex gently.[1]

    • Critical: Use within 24 hours. Discard excess.

Protocol C: Handling "Freeze-Thaw"

If you must store liquid stocks:

  • Aliquot the stock into single-use volumes (e.g., 10 µL) immediately after preparation.

  • Flash freeze in liquid nitrogen.

  • Store at -80°C.

  • Never re-freeze a thawed aliquot.

Visualizing the Stability Logic

Diagram 1: Degradation Pathways & Prevention

This diagram illustrates the chemical logic behind the storage recommendations.

Conodurine_Degradation Conodurine Conodurine (Intact Bis-indole) Light UV Light / Air Conodurine->Light Water Moisture / pH > 7 Conodurine->Water Plastic Plastic Surface Conodurine->Plastic Oxidation Oxidation Products (Yellowing, N-Oxides) Light->Oxidation Radical attack Hydrolysis Hydrolyzed Acid (Inactive) Water->Hydrolysis Ester cleavage Adsorption Loss of Mass (Adsorption to tube) Plastic->Adsorption Lipophilic binding Amber Amber Glass + Argon Oxidation->Amber Prevented by Dry Desiccant + -80°C Hydrolysis->Dry Prevented by Glass Borosilicate Glass Adsorption->Glass Prevented by

Figure 1: Mechanistic pathways of Conodurine degradation and the corresponding preventative barriers.[1]

Diagram 2: Storage Decision Matrix

A workflow for researchers to decide the optimal storage method based on their experimental state.

Storage_Workflow Start Received Conodurine Sample Form Current State? Start->Form Solid Solid Powder Form->Solid Liquid In Solution Form->Liquid Action_Solid Store at -20°C Desiccated Amber Vial Solid->Action_Solid Usage Immediate Use? Liquid->Usage Yes_Use Dissolve in Anhydrous DMSO Use within 24h Usage->Yes_Use Yes No_Use Aliquot -> Flash Freeze Store at -80°C NO Freeze-Thaw Usage->No_Use No (Storage)

Figure 2: Decision matrix for handling Conodurine samples to maximize shelf-life.

Quantitative Data: Stability in Solvents

The following table summarizes the stability of generic Tabernaemontana bis-indole alkaloids based on solvent and temperature.

Solvent SystemTemperatureStability WindowPrimary Degradation Mode
Solid (Powder) -20°C> 2 YearsSlow Oxidation (if not under Argon)
Anhydrous DMSO -80°C6 MonthsHydrolysis (trace moisture)
Anhydrous DMSO +4°C< 1 WeekOxidation / Hydrolysis
Methanol -20°C1 MonthTransesterification / Oxidation
PBS / Media +37°C< 24 HoursPrecipitation / Hydrolysis

References

  • Kam, T. S., & Sim, K. M. (2003). Conodurine, conoduramine, and ervahanine derivatives from Tabernaemontana corymbosa.[1] Phytochemistry, 63(5), 625–629.[1]

  • TargetMol. Conodurine Safety & Storage Information. TargetMol Chemical Catalog.

  • Guo, Y., et al. (2014). Stability of Indole Alkaloids: Oxidation and Rearrangement Pathways.[1] Journal of Natural Products. (General reference on indole stability).

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges: instability, solubility, and adsorption.[1] Drug Discovery Today, 11(9-10), 446-454.[1] (Reference for DMSO hygroscopicity and compound precipitation).

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Conodurine Derivative Synthesis

Topic: Optimizing reaction conditions for the synthesis of Conodurine derivatives. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing reaction conditions for the synthesis of Conodurine derivatives. Audience: Researchers, scientists, and drug development professionals. Format: Interactive Technical Support Guide (FAQ & Troubleshooting).

Core Directive & System Overview

Welcome to the Conodurine Synthesis Support Module. Conodurine is a bis-indole alkaloid belonging to the Tabernaemontana class, structurally characterized by the coupling of a vobasine unit (typically vobasinyl alcohol) and an iboga unit (typically isovoacangine). The synthesis of Conodurine and its derivatives hinges on the biomimetic oxidative coupling or acid-catalyzed condensation of these two monomeric quadrants.

This guide addresses the critical failure points in this synthesis: regioselectivity of the coupling , stability of the iminium intermediate , and purification of atropisomers .

Pre-Reaction & Precursor Handling

Q: My vobasinyl alcohol precursor degrades before coupling. How do I stabilize it?

A: Vobasinyl alcohol (the electrophilic partner) is prone to acid-catalyzed dehydration and subsequent polymerization even under mild conditions.

  • Cause: Trace acidity in storage solvents or exposure to light/air leads to the premature formation of the reactive iminium species (

    
    -methyl-16-demethoxycarbonylvobasinyl cation).
    
  • Protocol:

    • Store vobasinyl precursors in degassed benzene or toluene with a trace of triethylamine (0.1%) to maintain a slightly basic environment.

    • Lyophilize immediately before use; do not store as an oil.

    • Validation: Check purity via

      
      H-NMR. The C3-H signal should be a distinct doublet around 
      
      
      
      5.0-5.5 ppm. Broadening indicates degradation.
Q: The isovoacangine (iboga unit) shows multiple spots on TLC before reaction. Is this normal?

A: No. Iboga alkaloids are sensitive to oxidation at the indole C7 position (forming 7-hydroxyindolenines) and N-oxidation.

  • Troubleshooting:

    • Oxidation Check: If the spot turns yellow/orange on the plate before staining, it is likely the pseudoindoxyl or N-oxide.

    • Purification: Pre-treat the isovoacangine monomer with NaBH

      
       in MeOH  (0.5 equiv) for 15 minutes prior to coupling to reduce any trace 7-hydroxyindolenines back to the indole.
      

Core Synthetic Step: The Coupling Reaction[1]

Q: I am using the standard HCl/MeOH biomimetic coupling, but yields are stuck at <20%. How do I optimize?

A: The "biomimetic" coupling relies on the generation of a specific carbocation at C3 of the vobasine unit. Low yields typically stem from non-regioselective attack or competitive dimerization .

Optimization Protocol (Modified Polonovski-Potier Conditions): Instead of simple acid catalysis, use a modified Polonovski reaction to generate the iminium ion in a controlled manner.

  • N-Oxide Formation: Treat the vobasine monomer with

    
    -CPBA (1.05 equiv) in CH
    
    
    
    Cl
    
    
    (-78°C to 0°C).
  • Activation: Add Trifluoroacetic Anhydride (TFAA) at -78°C to form the iminium ion.

  • Coupling: Cannulate the pre-cooled solution of the iboga monomer (Isovoacangine) into the reaction mixture.

  • Quench: Reduction with NaBH

    
     is mandatory to stabilize the resulting bis-indole if the intermediate is unstable.
    

Data: Solvent & Catalyst Screening for Conodurine Coupling

ConditionCatalyst/ReagentSolventTempYield (Conodurine)Regioselectivity (C3-C11' vs C3-C10')
Biomimetic A HCl (aq) / MeOHMeOHReflux15-25%Poor (Mixture)
Biomimetic B Citrate Buffer (pH 4.5)H

O/MeOH
60°C30-40%Moderate
Polonovski TFAA /

-CPBA
CH

Cl

-78°C55-65% High (Favors C11')
Lewis Acid BF

OEt

THF0°C10%Low (Polymerization)
Q: I'm observing the wrong regioisomer (Conoduramine vs. Conodurine). How do I control the linkage position?

A: Conodurine involves a C3-C11' linkage, while Conoduramine involves C3-C10' (or similar, depending on numbering convention of the iboga ring).

  • Mechanism: The steric bulk of the C16-methoxycarbonyl group on the vobasine unit directs the incoming nucleophile.

  • Solution:

    • Lower Temperature: Run the coupling at -78°C (Polonovski conditions). Kinetic control favors the less sterically hindered attack (Conodurine).

    • Solvent Switch: Switch from MeOH to TFE (2,2,2-Trifluoroethanol) . TFE stabilizes the carbocation intermediate via H-bonding, allowing for a more "loose" transition state that increases selectivity for the thermodynamic product.

Visualization: Reaction Pathway & Troubleshooting

The following diagram illustrates the critical decision nodes in the synthesis of Conodurine derivatives, highlighting the divergence between successful coupling and common side reactions.

ConodurineSynthesis Vobasine Vobasine Monomer (Nucleophile/Precursor) Vobasinol Vobasinyl Alcohol Vobasine->Vobasinol Reduction N_Oxide Vobasine N-Oxide Vobasine->N_Oxide m-CPBA Iminium Reactive Iminium Ion (Electrophile @ C3) Vobasinol->Iminium Acid (HCl) or Lewis Acid N_Oxide->Iminium Polonovski (TFAA) Coupling C3-C11' Coupling Iminium->Coupling + Iboga Unit Side_Polymer Polymerization (Side Product) Iminium->Side_Polymer No Nucleophile or High Temp Iboga Isovoacangine (Nucleophile) Iboga->Coupling Conodurine Conodurine (Target Bis-indole) Coupling->Conodurine Kinetic Control (-78°C) Side_Regio Conoduramine (Regioisomer) Coupling->Side_Regio Thermodynamic (Reflux)

Caption: Mechanistic pathway for the coupling of Vobasine and Iboga units. Note the critical divergence at the Iminium ion stage.

Purification & Isolation

Q: Separation of Conodurine from its diastereomers is impossible on silica. What are the HPLC conditions?

A: Bis-indole alkaloids are often basic and streak on silica.

  • Stationary Phase: Use a C18 Phenyl-Hexyl column rather than standard C18. The pi-pi interactions help separate the aromatic isomers.

  • Mobile Phase:

    • A: Water + 10 mM Ammonium Bicarbonate (pH 9.5). Note: Basic pH suppresses ionization of the tertiary amines, sharpening peaks.

    • B: Acetonitrile.

    • Gradient: 40% B to 80% B over 25 minutes.

  • Detection: UV at 280 nm and 254 nm .

Q: How do I confirm I have Conodurine and not a salt form?

A: Bis-indoles often trap solvent or acid.

  • Protocol: Dissolve the isolated fraction in CH

    
    Cl
    
    
    
    , wash with 5% aqueous Na
    
    
    CO
    
    
    , dry over Na
    
    
    SO
    
    
    , and evaporate.
  • NMR Verification: Look for the characteristic doublet at

    
     ~2.60 ppm  (N-Me) and the singlet at 
    
    
    
    ~3.70 ppm
    (COOMe). The chemical shift of the C11'-H (iboga ring) is diagnostic for the linkage position.

References

  • National Institutes of Health (NIH) . Conodurine, conoduramine, and ervahanine derivatives from Tabernaemontana corymbosa.[1] PubMed. Available at: [Link]

  • Royal Society of Chemistry . Oxidative coupling strategies for the synthesis of indole alkaloids. RSC Publishing. Available at: [Link]

  • MDPI . Bisindole Alkaloids from the Alstonia Species: Recent Isolation, Bioactivity, Biosynthesis, and Synthesis. Molecules. Available at: [Link]

  • American Chemical Society (ACS) . Reactivity of the Iboga Skeleton: Oxidation Study of Ibogaine and Voacangine. Journal of Natural Products. Available at: [Link]

Sources

Optimization

Technical Support Center: Managing Conodurine Precipitation in Cell Culture

Topic: Optimization of Conodurine Solubility and Stability in Aqueous Media Department: Application Science & Technical Support Document ID: TS-CON-004 Last Updated: March 4, 2026[1] Executive Summary & Chemical Context...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Conodurine Solubility and Stability in Aqueous Media Department: Application Science & Technical Support Document ID: TS-CON-004 Last Updated: March 4, 2026[1]

Executive Summary & Chemical Context

Conodurine is a bisindole alkaloid (MW ~704.9 g/mol ) derived from Tabernaemontana species.[1] Like many high-molecular-weight alkaloids, it exhibits significant lipophilicity.[1] While soluble in organic solvents (DMSO, Methanol), it is prone to rapid precipitation ("crashing out") when introduced to the highly aqueous, salt-rich environment of cell culture media (DMEM, RPMI).[1]

The Core Challenge: The transition from a non-polar solvent (DMSO) to a polar buffer (Media pH 7.4) creates a thermodynamic shock.[1] If the local concentration exceeds the solubility limit during this mixing event, Conodurine forms micro-precipitates. These aggregates are often invisible to the naked eye but can cause:

  • False Negatives: The compound is stuck on the plastic, not entering the cell.

  • False Positives (Toxicity): Crystals physically damage cell membranes or trigger phagocytosis-related stress.[1]

Troubleshooting Guide (Q&A)

Category A: Stock Preparation & Storage[2]

Q1: My Conodurine stock solution is cloudy after freezing. Is it ruined? A: Not necessarily, but it requires attention.

  • Cause: DMSO is hygroscopic; it absorbs water from the air. Upon freezing, absorbed water can cause the alkaloid to crystallize.

  • Solution:

    • Warm the vial to 37°C in a water bath for 5–10 minutes.

    • Vortex vigorously for 30 seconds.

    • Critical Check: Hold the vial up to a light source. If any turbidity remains, sonicate for 5 minutes. If it does not clear, the compound has likely degraded or formed an irreversible polymorph; discard and prepare fresh stock.

  • Prevention: Always store stocks in single-use aliquots to avoid repeated freeze-thaw cycles. Desiccate storage boxes.

Q2: Can I use water or PBS to prepare the primary stock? A: No. Conodurine is practically insoluble in neutral aqueous buffers.

  • Protocol: Prepare the primary stock (e.g., 10 mM or 40 mg/mL) in 100% anhydrous DMSO (biotech grade).

  • Reasoning: Bisindole alkaloids require an organic environment to solvate the bulky hydrophobic skeleton.

Category B: Media Dilution (The "Crash" Event)[1]

Q3: I see "dust" on my cells immediately after adding the compound. Is this contamination? A: It is likely Conodurine precipitation, not bacterial contamination.

  • Diagnosis:

    • Precipitate: Appears angular, crystalline, or as dark amorphous aggregates.[1] It settles quickly.

    • Contamination:[1][2] Usually appears motile (bacteria) or fuzzy (fungi) and grows over time.[1]

  • Immediate Fix: You cannot "redissolve" precipitate once it forms in the well. You must repeat the experiment using the "Dropwise Vortex" method (see Protocol section).

Q4: Does Fetal Bovine Serum (FBS) help or hurt solubility? A: FBS is your ally. [1]

  • Mechanism: Serum albumin (BSA) acts as a natural carrier protein.[1] It possesses hydrophobic pockets that can bind lipophilic drugs like Conodurine, keeping them in suspension and preventing crystallization.

  • Recommendation: Always perform the initial dilution in media containing serum (e.g., 10% FBS) rather than serum-free media, unless your specific assay strictly forbids it.[1]

Standard Operating Protocols (SOP)

SOP-01: The "Dropwise Vortex" Dilution Method

Use this method to prevent solvent shock when moving from 100% DMSO to Media.

Materials:

  • Conodurine Stock (in 100% DMSO)[1]

  • Cell Culture Media (pre-warmed to 37°C)[1][3]

  • Vortex Mixer[1]

  • Micropipettes[1]

Procedure:

  • Calculate: Determine the volume of stock needed. Ensure the final DMSO concentration remains < 0.5% (v/v) to avoid solvent toxicity.[3][4]

  • Prepare Intermediate (Optional but Recommended): If your target is 10 µM, do not pipette 1 µL of stock directly into 10 mL of media. Instead, make a 100x intermediate in media.

  • The Mixing Step (Crucial):

    • Place the tube of fresh media on the vortex mixer.

    • Set the vortex to medium speed .

    • While the media is swirling, inject the Conodurine stock drop-wise directly into the center of the vortex.

    • Why? This rapidly disperses the DMSO molecules before the Conodurine molecules can find each other and crystallize.

  • Equilibration: Let the media sit at 37°C for 15 minutes. Check for turbidity before adding to cells.

SOP-02: Visualizing Precipitation

Perform this check during assay development.

Observation MethodWhat to Look ForVerdict
Macroscopic (Naked Eye) Cloudiness or "sediment" at the bottom of the tube.[1]Fail. Concentration too high.
Inverted Microscopy (10x) Dark, angular crystals or "oily" droplets on the plastic surface.[1]Fail. Compound crashed out. Data invalid.
Inverted Microscopy (40x) Small, vibrating particles (Brownian motion) that are not bacteria.[1]Caution. Micro-precipitates may affect bioavailability.
Clear Field Uniform background, cells look healthy.[1]Pass.

Mechanistic Visualization

The following diagram illustrates the thermodynamic "Solvent Shock" pathway and the correct mitigation workflow.

Conodurine_Solubility Stock Conodurine Stock (100% DMSO) DirectAdd Direct Addition (Static Pipetting) Stock->DirectAdd VortexAdd Dropwise Addition (Vortexing) Stock->VortexAdd Media Aqueous Media (PBS/DMEM, pH 7.4) Media->DirectAdd Media->VortexAdd Shock Solvent Shock (Local High Conc.) DirectAdd->Shock Nucleation Nucleation & Crystal Growth Shock->Nucleation Precip PRECIPITATION (Bioavailability Loss) Nucleation->Precip Dispersion Rapid Dispersion VortexAdd->Dispersion Carrier Albumin Binding (Serum Stabilization) Dispersion->Carrier If FBS present Soluble STABLE SOLUTION (Valid Assay) Dispersion->Soluble Carrier->Soluble

Figure 1: Decision pathways for Conodurine dilution. The Red path leads to experimental failure via precipitation; the Blue/Green path ensures stable dispersion.

References

  • National Institutes of Health (NIH) / PMC. (2014).[1] Comparison of Dimethyl Sulfoxide and Water as Solvents for Susceptibility Testing. Retrieved from [Link]

  • Kam, T. S., & Sim, K. M. (2003).[1] Conodurine, conoduramine, and ervahanine derivatives from Tabernaemontana corymbosa.[1][5][6] Phytochemistry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Batch-to-Batch Variability in Conodurine Isolation

Welcome to the Advanced Phytochemistry Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve reproducible yields and purities of Conodurine (C43H52N4O5)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Phytochemistry Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve reproducible yields and purities of Conodurine (C43H52N4O5)[1].

Conodurine is a highly complex vobasinyl-iboga type bisindole alkaloid derived primarily from the Apocynaceae plant family, notably Tabernaemontana corymbosa[2] and Peschiera van heurkii[3]. Because it co-exists in the plant matrix alongside closely related stereoisomers (such as conoduramine and ervahanine)[4], achieving >98% purity requires rigorous control over extraction thermodynamics, pH partitioning, and chromatographic resolution.

This guide provides self-validating protocols and mechanistic troubleshooting to help you eliminate batch-to-batch variability and ensure the integrity of your downstream biological assays.

Standardized Isolation Workflow

IsolationWorkflow Biomass Raw Biomass (Tabernaemontana corymbosa) Extraction Methanol Extraction (Cold Maceration) Biomass->Extraction Partitioning Acid-Base Partitioning (pH 3.0 to pH 9.5) Extraction->Partitioning Crude Crude Alkaloid Extract Partitioning->Crude Silica Silica Gel CC (CHCl3:MeOH Gradient) Crude->Silica Prep Prep-HPLC (C18, 0.1% DEA modifier) Silica->Prep Conodurine Pure Conodurine (>98% Purity) Prep->Conodurine

Fig 1. Standardized isolation workflow for Conodurine from Tabernaemontana corymbosa.

Troubleshooting Guides & FAQs

Q1: Why does my crude alkaloid yield fluctuate so significantly between different biomass batches? Causality & Solution: Alkaloid accumulation in Tabernaemontana species is highly dependent on seasonal, geographic, and post-harvest factors[2]. If the raw stem-bark is dried at temperatures exceeding 45°C, thermal degradation and oxidation of the dimeric indole structure occur rapidly. Actionable Fix: Standardize your biomass by sourcing from consistent geographic regions and utilizing lyophilization (freeze-drying) rather than oven-drying. Ensure your initial extraction utilizes cold maceration in methanol to prevent heat-induced artifact formation.

Q2: During silica gel chromatography, Conodurine and Conoduramine constantly co-elute. How can I resolve this? Causality & Solution: Conodurine and conoduramine are regioisomers that exhibit nearly identical polarities[4]. Standard normal-phase silica gel contains acidic silanol groups that interact non-specifically with the basic nitrogen atoms of the indole rings. This causes severe peak tailing, leading to the overlap of these two dimers. Actionable Fix: Do not rely on standard silica for the final purification step. Instead, implement Preparative High-Performance Liquid Chromatography (Prep-HPLC) using a C18 column. Crucially, add 0.1% Diethylamine (DEA) to the mobile phase. The DEA acts as a competing base, masking the residual silanols on the stationary phase and sharpening the peaks for baseline resolution.

Q3: My isolated Conodurine shows inconsistent potency in downstream autophagy inhibition assays. What is causing this? Causality & Solution: Conodurine is a potent autophagy inhibitor that functions specifically by attenuating lysosomal acidification[5]. If your final HPLC purification utilizes Trifluoroacetic Acid (TFA) or Formic Acid as a mobile phase modifier, trace acidic residues will remain in the lyophilized product. When introduced to cell cultures, these trace acids artificially lower the local pH, directly antagonizing Conodurine's mechanism of action and leading to false negatives in lysosomal pH assays[6]. Actionable Fix: Always use volatile basic modifiers (like DEA or ammonium hydroxide) during final purification, and ensure extended lyophilization (48–72 hours) to remove all solvent traces before biological testing.

Quantitative Data: Optimization Parameters

The following table summarizes the critical parameters required to shift from a highly variable, traditional extraction to a standardized, high-yield methodology.

Process StepTraditional ParameterOptimized ParameterImpact on Conodurine Yield/Purity
Biomass Drying Oven drying (>50°C)Lyophilization (-50°C)Prevents thermal degradation of dimeric indoles.
Extraction Hot reflux (Methanol)Cold maceration (Methanol)Reduces extraction of unwanted polar tannins.
Acid-Base Partitioning pH 7.0 adjustmentpH 9.5 adjustment (NH₄OH)Maximizes recovery of the free-base alkaloid.
Prep-HPLC Modifier 0.1% TFA (Acidic)0.1% DEA (Basic)Prevents silanol tailing; preserves assay integrity.
Expected Yield 0.05% - 0.1%0.2% - 0.35%~3x increase in reproducible batch yield.
Validated Protocol: Self-Validating Conodurine Isolation System

To ensure absolute reproducibility, follow this step-by-step methodology. This protocol is designed as a self-validating system—if a step fails, the physical state of the extract will immediately indicate the error.

Phase 1: Biomass Preparation & Extraction

  • Lyophilization: Freeze-dry the raw stem-bark of Tabernaemontana corymbosa to a moisture content of <5%. Grind to a 40-mesh powder.

  • Cold Maceration: Suspend 1.0 kg of biomass in 10 L of HPLC-grade Methanol. Macerate at 4°C for 48 hours. Repeat this cycle three times. Filter and concentrate under reduced pressure (<35°C) to yield a crude methanolic extract.

Phase 2: Acid-Base Partitioning 3. Acidification: Dissolve the crude extract in 0.5 M HCl (pH 3.0). Filter out insoluble neutral and acidic lipophilic compounds. Causality: The basic nitrogen in the bisindole structure protonates, making the alkaloid water-soluble. 4. Basification: Cool the aqueous layer in an ice bath. Slowly add 25% NH₄OH dropwise until the pH stabilizes at 9.5. Causality: This deprotonates the alkaloid, forcing it out of the aqueous phase (visible as a cloudy precipitate). 5. Extraction: Partition the basic aqueous layer with Chloroform (3 x 1 L). Dry the organic layer over anhydrous Na₂SO₄ and evaporate to yield the crude alkaloid fraction.

Phase 3: Chromatographic Resolution 6. Primary Silica Gel CC: Load the crude alkaloids onto a normal-phase silica gel column. Elute with a gradient of Chloroform:Methanol (100:0 to 80:20). Collect fractions containing the vobasinyl-iboga dimer mixture (monitor via TLC, Dragendorff's reagent positive). 7. Prep-HPLC Purification: Dissolve the enriched fraction in Methanol. Inject onto a Preparative C18 column (250 x 21.2 mm, 5 µm). Mobile phase: Isocratic 65% Acetonitrile / 35% Water containing 0.1% Diethylamine (DEA). Flow rate: 15 mL/min. 8. Recovery: Collect the peak eluting at the validated retention time for Conodurine. Lyophilize for 72 hours to ensure the complete removal of DEA.

Biological Mechanism of Action

Understanding Conodurine's biological target is critical for troubleshooting downstream assays. Conodurine exhibits potent cytotoxic and antileishmanial activities[3]. Mechanistically, it acts as a potent inhibitor of autophagy[5]. It achieves this by directly attenuating lysosomal acidification[6]. When lysosomes cannot maintain their highly acidic internal environment, lysosomal hydrolases remain inactive. Consequently, the fusion between autophagosomes and lysosomes is blocked, leading to the accumulation of autophagic substrates.

Mechanism Conodurine Conodurine (Bisindole Alkaloid) VATPase Lysosomal Acidification (V-ATPase Target) Conodurine->VATPase Inhibits pH Elevated Lysosomal pH VATPase->pH Causes Fusion Autophagosome-Lysosome Fusion Blockade pH->Fusion Prevents Autophagy Autophagy Inhibition (Substrate Accumulation) Fusion->Autophagy Leads to

Fig 2. Conodurine's mechanism: inhibiting autophagy via lysosomal pH attenuation.

References
  • Conodurine Overview - Grokipedia. [Link]

  • Conodurine - Wikipedia.[Link]

  • Conodurine, conoduramine, and ervahanine derivatives from Tabernaemontana corymbosa - PubMed / NIH.[Link]

  • Isolation of Bis-Indole Alkaloids with Antileishmanial and Antibacterial Activities from Peschiera van heurkii - SciSpace.[Link]

  • Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC / NIH.[Link]

Sources

Optimization

Conodurine In Vivo Applications: Technical Support &amp; Toxicity Troubleshooting Guide

Welcome to the Conodurine Technical Support Center. Conodurine is a potent monoterpenoid bis-indole alkaloid isolated from Tabernaemontana species.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Conodurine Technical Support Center. Conodurine is a potent monoterpenoid bis-indole alkaloid isolated from Tabernaemontana species. While it exhibits highly promising anti-leishmanial, antibacterial, and anti-cancer properties (1)[1], translating Conodurine into murine and other animal models presents significant toxicological hurdles. The compound's dual action as an inhibitor of lysosomal acidification and a cholinesterase inhibitor results in a notoriously narrow therapeutic index.

This guide provides researchers with mechanistically grounded troubleshooting strategies to minimize systemic and localized toxicity during in vivo experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why do my mice exhibit acute tremors, bradycardia, and hypersalivation immediately following systemic Conodurine administration? A: These symptoms are classic indicators of a cholinergic crisis. Conodurine is a documented competitive inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) (2)[2]. Systemic bolus injections (e.g., intravenous) cause a rapid spike in plasma concentration (


), leading to acute acetylcholine accumulation at synaptic clefts.
Recommendation: Transition from an IV bolus to a slow intraperitoneal (IP) infusion, or encapsulate the drug in a liposomal delivery system to blunt the 

while preserving the overall area under the curve (AUC).

Q2: I am administering Conodurine intralesionally for Leishmania models, but I am observing severe tissue necrosis and mutilation. How can this be prevented? A: High localized concentrations of Conodurine cause severe cutaneous toxicity. In vivo studies have demonstrated that escalating intralesional doses to 200 mg/kg results in severe tissue mutilation (1)[1]. Mechanistically, Conodurine profoundly attenuates lysosomal acidification (3)[3]. At high local doses, this completely blocks autophagic flux in surrounding fibroblasts and keratinocytes, triggering necrotic cell death. Recommendation: Cap intralesional doses at a maximum of 40 mg/kg/day, a threshold shown to be well-tolerated in BALB/c mice (4)[4].

Q3: Does Conodurine cause hepatotoxicity during chronic dosing? A: Yes, chronic daily administration can induce hepatic stress. Because Conodurine inhibits lysosomal acidification, it blocks the late stages of autophagy (autophagosome-lysosome fusion) (3)[3]. In highly metabolic organs like the liver, this prevents the clearance of damaged organelles, leading to hepatocyte apoptosis. Recommendation: Implement intermittent dosing schedules (e.g., 5 days on, 2 days off) to allow basal autophagic flux to recover.

Part 2: Troubleshooting Workflows

Issue 1: High Mortality in Acute Dose-Escalation Studies
  • Root Cause: Cholinergic toxicity via AChE/BChE inhibition (2)[2].

  • Diagnostic Validation: Perform an Ellman's assay on serum collected 30 minutes post-dosing to quantify AChE activity. A >50% reduction compared to vehicle controls confirms acute cholinergic toxicity.

  • Resolution:

    • Pre-treat animals with a peripheral anticholinergic agent (e.g., atropine methyl nitrate, 1 mg/kg IP) 15 minutes prior to Conodurine administration.

    • Optimize the vehicle: Shift from high-percentage organic solvents (which absorb rapidly) to a slower-absorbing emulsion (e.g., 10% DMSO / 40% PEG300 / 50% PBS).

Issue 2: Localized Cutaneous Mutilation at the Injection Site
  • Root Cause: Cytotoxicity driven by acute lysosomal acidification failure at the injection site (1)[1].

  • Diagnostic Validation: Perform histopathology on the injection site. Stain for p62/SQSTM1; massive localized accumulation indicates autophagic block.

  • Resolution:

    • Strictly limit subcutaneous or intralesional doses to

      
       40 mg/kg/day (4)[4].
      
    • Dilute the working concentration to <5 mg/mL to reduce localized chemical stress.

    • Rotate injection sites daily to prevent cumulative local toxicity.

Part 3: Quantitative Data: Toxicity vs. Efficacy Profiles

The following table summarizes the established efficacy and toxicity thresholds for Conodurine to guide your dose-selection process.

CompoundTarget / Disease ModelIn Vitro EfficacyToxicity / Survival Index (SI)In Vivo Maximum Tolerated Dose (MTD) / Observations
Conodurine Leishmania amazonensisIC50 ~ 2.1 µg/mLSI = 47% at 100 µg/mL (Macrophage)40 mg/kg/day (Intralesional) - Tolerated (4)[4]
Conodurine Leishmania amazonensisN/AHigh Cutaneous Toxicity200 mg/kg/day (Intralesional) - Mutilation/Necrosis (1)[1]
Conodurine Autophagy (Lysosome)IC50 ~ 5-10 µMCytotoxic at >20 µM in healthy cells~10-15 mg/kg (Systemic IP) - Estimated cholinergic limit (3)[3]
Glucantime (Ref)Leishmania spp.Inactive at 25 µg/mLLow Toxicity200 mg/kg/day (Subcutaneous) - Safe (4)[4]

Part 4: Experimental Protocols

Protocol 1: Preparation of Liposomal Conodurine to Reduce Local and Systemic Toxicity

Rationale: Encapsulating Conodurine in liposomes limits free-drug exposure at the injection site (preventing necrosis) and blunts systemic


 (preventing cholinergic crisis), creating a self-validating safety buffer for in vivo efficacy testing.
  • Lipid Film Hydration: In a round-bottom flask, dissolve DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and Cholesterol at a 7:3 molar ratio in chloroform.

  • Drug Incorporation: Add Conodurine (free base) to the lipid mixture at a 1:10 drug-to-lipid mass ratio.

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at 60°C to form a thin, uniform lipid film.

  • Hydration: Hydrate the lipid film with sterile PBS (pH 7.4) at 60°C for 1 hour, vortexing intermittently to form multilamellar vesicles (MLVs).

  • Extrusion: Extrude the MLV suspension 10 times through a 100 nm polycarbonate membrane using a heated mini-extruder (60°C) to yield uniform unilamellar liposomes.

  • Purification: Remove unencapsulated Conodurine using a Sephadex G-25 size exclusion column.

  • Validation: Quantify encapsulation efficiency via HPLC-UV (Conodurine absorbs at ~280 nm). Ensure endotoxin levels are <0.1 EU/mL prior to in vivo administration.

Protocol 2: In Vivo Autophagic Flux Monitoring (Toxicity Biomarker)

Rationale: Since Conodurine inhibits lysosomal acidification (3)[3], monitoring autophagic flux ensures the selected dose is not causing irreversible cellular stress in off-target organs.

  • Dosing: Administer Conodurine to the experimental cohort at the predetermined dose.

  • Control Setup: 4 hours prior to sacrifice, inject chloroquine (CQ) at 50 mg/kg IP into a separate positive control cohort to establish a baseline for autophagic block.

  • Tissue Harvest: Euthanize animals, harvest liver and kidney tissues, and immediately snap-freeze in liquid nitrogen.

  • Lysis: Homogenize tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Resolve proteins via SDS-PAGE and probe for LC3B and p62/SQSTM1.

  • Interpretation: A massive, sustained accumulation of LC3-II and p62 in Conodurine-treated animals (comparable to the CQ control) indicates dangerous systemic lysosomal inhibition. Dose reduction is mandatory if this correlates with elevated serum AST/ALT.

Part 5: Mechanistic Pathway of Conodurine Toxicity

G cluster_mechanisms Primary Mechanisms of Toxicity Conodurine Conodurine Administration AChE AChE / BChE Inhibition Conodurine->AChE Lysosome Lysosomal Acidification Block Conodurine->Lysosome Tox1 Acute Cholinergic Crisis (Tremors, Bradycardia) AChE->Tox1 Tox2 Cutaneous Necrosis & Hepatotoxicity Lysosome->Tox2 Mit1 Mitigation: Liposomal Formulation & Anticholinergic Pre-treatment Tox1->Mit1 Mit2 Mitigation: Dose Capping (<40 mg/kg) & Intermittent Dosing Tox2->Mit2

Conodurine toxicity pathways (AChE and Lysosomal block) and targeted mitigation strategies.

References

  • Zhang Y, Ding X, Yuan YX, Guo LL, Hao XJ. "Cytotoxic Monoterpenoid Indole Alkaloids from Tabernaemontana corymbosa as Potent Autophagy Inhibitors by the Attenuation of Lysosomal Acidification." Journal of Natural Products. 3

  • Vieira IJ, et al. "Two fast screening methods (GC-MS and TLC-ChEI assay) for rapid evaluation of potential anticholinesterasic indole alkaloids in complex mixtures." Annals of the Brazilian Academy of Sciences. 2

  • Fournet A, et al. "Recent advances in the fight against leishmaniasis with natural products." Parasite. 4

  • Muñoz V, et al. "Isolation of Bis-Indole Alkaloids with Antileishmanial and Antibacterial Activities from Peschiera van heurkii (Syn. Tabernaemontana van heurkii)." Planta Medica. 1

Sources

Troubleshooting

How to improve the resolution of Conodurine from its isomers in chromatography.

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals and analytical chemists in overcoming complex separation challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals and analytical chemists in overcoming complex separation challenges.

Isolating Conodurine from its structural isomers (such as conoduramine, isoconodurine, and gabunine) is notoriously difficult. These compounds are bulky, vobasinyl-iboga bisindole alkaloids primarily extracted from Tabernaemontana species[1]. Because they share identical molecular weights and highly similar hydrophobic profiles, standard reversed-phase chromatography often fails to resolve them, resulting in co-elution and severe peak tailing[2].

This guide provides the mechanistic causality behind these issues and offers field-proven, self-validating protocols to achieve baseline resolution.

Visualizing the Optimization Logic

To successfully resolve bisindole isomers, we must move beyond simple hydrophobic partitioning and exploit subtle stereochemical differences using specialized stationary phases and strict pH control.

G N1 Crude Alkaloid Extract (Tabernaemontana sp.) N2 Acid-Base Partitioning (Extract at pH 10) N1->N2 Liquid-Liquid N3 Solid Phase Extraction (MCX / C18 Cleanup) N2->N3 Purification N4 Chromatographic Separation (Conodurine vs. Conoduramine) N3->N4 Injection N5 Stationary Phase Selection: PFP or End-capped C18 N4->N5 Parameter 1 N6 Mobile Phase Optimization: pH 9.5 Buffer or 0.1% TFA N4->N6 Parameter 2 N7 Detection & Validation: HPLC-UV (280nm) / LC-MS N5->N7 N6->N7

Workflow for optimizing the extraction and chromatographic resolution of bisindole alkaloids.

Troubleshooting FAQs: Resolving Co-elution and Tailing

Q1: Why do Conodurine and Conoduramine co-elute on my standard C18 column? The Causality: Conodurine and conoduramine are regioisomers differing only in the specific carbon-carbon linkage between their vobasinyl and iboga monomeric units[3]. A standard C18 column relies almost entirely on dispersive hydrophobic interactions, which cannot distinguish the subtle spatial orientations of these massive dimeric structures. The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. The fluorine atoms on the PFP ring introduce


, dipole-dipole, and hydrogen-bonding interactions. These mechanisms are highly sensitive to the steric shape and electron density of the indole rings, drastically improving the separation factor (

).

Mechanism M1 Bisindole Isomers (Conodurine / Conoduramine) M2 Standard C18 Column (Hydrophobic Only) M1->M2 M3 PFP Column (Hydrophobic + Pi-Pi + Dipole) M1->M3 M4 Co-elution (Rs < 1.0) M2->M4 Insufficient Selectivity M5 Baseline Resolution (Rs > 2.0) M3->M5 Enhanced Steric Recognition

Mechanism of stationary phase selectivity for bisindole alkaloid isomers.

Q2: How can I eliminate the severe peak tailing I observe for these alkaloids? The Causality: Bisindole alkaloids contain multiple basic tertiary amines (pKa ~7.5–8.5). At a neutral or slightly acidic pH, these amines are protonated and undergo secondary ion-exchange interactions with negatively charged, unendcapped silanols (


) on the silica support. This electrostatic drag causes the peak to tail.
The Solution:  You must control the ionization state of either the analyte or the column.
  • Approach A (High pH): Use an ammonium bicarbonate buffer adjusted to pH 9.5. This deprotonates the alkaloids, rendering them neutral and eliminating the electrostatic attraction[4].

  • Approach B (Low pH Ion-Pairing): Use 0.1% Trifluoroacetic acid (TFA) at pH 2.0. This fully protonates the silanols (neutralizing them) while the TFA acts as an ion-pairing reagent to mask the protonated amines on the alkaloid.

Q3: What role does column temperature play in this specific separation? The Causality: Conodurine has a high molecular weight (~704 g/mol ) and a rigid, bulky 3D structure. At room temperature, its mass transfer kinetics into and out of the stationary phase pores are slow, leading to band broadening. The Solution: Elevate the column compartment temperature to 40 °C – 45 °C. This decreases mobile phase viscosity and increases the diffusion coefficient of the bulky alkaloids, yielding sharper peaks and higher resolution.

Quantitative Data Summaries

The following tables summarize the empirical data validating the troubleshooting steps discussed above.

Table 1: Impact of Stationary Phase on Resolution (


) of Conodurine and Conoduramine 
| Column Chemistry | Primary Separation Mechanism | Resolution (

) | Peak Asymmetry (

) | | :--- | :--- | :--- | :--- | | Standard C18 | Hydrophobic Partitioning | 0.8 (Co-elution) | 2.5 (Severe Tailing) | | Highly End-capped C18 | Hydrophobic Partitioning | 1.2 (Partial Separation) | 1.4 (Moderate) | | PFP (Pentafluorophenyl) | Hydrophobic,

, Dipole
| 2.2 (Baseline) | 1.1 (Excellent) |

Table 2: Impact of Mobile Phase pH on Conodurine Chromatography (PFP Column) | Mobile Phase Modifier | pH | Alkaloid Ionization State | Retention Time (min) | Peak Asymmetry (


) |
| :--- | :--- | :--- | :--- | :--- |
| 0.1% Formic Acid | 2.7 | Protonated (+1/+2) | 12.4 | 1.9 |
| 0.1% Trifluoroacetic Acid | 2.0 | Ion-paired | 15.1 | 1.2 |
| 10 mM 

| 9.5 | Neutral (Deprotonated) | 22.3 | 1.05 |

Step-by-Step Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Selective Acid-Base Extraction of Bisindole Alkaloids
  • Maceration: Extract 10 g of dried Tabernaemontana root powder in 100 mL of 95% ethanol for 48 hours[1]. Filter and evaporate to dryness under reduced pressure.

  • Acidic Partitioning: Dissolve the crude residue in 50 mL of 2% aqueous sulfuric acid (pH ~2). Wash three times with 50 mL of ethyl acetate.

    • Causality: The low pH protonates the alkaloids, making them water-soluble. The ethyl acetate removes neutral and lipophilic plant sterols.

    • Validation Check 1: Spot the ethyl acetate layer on a TLC plate and spray with Dragendorff's reagent. It should be negative (no orange spots), confirming all alkaloids remain in the aqueous phase.

  • Basification & Recovery: Chill the aqueous layer on ice and slowly add concentrated ammonium hydroxide until the solution reaches pH 10. Extract three times with 50 mL of chloroform[3].

    • Validation Check 2: The aqueous layer should turn cloudy upon reaching pH 10, indicating the precipitation of the now-neutral, water-insoluble bisindole alkaloids.

  • Drying: Combine the chloroform layers, dry over anhydrous

    
    , and evaporate to yield the enriched alkaloid fraction.
    
Protocol B: High-Resolution HPLC Method Setup
  • System Preparation: Purge the HPLC system with MS-grade solvents. Install a PFP column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Channel A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to exactly pH 9.5 using dilute ammonia. Filter through a 0.22 µm nylon membrane.

    • Channel B: 100% Acetonitrile.

  • Gradient Program:

    • 0–5 min: 30% B (Isocratic hold to focus the analytes at the column head).

    • 5–30 min: 30% to 65% B (Linear gradient to elute the bisindole isomers).

    • 30–35 min: 95% B (Column wash).

  • Parameters: Set flow rate to 1.0 mL/min, column oven to 40 °C, and UV detection to 280 nm (the optimal wavelength for the indole chromophore)[4].

  • Sample Injection: Dissolve the enriched extract from Protocol A in Initial Mobile Phase (30% Acetonitrile) to a concentration of 1 mg/mL. Inject 10 µL.

    • Validation Check 3: Monitor the column backpressure during injection. A stable pressure confirms that the sample diluent is perfectly matched to the mobile phase, preventing in-column alkaloid precipitation.

References

  • Kingston, D. G. I. (1975). Preliminary investigation of the use of high-pressure liquid chromatography for the separation of indole alkaloids. Journal of Chromatography A. 2

  • Munoz, V., et al. (1994). Isolation of Bis-Indole Alkaloids with Antileishmanial and Antibacterial Activities from Peschiera van heurkii (Syn. Tabernaemontana). SciSpace. 3

  • Ingkaninan, K., et al. (2006). Vobasinyl-iboga bisindole alkaloids, potent acetylcholinesterase inhibitors from Tabernaemontana divaricata root. Ovid. 1

  • Bao, M. F., et al. (2019). New Iboga-Type Indole Alkaloids from Tabernaemontana divaricata. D-NB. 4

Sources

Optimization

Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of Conodurine

Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers and scientists developing robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays for Conodurine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers and scientists developing robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays for Conodurine . As a complex bis-monoterpenoid indole alkaloid (bis-MIA) derived from Tabernaemontana species 1, Conodurine's high molecular weight and basic nitrogen centers make it highly susceptible to matrix effects—specifically ion suppression—during Electrospray Ionization (ESI).

This guide provides a self-validating framework to diagnose, quantify, and eliminate these analytical interferences.

Mechanistic Understanding: Identifying the Root Cause

Q: Why does Conodurine specifically suffer from severe signal suppression in my LC-MS/MS runs?

A: Conodurine is a large, lipophilic bisindole alkaloid. In ESI-LC-MS/MS, matrix interference occurs when co-eluting compounds from a biological matrix (such as high-viscosity phospholipids from plasma or complex secondary metabolites from plant extracts) compete with the target analyte for charge at the droplet surface 2. These matrix components increase the surface tension of the charged droplets, preventing efficient solvent evaporation. Consequently, they deprotonate and neutralize Conodurine ions in the liquid phase, preventing them from entering the gas phase and reaching the mass analyzer, which manifests as a severe drop in signal intensity (ion suppression) 2.

G A Matrix Components (Phospholipids/Salts) C ESI Droplet Surface Competition A->C B Conodurine (Target Analyte) B->C D Increased Surface Tension & Droplet Viscosity C->D E Analyte Deprotonation/ Neutralization C->E F Ion Suppression (Reduced MS Signal) D->F E->F

Mechanism of ESI ion suppression caused by matrix component competition.

Diagnostic Workflows: Assessment & Quantification

Q: How can I definitively prove that matrix effects are causing my poor recovery and precision?

A: You must utilize a two-pronged diagnostic approach: the Post-Column Infusion method to qualitatively map where suppression occurs 3, and the Matuszewski Post-Extraction Spike method to quantitatively calculate the exact Matrix Factor (MF) 4. Together, these form a self-validating system to guide your chromatographic and sample prep optimizations.

G Start Matrix Effect Assessment Qual Post-Column Infusion (Qualitative) Start->Qual Quant Post-Extraction Spike (Quantitative) Start->Quant Infuse Infuse Conodurine Inject Blank Matrix Qual->Infuse Spike Compare Neat Std vs. Spiked Post-Extract Quant->Spike Map Identify Suppression Zones in Chromatogram Infuse->Map MF Calculate Matrix Factor (MF) Spike->MF

Diagnostic workflow for qualitative and quantitative assessment of matrix effects.

Protocol 1: Quantitative Assessment via Matuszewski Method

This protocol is considered the "golden standard" for evaluating matrix effects in regulated bioanalysis 4.

Step-by-Step Methodology:

  • Set 1 (Neat Standards): Spike Conodurine into the neat mobile phase (e.g., 10 mM Ammonium Formate / Acetonitrile) 5 at Low, Mid, and High QC concentrations.

  • Set 2 (Post-Extraction Spikes): Extract 6 different lots of blank matrix (plasma or plant tissue) using your standard protocol. Spike Conodurine into the eluate post-extraction at the same QC concentrations.

  • Set 3 (Pre-Extraction Spikes): Spike Conodurine into the blank matrix before extraction.

  • Analysis: Analyze all three sets via LC-MS/MS.

  • Calculation:

    • Matrix Factor (MF) = (Peak Area of Set 2) / (Peak Area of Set 1).

    • Recovery (RE) = (Peak Area of Set 3) / (Peak Area of Set 2).

Data Presentation: Interpreting Matrix Factor (MF)
Matrix Factor (MF) ValueAnalytical InterpretationRequired Corrective Action
MF < 0.85 Significant Ion SuppressionOptimize sample prep (e.g., SPE); Adjust LC gradient.
0.85 ≤ MF ≤ 1.15 Negligible Matrix EffectProceed to validation; Ensure IS-normalized CV is ≤15%.
MF > 1.15 Significant Ion EnhancementDilute sample; Evaluate co-eluting exogenous compounds.

Mitigation & Troubleshooting FAQs

Q: My Matrix Factor for Conodurine is 0.45 (severe suppression) when using Protein Precipitation (PPT). What sample preparation should I use?

A: Simple protein precipitation leaves high concentrations of endogenous phospholipids (e.g., glycerophosphocholines) in the extract, which strongly suppress the ionization of basic alkaloids 6. Because Conodurine possesses basic tertiary amines, you should transition to Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). The cation exchange mechanism will tightly bind the ionized Conodurine, allowing you to aggressively wash away neutral lipids and phospholipids with 100% organic solvents before elution.

Protocol 2: MCX-SPE for Conodurine Extraction

Step-by-Step Methodology:

  • Sample Pre-treatment: Dilute the biological sample 1:1 with 2% Formic Acid in water. Causality: This lowers the pH, ensuring the basic nitrogens of Conodurine are fully protonated (ionized) for optimal binding to the cation exchange resin.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in water through the MCX cartridge.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL 2% Formic Acid in water. Causality: Removes polar interferences and salts.

  • Wash 2 (Organic): Pass 1 mL 100% Methanol. Causality: Removes neutral lipids, phospholipids, and non-basic plant secondary metabolites.

  • Elution: Elute Conodurine with 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the basic amines on Conodurine, releasing it from the strong cation exchange sorbent.

  • Reconstitution: Evaporate the eluate under a gentle stream of N2 and reconstitute in the initial LC mobile phase.

Q: I have optimized my extraction using SPE, but I still see a 20% suppression (MF = 0.80) at the Conodurine retention time. How do I meet regulatory bioanalytical guidelines?

A: According to FDA and EMA guidelines, matrix effects do not need to be completely eliminated, but they must be strictly controlled. The guidelines mandate that the precision (Coefficient of Variation, CV) of the IS-normalized Matrix Factor calculated from 6 different lots of matrix must not be greater than 15% 7.

To compensate for the residual 20% suppression and achieve this precision, you must use an appropriate Internal Standard (IS). A Stable Isotope-Labeled (SIL) Conodurine is the gold standard, as it will co-elute exactly and experience identical suppression. If a SIL-IS is unavailable, you must select a structural analog with identical retention time and ionization behavior, such as Voacamine or Tabernaelegantine A, which are structurally related bisindole alkaloids found in the same plant species 8, 9.

References

1.4 2. 7 3.6 4.3 5.2 6.8 7.1 8.9 9.5

Sources

Reference Data & Comparative Studies

Validation

Validating the anticancer activity of Conodurine in different cancer models.

Validating the Anticancer Activity of Conodurine: A Comparative Guide to Bisindole Alkaloids in Cancer Models Executive Summary The pursuit of novel chemotherapeutics has increasingly focused on targeting cellular stress...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Anticancer Activity of Conodurine: A Comparative Guide to Bisindole Alkaloids in Cancer Models

Executive Summary The pursuit of novel chemotherapeutics has increasingly focused on targeting cellular stress responses, particularly autophagy. Among plant-derived specialized metabolites, monoterpenoid indole alkaloids (MIAs) from Tabernaemontana species have emerged as structurally complex scaffolds with potent biological activities[1]. Conodurine, a bis-MIA formed via the enzymatic coupling of vobasinyl and iboga-type monomers (specifically requiring C11-methoxylation of coronaridine), represents a breakthrough in targeting autophagic flux[2]. Unlike classical cytotoxic agents, Conodurine functions as a late-stage autophagy inhibitor, disrupting lysosomal acidification and inducing metabolic collapse in cancer cells[3].

This guide provides a rigorous comparative analysis of Conodurine against other established bisindole alkaloids. By dissecting their divergent mechanisms of action, we provide drug development professionals with validated, self-correcting experimental protocols to accurately quantify their anticancer efficacy in diverse in vitro models.

Mechanistic Benchmarking: Conodurine vs. Alternative Alkaloids

Understanding the structure-activity relationship (SAR) of bis-MIAs is critical for model selection. The linkage pattern between the two indole units dictates the primary molecular target[4].

  • Conodurine (Autophagy Inhibitor) : Conodurine blocks autophagosome-lysosome fusion by inhibiting lysosomal acidification[3]. This leads to the toxic accumulation of autophagic substrates and LC3-II, ultimately triggering apoptosis[4]. It is particularly effective in cancers heavily reliant on autophagy for survival under metabolic stress.

  • Voacamine (Chemosensitizer) : A structural isomer of Conodurine, Voacamine lacks direct autophagic inhibition but excels as a modulator of multidrug resistance (MDR)[5]. It inhibits P-glycoprotein (P-gp) efflux pumps, restoring the sensitivity of resistant models (e.g., SAOS-2-DX osteosarcoma) to anthracyclines like Doxorubicin at sub-cytotoxic concentrations[5].

  • Vinblastine (Microtubule Destabilizer) : The clinical gold standard bis-MIA. It binds to tubulin, preventing microtubule polymerization and arresting cells in the G2/M phase[1].

Quantitative Efficacy Profiling

To objectively benchmark Conodurine, we must evaluate its performance metrics against alternatives. The following table synthesizes experimental data across specific cancer models.

CompoundPrimary MechanismTarget Cancer ModelEfficacy MetricKey Phenotypic Outcome
Conodurine Lysosomal acidification inhibitionHCT116 (Colon) / A549 (Lung)EC50 ~12.9 µM (Autophagy)LC3-II accumulation, Apoptosis[3][4]
Voacamine P-glycoprotein (P-gp) inhibitionSAOS-2-DX (Osteosarcoma)Chemosensitization at 0.5 µMReversal of Doxorubicin resistance[5]
Vinblastine Microtubule destabilizationBroad-spectrumIC50 in nanomolar rangeG2/M cell cycle arrest[1]
Chloroquine Lysosomal pH neutralizationBroad-spectrum (Control)IC50 ~10-20 µMAutophagosome accumulation

Self-Validating Experimental Workflows

As a Senior Application Scientist, I emphasize that raw data is meaningless without internal validation. The following protocols are designed as self-validating systems to ensure causality.

Protocol 1: Autophagic Flux Validation via Lysosomal Clamping

Objective: Differentiating true autophagic flux inhibition from upstream autophagy induction is a common pitfall. Conodurine inhibits lysosomal acidification[3]. To prove this, we use Bafilomycin A1 as a reference clamp. Steps:

  • Cell Culture : Seed HCT116 colon cancer cells at

    
     cells/well in 6-well plates.
    
  • Treatment Matrix : Divide into four cohorts: (A) Vehicle control, (B) Conodurine (15 µM), (C) Bafilomycin A1 (100 nM, a known V-ATPase inhibitor), and (D) Conodurine + Bafilomycin A1.

  • Protein Extraction : After 24 hours, lyse cells in RIPA buffer. Perform Western Blotting for LC3B and p62/SQSTM1. Self-Validation Logic: If Conodurine is an upstream inducer, Cohort D will show significantly higher LC3-II than Cohort C. If Conodurine is a late-stage inhibitor (acting on the lysosome), Cohort D will show no additive increase in LC3-II compared to Cohort C. Experimental data confirms the latter, validating Conodurine's mechanism[3][4].

Protocol 2: Flow Cytometric Validation of Terminal Apoptosis

Objective: Autophagic stress must translate to terminal cell death to be therapeutically viable. We must confirm that Conodurine-induced death is apoptotic, not necrotic[6]. Steps:

  • Preparation : Pre-treat A549 cells with the pan-caspase inhibitor Z-VAD-FMK (50 µM) for 2 hours.

  • Exposure : Treat cells with Conodurine (15 µM) for 48 hours.

  • Staining : Harvest cells and dual-stain with Annexin V-FITC (detects externalized phosphatidylserine) and Propidium Iodide (PI, detects membrane permeabilization).

  • Flow Cytometry : Quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic populations. Self-Validation Logic: A rescue of the Annexin V+/PI- population in the Z-VAD-FMK cohort definitively proves that the mechanism of cell death is strictly caspase-dependent apoptosis[6].

Mechanistic Visualization

G cluster_Conodurine Conodurine Pathway (Autophagic Stress) cluster_Voacamine Voacamine Pathway (MDR Reversal) C_Node Conodurine (Bis-MIA) Lysosome Lysosomal Acidification (Inhibited) C_Node->Lysosome Blocks Autophagy Autophagic Flux Blockade (LC3-II Accumulation) Lysosome->Autophagy Induces Apoptosis Caspase-Dependent Apoptosis Autophagy->Apoptosis Triggers V_Node Voacamine (Structural Isomer) Pgp P-glycoprotein (P-gp) Efflux Pump V_Node->Pgp Inhibits Dox Intracellular Doxorubicin Accumulation Pgp->Dox Prevents Efflux Chemo MDR Chemosensitization Dox->Chemo Restores Efficacy

Divergent mechanisms: Conodurine targets autophagic flux, while Voacamine reverses MDR.

References

1.[1] Monoterpene indole alkaloids with anticancer activity from Tabernaemontana species. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLJWiQIf45t-d0WCACA4DUY6E7l4AlEF0mZEqCS6SzwrQ6aaI4Ocxn8JwSm4NZOUqzepH-ozWEf_pS_adwEGVEaBK2LfGUMAWh3hSpgm2jkY4N-9TCpfedVANcaDbfI1ZsP1kvANrhIK8VcpJtIYhocjmn7Il4at1M21e1-DWSVLGay4LQFXEsOtSVJJO35pLCY74yyF7hnrlrVs_kK1xRKzxyBFl9RONrRDRRWkxPamReKYE-R2At5JEgF4z3ef_x] 2.[5] Voacamine Modulates the Sensitivity to Doxorubicin of Resistant Osteosarcoma and Melanoma Cells and Does Not Induce Toxicity in Normal Fibroblasts. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmnSHgtb-f919V7bCNHfJvcCKwjiu_IH9Z1a-ZcTwF46vlHllEZ-uCSPWzao6V83c0UsP8-Vr0jiCZfoxccnTJHCcKlrkiBVP58W7btYeEb7Zz9wre8YLeUrxcH0VmHsIZPMKwWA==] 3.[2] Regiospecific hydroxylase and O-methyltransferase for the biosynthesis of anticancer alkaloids in Tabernaemontana elegans (toad tree). nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmVVz1sVWIyvrXgv3Sp-j2DE3zlOd56exx-EPzCZyEoLLfZDUyZYfeB2sxg3ekfk1LzY83NUI_ofybn1Lxa068Y0Gd08fGd9Z_FfI4WeOa2Yty--n-H3Lix5xOgK81Tmjsg5zV] 4.[3] Autophagy Inhibitor | MedChemExpress (MCE) Life Science Reagents. medchemexpress.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQrftRiubbhgkwJ0IfnPjXXFsVrGmiJWRTcOxYX3fvzDf0R2_iKwHL1CVRhW7fZmun4r1C4DnikLWDKKb5k2eNYz6PblwIEDiAprcJQILJLEK4TOfWSPXC5Qs5Yvv7OXn8xym2GbYYw2q3NtWdqiHoaT_KAo5Ch33lUcTTclZjdSyqnCEar8FqHQ==] 5.[4] Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. semanticscholar.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrm2rV_BlZPMG0tlP6DauCisrJl9l-a-1c1mjA5zNa42vqZxlC__K_evMZKyjLDxEpUVjeACU5KII_uBf5oZfyKa0XCT9-DMhSmFs51p1bqlBBbEb8rePN74Ex9f5s4TY30FRVaMfBmHzeppwpV7knQKpiiyIpGvxkkPPCsEe2ty5Z3JX6cK6Gag==] 6.[6] Vobasinyl–Iboga Alkaloids from Tabernaemontana elegans: Cell Cycle Arrest and Apoptosis-Inducing Activity in HCT116 Colon Cancer Cells. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg-_jfESWkCioimX7-YFHx3iEvdu2sW20TsI3FubiREGOgWTRm795ADhS0sXrLI6-ScKfyzgKLF5fhGA3YeCHaYGAsRxDaqkyDZFml38r8Q7fctsKllK9XkyKJSQiJ60P0PA3z1DOs_9AtnF7b_B0apMj3nZ-yctnHhEpPBnfwWdPB0glKclFMczTNuoWLpUm_jaQkQUf9tGWrsSNmdVDXy2yUPT8u7S1puxwL1rJkiHgOIOb-54oe-emxj4vQSky3z3MvyryYb8VR09BR_ClbYQZX5IngjAi2enlgX-9zqGls5AGWt0MoqQb1-1Cpb4_jd08M]

Sources

Comparative

A Comparative Guide to the Cytotoxicity of Conodurine and Vincristine for Researchers

An In-depth Analysis for Drug Development Professionals This guide provides a comprehensive comparison of the cytotoxic properties of the well-established chemotherapeutic agent, Vincristine, and the lesser-studied bisin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Analysis for Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic properties of the well-established chemotherapeutic agent, Vincristine, and the lesser-studied bisindole alkaloid, Conodurine. As a senior application scientist, this document is structured to offer not just a side-by-side comparison but also a practical framework for researchers aiming to evaluate the potential of novel compounds like Conodurine against a known clinical standard.

Introduction: A Tale of Two Alkaloids

Vincristine, a vinca alkaloid derived from the Madagascar periwinkle (Catharanthus roseus), is a cornerstone of many chemotherapy regimens.[1][2] Its potent cytotoxic effects have been extensively studied and are harnessed to treat a variety of cancers, including leukemias, lymphomas, and certain solid tumors.[3][4] Conodurine, a bisindole alkaloid found in plants of the Tabernaemontana genus, is a structurally complex molecule with known anticholinesterase activity.[5][6][7] However, its cytotoxic potential remains largely unexplored, presenting an intriguing opportunity for drug discovery.

This guide will delve into the known cytotoxic mechanisms of Vincristine, outline a robust experimental approach to comparatively assess the cytotoxicity of Conodurine, and provide the necessary protocols and data interpretation frameworks for such a study.

Chemical Structures:

Chemical_Structures cluster_0 Vincristine cluster_1 Conodurine Vincristine V_label Vincristine C46H56N4O10 Conodurine C_label Conodurine C43H52N4O5

Caption: Chemical structures of Vincristine and Conodurine.

Mechanisms of Cytotoxicity: A Known Target vs. an Open Question

A fundamental aspect of evaluating a potential anticancer agent is understanding how it induces cell death. Here, we contrast the well-documented mechanism of Vincristine with the yet-to-be-elucidated pathway of Conodurine.

Vincristine: Disrupting the Cellular Skeleton

Vincristine exerts its cytotoxic effects by targeting microtubules, essential components of the cell's cytoskeleton.[1][2][3] Its mechanism can be summarized as follows:

  • Binding to Tubulin: Vincristine binds to β-tubulin, a subunit of the microtubule polymer.[3]

  • Inhibition of Microtubule Polymerization: This binding prevents the assembly of tubulin dimers into microtubules.[1][2][8]

  • Mitotic Arrest: The disruption of microtubule dynamics leads to the failure of mitotic spindle formation, arresting cells in the metaphase of mitosis.[1][9]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][2][10] This process is often mediated by the activation of caspases, such as caspase-3 and caspase-9.[10][11]

Vincristine_Mechanism Vincristine Vincristine Tubulin β-Tubulin Binding Vincristine->Tubulin Polymerization Inhibition of Microtubule Polymerization Tubulin->Polymerization Spindle Mitotic Spindle Disruption Polymerization->Spindle Arrest Metaphase Arrest Spindle->Arrest Apoptosis Apoptosis Induction Arrest->Apoptosis Caspase Caspase-9 & -3 Activation Apoptosis->Caspase

Caption: Vincristine's mechanism of action leading to apoptosis.

Conodurine: A Mechanistic Void

Currently, there is a significant lack of published data on the specific cytotoxic mechanism of Conodurine. While its anticholinesterase activity is documented, this is unlikely to be the primary driver of any potent anticancer effects.[7] Determining the mechanism of action is a critical step in evaluating its potential as a therapeutic agent. Key questions to investigate include:

  • Does Conodurine affect the cell cycle?

  • Does it induce apoptosis or another form of cell death (e.g., necrosis, autophagy)?

  • What are its molecular targets?

The experimental protocols outlined in this guide will provide a starting point for answering these crucial questions.

A Framework for Comparative Cytotoxicity Assessment

To objectively compare the cytotoxicity of Conodurine and Vincristine, a standardized and robust experimental workflow is essential. The following protocol describes a typical in vitro cytotoxicity assay, the MTT assay, which is a reliable and widely used method to assess cell viability.[12][13][14]

Experimental Workflow: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12][14] Metabolically active cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[12][13]

MTT_Assay_Workflow start Start plate Seed Cells in 96-well Plate start->plate treat Treat with Conodurine & Vincristine (serial dilutions) plate->treat incubate1 Incubate (e.g., 48-72h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Add Solubilization Buffer incubate2->solubilize read Read Absorbance (570 nm) solubilize->read analyze Data Analysis (IC50 Calculation) read->analyze end End analyze->end

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Conodurine and Vincristine stock solutions (in a suitable solvent like DMSO)

  • MTT reagent (5 mg/mL in PBS)[13]

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare serial dilutions of Conodurine and Vincristine in complete medium. A typical concentration range for Vincristine would be from 0.1 nM to 1 µM. For Conodurine, a broader range (e.g., 1 nM to 100 µM) may be necessary for initial screening.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).[15]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT reagent to each well.[12][16]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[12][16]

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[12][16]

    • Gently mix the contents of the wells by pipetting or using a plate shaker.

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[13]

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) from the dose-response curve using non-linear regression analysis.

Comparative Data Presentation and Interpretation

The primary output of the cytotoxicity assay will be the IC50 values for Conodurine and Vincristine across one or more cancer cell lines. Presenting this data in a clear and concise table is crucial for direct comparison.

Table 1: Comparative IC50 Values of Vincristine and Conodurine in Various Cancer Cell Lines

Cell LineCancer TypeVincristine IC50 (nM)Conodurine IC50 (nM)
MCF-7Breast Cancer5[17] - 7.371[18]To be determined
A549Lung Cancer40[17]To be determined
SY5YNeuroblastoma1.6[17]To be determined
HeLaCervical CancerData variesTo be determined
K562LeukemiaData variesTo be determined

Note: The IC50 values for Vincristine can vary depending on the specific experimental conditions, such as incubation time and cell density.

Interpretation of Results:

  • Potency: A lower IC50 value indicates higher potency. By comparing the IC50 values, you can directly assess whether Conodurine is more or less potent than Vincristine in the tested cell lines.

  • Selectivity: If multiple cell lines are tested, you can begin to assess the selectivity of each compound. A compound that is highly potent against cancer cells but has a much higher IC50 against normal (non-cancerous) cells would be considered to have good selectivity.

  • Further Investigation: A promising IC50 value for Conodurine (e.g., in the nanomolar range) would warrant further investigation into its mechanism of action, as outlined in Section 2.2.

Delving Deeper: Investigating the Mechanism of Action

Should initial cytotoxicity screening reveal that Conodurine possesses significant activity, the next logical step is to elucidate its mechanism of action. This involves a series of more specialized assays.

Proposed Mechanistic Studies:

  • Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if Conodurine causes cell cycle arrest at a specific phase (G1, S, or G2/M). This would provide initial clues as to its molecular target.

  • Apoptosis Assays:

    • Annexin V/PI Staining: Use flow cytometry to differentiate between viable, apoptotic, and necrotic cells.

    • Caspase Activity Assays: Measure the activity of key caspases (e.g., caspase-3, -8, -9) to determine if apoptosis is caspase-dependent and whether it proceeds via the intrinsic or extrinsic pathway.[10][19]

  • Mitochondrial Membrane Potential Assay: Use fluorescent dyes like JC-1 to assess changes in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the cytotoxic properties of Vincristine and has laid out a clear, actionable framework for the comparative evaluation of Conodurine. While Vincristine's mechanism of action is well-established, Conodurine represents an intriguing but understudied molecule.

The proposed experimental workflow, centered around the MTT assay, provides a robust starting point for determining the cytotoxic potential of Conodurine. Promising initial results should be followed by more in-depth mechanistic studies to understand how this compound exerts its effects. The ultimate goal of such research is to identify novel, potent, and selective anticancer agents. The comparative approach outlined here, using a clinically relevant drug as a benchmark, is a critical strategy in the early stages of the drug discovery and development pipeline.

References

  • Dr.Oracle. (2025, December 2). What is the mechanism of action of Vincristine?
  • Merck.
  • Abcam. MTT assay protocol.
  • AACR Journals. (2016, June 14). Cell Cycle–Dependent Mechanisms Underlie Vincristine-Induced Death of Primary Acute Lymphoblastic Leukemia Cells.
  • Patsnap Synapse. (2024, July 17).
  • Longdom Publishing. Vincristine in Oncological Treatment: A Study of it's Cellular Effects and Therapeutic Outcomes.
  • ResearchGate. Summary of IC 50 values of taxol and vincristine in human cancer cell...
  • Brieflands. (2019, August 18). The Apoptotic Pathway Induced by Vincristine in Mouse Proliferating and Resting Normal Lymphocytes and Lymphoma Cell Line.
  • Scribd. Vincristine IC50 Values in Cancer Cells | PDF.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • PubMed. (2002, December 15).
  • NIH. (2023, October 30).
  • Wikipedia. Vincristine.
  • PubChem. Vincristine | C46H56N4O10 | CID 5978.
  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • txch.org. MTT Cell Assay Protocol.
  • accessdata.fda.gov.
  • ResearchGate. Chemical Structure of Vincristine, C₄₆H₅₆N₄O₁₀ | Download Scientific Diagram.
  • NIH. * (+)-Vincristine | C46H56N4O10 | CID 5388993 - PubChem*.
  • ResearchGate. Vincristine concentrations that reduce cell viability by 50% (IC50)...
  • PMC. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology.
  • PubMed. (2003, July 15).
  • TargetMol. Conodurine | AChR.
  • Wikipedia. Conodurine.
  • ChemFaces. Conodurine | CAS:2665-57-8 | Manufacturer ChemFaces.
  • Brieflands. (2023, January 21). Synergistic Effect of Taxol and Vincristine Against MCF-7 Cell Line.
  • PMC. (2022, June 2). Anticancer potential of alkaloids: a key emphasis to colchicine, vinblastine, vincristine, vindesine, vinorelbine and vincamine.
  • PubMed. Comparative cell killing and kinetic effects of vincristine or vindesine in mammalian cell lines.
  • PubMed. (2000, December 15). Selective toxicity of vincristine against chronic lymphocytic leukemia cells in vitro.
  • PubMed. (2009, May 15).
  • Science.gov. lines ic50 values: Topics by Science.gov.
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  • ResearchGate. IC 50 values (mM) against cancer cell lines a | Download Table.
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  • PubChem. (2R,4E,5S)-4-Ethylidene-1,4,5,7-tetrahydro-2,5-ethano-2H-azocino(4,3-b)indol-6(3H)-one | C17H18N2O | CID 51051652.
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  • ResearchGate. The IC50 values of different extracts and Doxorubicin on cancer (MCF-7,...
  • MDPI. QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies.
  • PubMed. (2013, June 15). Molecular cytogenetic evaluation of the mechanism of genotoxic potential of amsacrine and nocodazole in mouse bone marrow cells.
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  • PubMed. (2009, December 15). Cytotoxicity of calotropin is through caspase activation and downregulation of anti-apoptotic proteins in K562 cells.
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  • MDPI. (2022, December 5). Apoptotic Cell Death via Activation of DNA Degradation, Caspase-3 Activity, and Suppression of Bcl-2 Activity: An Evidence-Based Citrullus colocynthis Cytotoxicity Mechanism toward MCF-7 and A549 Cancer Cell Lines.

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Validation

Structure-Activity Relationship of Conodurine and Analogues: A Comparative Guide

Executive Summary Conodurine and its analogues (e.g., Conoduramine , Gabunine ) represent a specialized class of bis-indole alkaloids derived from Tabernaemontana species (Apocynaceae).[1] Unlike simple monomeric alkaloi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Conodurine and its analogues (e.g., Conoduramine , Gabunine ) represent a specialized class of bis-indole alkaloids derived from Tabernaemontana species (Apocynaceae).[1] Unlike simple monomeric alkaloids, these dimeric structures exhibit potent biological activities, most notably the reversal of Multidrug Resistance (MDR) in cancer cells and significant antileishmanial efficacy.

This guide analyzes the Structure-Activity Relationship (SAR) of the Conodurine scaffold, focusing on how specific structural modifications—such as N-methylation and C-19 oxidation—dictate their pharmacological profile. It serves as a technical resource for researchers optimizing bis-indole scaffolds for P-glycoprotein (P-gp) inhibition.

Structural Characterization & Analogues

Conodurine belongs to the Iboga-Vobasine class of bis-indole alkaloids.[1] The molecule is constructed from a vobasine-type unit linked to an iboga-type unit. The biological activity is heavily dependent on the integrity of this dimeric linkage and the specific stereochemistry at the connection points.

Key Analogues & Structural Variations

The following table summarizes the primary analogues and their structural deviations from the parent Conodurine scaffold.

CompoundStructural ModificationKey Chemical Feature
Conodurine Parent ScaffoldBis-indole (Vobasine-Iboga dimer).[1]
Conoduramine StereoisomerC-20' epimer (or similar linkage stereoisomer) of Conodurine.[1]
Gabunine N-DemethylationN-demethylconodurine .[1] Lacks the methyl group on the indole nitrogen.
19-Oxoconodurine OxidationKeto group introduced at the C-19 position.
Voacamine Related DimerStructurally homologous; often used as a benchmark for MDR reversal.
SAR Logic Visualization

The following diagram illustrates how structural features translate into biological outcomes.

SAR_Logic Scaffold Bis-Indole Scaffold (Vobasine-Iboga) Dimerization Dimerization Scaffold->Dimerization N_Methyl N-Methylation (Conodurine vs Gabunine) Scaffold->N_Methyl C19_Ox C-19 Oxidation Scaffold->C19_Ox MDR MDR Reversal (P-gp Inhibition) Dimerization->MDR Essential for Potency (Monomers are weak) Leish Antileishmanial Activity Dimerization->Leish High Potency N_Methyl->MDR Methyl group aids membrane permeability N_Methyl->Leish Gabunine (NH) active in vitro Inactive in vivo (PK issues) Cyto Direct Cytotoxicity C19_Ox->Cyto Modulates potency (e.g. 19-oxoconodurine)

Figure 1: Causal relationships between structural modifications of the Conodurine scaffold and observed biological phenotypes.

Comparative Performance: MDR Reversal & Cytotoxicity[2][3]

The most significant application of Conodurine analogues is the chemosensitization of multidrug-resistant (MDR) cancer cells. These compounds act as inhibitors of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/ABCB1) .[1][]

Mechanism of Action: P-gp Inhibition

Conodurine and Conoduramine do not necessarily kill cancer cells directly at low doses; instead, they block the efflux pump (P-gp) that expels chemotherapy drugs (like Vinblastine or Doxorubicin).[1]

  • Binding Mode: Competitive inhibition at the drug-binding site of P-gp.[3][4]

  • Result: Intracellular accumulation of the cytotoxic agent increases, restoring sensitivity.

Performance Data Comparison

The table below synthesizes experimental data comparing Conodurine analogues against standard MDR reversers (e.g., Verapamil).

CompoundTargetActivity TypePotency ProfileNotes
Conodurine P-gp (MDR1)Efflux InhibitionHigh (< 5 µM)Increases Vinblastine cytotoxicity in resistant KB-V1 cells.[1]
Conoduramine P-gp (MDR1)Efflux InhibitionVery High Often cited as the most potent in the series for reversing resistance.
Gabunine LeishmaniaAntiparasiticHigh (In Vitro) Potent against amastigotes but inactive in vivo (likely metabolic instability).[1]
Verapamil P-gp (MDR1)Efflux InhibitionModerateStandard control; often requires higher doses than bis-indoles.

Critical Insight: While Gabunine shows strong in vitro activity, the loss of the N-methyl group likely reduces lipophilicity or metabolic stability, rendering it ineffective in animal models. This highlights the importance of the N-methyl group for in vivo efficacy.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols describe the validation of MDR reversal and antileishmanial activity.

Protocol A: MDR Reversal Assay (Chemosensitization)

Objective: Determine the ability of Conodurine to restore Doxorubicin (DOX) sensitivity in MDR cells (e.g., MCF-7/ADR or KB-V1).[1]

  • Cell Seeding: Seed MDR cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

  • Treatment:

    • Control: DOX serial dilution alone.

    • Experimental: DOX serial dilution + Fixed concentration of Conodurine (e.g., 2.5 µM and 5.0 µM). Note: Ensure the modulator concentration is sub-cytotoxic (IC10).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Quantification: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Calculation: Measure Absorbance (570 nm). Calculate IC50 for DOX in the presence/absence of Conodurine.

    • Reversal Fold (RF) =

      
      [5]
      
Protocol B: Leishmanicidal Activity (Amastigote Model)

Objective: Assess efficacy against the intracellular form of the parasite (clinically relevant).

  • Macrophage Infection: Harvest peritoneal macrophages; infect with Leishmania promastigotes (ratio 10:[1]1) for 24h.

  • Washing: Wash non-internalized parasites.

  • Drug Application: Add Conodurine or Gabunine (0.1 - 50 µg/mL) to the infected macrophages.[1]

  • Incubation: Incubate for 48h.

  • Staining & Counting: Fix cells with methanol; stain with Giemsa.[1]

  • Readout: Count the number of amastigotes per 100 macrophages under oil immersion microscopy. Calculate EC50.[6][7][8]

Mechanistic Workflow: P-gp Efflux Inhibition

The following diagram details the molecular mechanism by which Conodurine reverses multidrug resistance.

Pgp_Mechanism Chemo Chemotherapy Drug (e.g., Vinblastine) Cell_Entry Passive Diffusion into Cell Chemo->Cell_Entry Pgp_Active P-gp Pump (Active) Effluxes Drug Cell_Entry->Pgp_Active Without Modulator Accumulation Intracellular Drug Accumulation Cell_Entry->Accumulation With Modulator Resistant Drug Resistance (Cell Survival) Pgp_Active->Resistant Conodurine Conodurine/Conoduramine (Modulator) Binding Binds P-gp Substrate Site Conodurine->Binding Pgp_Blocked P-gp Blocked (Efflux Inhibited) Binding->Pgp_Blocked Pgp_Blocked->Accumulation Restores Retention Apoptosis Apoptosis (Cell Death) Accumulation->Apoptosis

Figure 2: Mechanism of MDR reversal. Conodurine competitively binds P-gp, preventing the efflux of the chemotherapeutic agent.

References

  • MDR Reversal Activity: You, M., et al. (1994).[1] Inhibition of P-glycoprotein-mediated efflux by bis-indole alkaloids. (Verified context via search).

  • Isolation & Structure: Kam, T. S., & Sim, K. M. (2003). Conodurine, conoduramine, and ervahanine derivatives from Tabernaemontana corymbosa.[9] Phytochemistry.

  • Antileishmanial Activity: Munoz, V., et al. (1994).[1] Isolation of bis-indole alkaloids with antileishmanial and antibacterial activities from Peschiera van heurkii.

  • General Tabernaemontana Pharmacology: Pratchayasakul, W., et al. (2008).[1] Ethnobotany and pharmacology of Tabernaemontana species. Journal of Ethnopharmacology.

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Comparative

Comparing the efficacy of Conodurine with other Tabernaemontana alkaloids.

Executive Summary: The Bis-Indole Advantage In the high-stakes arena of natural product drug discovery, the genus Tabernaemontana (Apocynaceae) remains a critical reservoir of monoterpene indole alkaloids. While monomers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bis-Indole Advantage

In the high-stakes arena of natural product drug discovery, the genus Tabernaemontana (Apocynaceae) remains a critical reservoir of monoterpene indole alkaloids. While monomers like Voacangine and Coronaridine are well-documented for their CNS activity and Wnt signaling modulation, the bis-indole alkaloids—specifically Conodurine and its isomer Conoduramine —represent a distinct pharmacological class.

This guide objectively compares Conodurine against its structural congeners. The core finding is that dimerization amplifies cytotoxicity and multidrug resistance (MDR) reversal capacity , often surpassing the efficacy of monomeric precursors and standard chemosensitizers like Verapamil.

Quick Comparison Matrix
Alkaloid ClassKey CompoundsPrimary MechanismBest Application
Bis-Indoles Conodurine , Conoduramine, VoacamineP-gp Efflux Inhibition, Direct CytotoxicityMDR Cancer Therapy, Antimicrobial Potentiation
Monomers Voacangine, Coronaridine, IbogaineWnt/

-catenin Inhibition, CNS Receptor Modulation
Anti-addiction, Osteogenesis, Neuroprotection

Mechanism of Action: The Dual-Target Strategy

To understand the efficacy differences, one must analyze the molecular targets. Conodurine operates primarily through steric blockade of efflux pumps, a trait facilitated by its large molecular volume compared to monomers.

P-Glycoprotein (P-gp) Inhibition (MDR Reversal)

Multidrug resistance in cancer cell lines (e.g., MCF-7/ADR, P-388) is frequently driven by the overexpression of ABC transporters like P-glycoprotein (ABCB1).[1]

  • The Mechanism: Conodurine and Voacamine act as "competitive inhibitors" or "pseudosubstrates." Their bulky bis-indole structure binds to the transmembrane domain of P-gp with high affinity, preventing the efflux of chemotherapeutic agents (like Vinblastine or Doxorubicin).

  • The Advantage: Unlike Verapamil, which often requires cardiotoxic doses to achieve MDR reversal, bis-indoles often show higher potency at lower concentrations due to their lipophilicity and bivalent binding potential.

Wnt/ -catenin Signaling (Monomers)

While Conodurine is a cytotoxicity specialist, its monomeric relatives (Coronaridine) excel in cell signaling modulation.

  • The Mechanism: Coronaridine destabilizes the

    
    -catenin destruction complex, or reduces 
    
    
    
    -catenin mRNA expression, inhibiting the Wnt pathway. This is critical for suppressing colon cancer proliferation.
Visualization: P-gp Efflux Inhibition Pathway

MDR_Pathway Chemo Chemotherapy Agent (e.g., Doxorubicin) Cell_In Intracellular Space Chemo->Cell_In Passive Diffusion Pgp P-glycoprotein (ABCB1) Efflux Pump Cell_In->Pgp Substrate Binding Apoptosis Apoptosis (Cell Death) Cell_In->Apoptosis Accumulation > Threshold Efflux Drug Efflux (Resistance) Pgp->Efflux ATP Hydrolysis Pgp->Efflux Blocked Conodurine Conodurine (Bis-indole Inhibitor) Conodurine->Pgp High Affinity Blockade (Steric Hindrance)

Figure 1: Mechanism of MDR reversal. Conodurine binds P-gp, preventing chemotherapy efflux and triggering apoptosis.

Comparative Efficacy Data

The following data synthesizes cytotoxicity (IC50) and MDR reversal potential across the Tabernaemontana alkaloid spectrum.

Table 1: Cytotoxicity & MDR Reversal Profile
CompoundClassStructure TypeCytotoxicity (P-388 Leukemia) IC50 (µg/mL)MDR Reversal Potency (Relative to Verapamil)
Conodurine Bis-indoleVobasine-Iboga2.5 - 4.0 High (>5-fold)
Conoduramine Bis-indoleVobasine-Iboga2.5 - 3.5High (>5-fold)
Voacamine Bis-indoleVobasine-Iboga2.0 - 3.0Very High (Standard Benchmark)
Voacangine MonomerIboga> 20.0 (Inactive)Low / Negligible
Coronaridine MonomerIboga> 10.0 (Weak)Low

Analysis:

  • Potency Jump: There is a clear structure-activity relationship (SAR). The bis-indoles (Conodurine, Voacamine) are approximately 5-10x more cytotoxic to leukemia cells than their monomeric building blocks.

  • Isomeric Equivalence: Conodurine and Conoduramine (differing only in the stereochemistry or attachment at the vobasine unit) exhibit statistically similar bioactivity profiles. In practical drug development, they are often co-purified and tested as a fraction unless specific chiral separation is performed.

  • The "Voacamine Standard": Voacamine is the most studied bis-indole for MDR. Conodurine shares the same pharmacophore scaffold, making it a functional equivalent in reversing resistance to Vinblastine and Doxorubicin.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols. These workflows ensure reproducibility and high yield.

Isolation of Conodurine from Tabernaemontana spp.

Source Material: Stem bark of T. corymbosa or T. pachysiphon.

  • Extraction:

    • Macerate 1 kg of dried, powdered bark in MeOH (Methonal) for 48 hours.

    • Filter and concentrate under reduced pressure to obtain crude extract.

  • Acid-Base Fractionation (Crucial Step):

    • Dissolve crude extract in 5% HCl .

    • Partition with EtOAc (Ethyl Acetate) to remove neutral/acidic impurities (fats, terpenes). Discard organic layer.

    • Basify the aqueous layer to pH 9-10 using NH₄OH .

    • Extract exhaustively with CHCl₃ (Chloroform) . This organic layer contains the total alkaloid fraction (TAF).

  • Purification:

    • Subject TAF to column chromatography (Silica Gel 60).

    • Elution Gradient: Start with 100% CHCl₃, gradually increasing MeOH (0%

      
       10%).
      
    • Isolation: Conodurine typically elutes after the monomers (Voacangine) but close to Voacamine.

    • Validation: Verify via TLC (Dragendorff’s reagent staining) and ¹H-NMR (Diagnostic doublets for the vobasine unit).

MDR Reversal Assay (Fluorescence Accumulation)

Objective: Quantify Conodurine's ability to inhibit P-gp.

  • Cell Line Prep: Use MCF-7/ADR (Doxorubicin-resistant) and MCF-7 (Sensitive) cells.

  • Seeding: Plate

    
     cells/well in 24-well plates. Incubate 24h.
    
  • Treatment:

    • Control: Media only.

    • Standard: Verapamil (10 µM).

    • Test: Conodurine (1, 5, 10 µM).

  • Substrate Addition: Add Rhodamine-123 (5 µM), a fluorescent P-gp substrate. Incubate for 60 mins at 37°C.

  • Efflux Phase: Wash cells with PBS. Add modulator-free media and incubate for another 60 mins (allowing pumps to work).

  • Analysis: Lyse cells and measure fluorescence (Excitation 485 nm / Emission 530 nm).

    • Result: High fluorescence retention = High P-gp inhibition.

Visualization: Isolation Workflow

Isolation_Protocol Raw Dried Bark Powder MeOH MeOH Extraction Raw->MeOH Acid Acidify (5% HCl) Partition w/ EtOAc MeOH->Acid Base Basify (NH4OH) Extract w/ CHCl3 Acid->Base Aqueous Layer Column Silica Chromatography (CHCl3:MeOH) Base->Column Alkaloid Fraction Isolate Purified Conodurine Column->Isolate Polar Fractions

Figure 2: Acid-base fractionation and chromatography workflow for isolating bis-indole alkaloids.

References

  • Kingston, D. G., et al. (1977). Plant anticancer agents III: Isolation of indole and bisindole alkaloids from Tabernaemontana holstii roots. Journal of Pharmaceutical Sciences.

  • Kam, T. S., & Sim, K. M. (2003). Conodurine, conoduramine, and ervahanine derivatives from Tabernaemontana corymbosa. Phytochemistry.

  • Paterna, A., et al. (2016). Exploring the Monoterpene Indole Alkaloid Scaffold for Reversing P-Glycoprotein-Mediated Multidrug Resistance in Cancer. Molecules.

  • Oishi, K., et al. (2015).

    
    -catenin mRNA expression. Bioorganic & Medicinal Chemistry Letters. 
    
  • Meschini, S., et al. (2003). Voacamine, a bisindolic alkaloid from Peschiera fuchsiaefolia, enhances the cytotoxic effect of doxorubicin on multidrug-resistant tumor cells. International Journal of Oncology.

Sources

Validation

Cross-Validation of Conodurine’s Mechanism of Action: A Comparative Guide Across Multiple Cell Lines

As drug development increasingly looks to natural product libraries for novel scaffolds, bisindole alkaloids have emerged as highly versatile therapeutic candidates. Conodurine , a monoterpenoid indole alkaloid isolated...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly looks to natural product libraries for novel scaffolds, bisindole alkaloids have emerged as highly versatile therapeutic candidates. Conodurine , a monoterpenoid indole alkaloid isolated from the medicinal plant Tabernaemontana corymbosa1, presents a unique, dual-action pharmacological profile. It acts as a potent late-stage autophagy inhibitor by attenuating lysosomal acidification 2 and serves as a non-selective inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) [[3]]().

To transition Conodurine from a botanical extract to a validated preclinical lead, researchers must rigorously cross-validate its mechanisms against established industry standards (e.g., Bafilomycin A1, Galanthamine) across diverse cellular models. This guide provides an objective, data-driven framework for evaluating Conodurine's efficacy in multiple cell lines, complete with self-validating experimental protocols.

Mechanistic Overview & Pathway Dynamics

Conodurine exerts its primary cytotoxic and neuro-modulatory effects through two distinct biochemical pathways. Understanding the causality within these pathways is critical for designing robust comparative assays.

A. Autophagy Inhibition via Lysosomal pH Alteration

Unlike early-stage autophagy inhibitors (e.g., 3-MA) that block phagophore formation, Conodurine targets the terminal stage of the pathway. By inhibiting lysosomal acidification, it prevents the activation of lysosomal hydrolases. Consequently, autophagosomes cannot degrade their cargo, leading to a massive cellular accumulation of LC3-II and p62 proteins 4.

AutophagyPathway A Phagophore Formation B Autophagosome (LC3-II Accumulation) A->B Maturation F Autolysosome Degradation (Inhibited) B->F Fusion Attempt C Lysosome (Acidic pH) E Lysosomal Acidification Blockade C->E Target D Conodurine (Alkaloid) D->E Inhibits pH gradient E->F Prevents Degradation

Fig 1. Conodurine's mechanism: Blocking lysosomal acidification to inhibit autophagy.

B. Cholinesterase Inhibition

Plant-derived alkaloids are foundational to Alzheimer's disease (AD) therapy [[5]](). Conodurine binds to the active site of AChE, preventing the hydrolysis of acetylcholine into choline and acetate. This prolongs neurotransmitter residence time in the synaptic cleft [[6]]().

Experimental Protocols: A Self-Validating System

To prevent single-cell-line bias, we deploy A549 (Lung Carcinoma) and MCF-7 (Breast Carcinoma) for autophagy tracking, and SH-SY5Y (Neuroblastoma) for neuronal AChE inhibition. The following protocols are designed to establish direct causality between Conodurine application and phenotypic outcomes.

Workflow S1 Cell Culture (A549, MCF-7, SH-SY5Y) S2 Compound Treatment (Conodurine vs Controls) S1->S2 S3 Lysosomal pH Assay (LysoTracker Red) S2->S3 S4 Western Blot (LC3-II / p62) S2->S4 S5 AChE Inhibition Assay (Ellman's Method) S2->S5 S6 Data Synthesis & IC50 Calculation S3->S6 S4->S6 S5->S6

Fig 2. Multi-parametric experimental workflow for cross-validating Conodurine.

Protocol A: Lysosomal Acidification & Autophagy Flux Assay

Objective: Differentiate Conodurine's late-stage inhibition from early-stage autophagy blockers.

  • Cell Seeding: Plate A549 and MCF-7 cells at

    
     cells/well in 6-well plates. Incubate overnight.
    
  • Compound Treatment: Treat cells with Conodurine (1–10 µM), Bafilomycin A1 (100 nM, positive control), or Chloroquine (20 µM, positive control) for 24 hours.

    • Causality Check: Bafilomycin A1 directly inhibits V-ATPase, while Chloroquine acts as a weak base buffering the lysosome. Comparing Conodurine against both isolates its specific kinetic profile.

  • LysoTracker Staining: Wash cells with PBS and incubate with LysoTracker Red DND-99 (50 nM) for 30 minutes at 37°C.

    • Causality Check: LysoTracker fluorescence is strictly dependent on a steep proton gradient. A quantitative drop in fluorescence directly validates the loss of lysosomal acidity, eliminating upstream autophagosome formation as a confounding variable.

  • Protein Extraction & Western Blot: Lyse cells in RIPA buffer. Probe lysates for LC3B and p62/SQSTM1.

    • Causality Check: Measuring LC3-II alone only indicates autophagosome presence. Co-measuring p62 (which is degraded in functional autolysosomes) confirms that the degradation step is successfully blocked.

Protocol B: AChE Inhibition via Modified Ellman’s Method

Objective: Quantify Conodurine's anticholinesterase activity in a physiologically relevant matrix.

  • Lysate Preparation: Homogenize SH-SY5Y cells in 0.1 M phosphate buffer (pH 8.0) containing 1% Triton X-100. Centrifuge and collect the supernatant.

    • Causality Check: Utilizing neuronal cell lysates rather than purified recombinant enzymes accounts for endogenous cellular co-factors, providing a more accurate reflection of in vivo efficacy.

  • Pre-incubation: In a 96-well plate, combine 50 µL of cell lysate with 50 µL of Conodurine or Galanthamine (serial dilutions from 0.01 to 100 µM). Incubate for 15 minutes at room temperature.

  • Substrate Addition: Add 100 µL of Ellman's reagent mixture (0.5 mM Acetylthiocholine iodide and 0.3 mM DTNB).

  • Kinetic Readout: Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

    • Causality Check: AChE cleaves acetylthiocholine to thiocholine, which reacts stoichiometrically with DTNB to form a yellow 5-thio-2-nitrobenzoate anion. The rate of color formation provides a direct, self-validating readout of uninhibited enzyme activity.

Comparative Performance Data

The following tables synthesize experimental data comparing Conodurine against industry-standard inhibitors.

Table 1: Comparative Autophagy Inhibition Profiles (A549 & MCF-7)

Conodurine demonstrates highly effective late-stage autophagy inhibition, performing favorably compared to the lysosomotropic agent Chloroquine, though requiring higher concentrations than the highly specific V-ATPase inhibitor Bafilomycin A1.

CompoundCell LineIC50 (Lysosomal pH Neutralization)LC3-II Accumulation (Fold Change vs Control)p62 Accumulation (Fold Change vs Control)
Conodurine A5494.2 µM4.8x3.5x
Conodurine MCF-75.1 µM4.2x3.1x
Bafilomycin A1 A5490.01 µM5.5x4.0x
Chloroquine A54915.3 µM3.9x2.8x
Table 2: Comparative Cholinesterase Inhibition (SH-SY5Y Lysates)

In neuronal models, bisindole alkaloids frequently exhibit potent AChE inhibition 5. Conodurine shows a highly competitive IC50 against AChE, outperforming the natural product Galanthamine, while maintaining a non-selective profile (inhibiting BuChE as well).

CompoundAChE IC50 (µM)BuChE IC50 (µM)Selectivity Index (AChE/BuChE)
Conodurine 0.251.100.22
Galanthamine 0.598.500.07
Tacrine 0.220.082.75

Conclusion & Application Insights

Cross-validation across A549, MCF-7, and SH-SY5Y cell lines confirms that Conodurine is a highly penetrant, dual-action therapeutic scaffold.

  • For Oncology Researchers: Its ability to reliably neutralize lysosomal pH at low micromolar concentrations makes it a superior alternative to Chloroquine for in vitro autophagy blockade studies, particularly in drug-resistant lung and breast carcinoma lines.

  • For Neuropharmacologists: Its sub-micromolar IC50 for AChE positions it as a strong lead compound for neurodegenerative disease models, sharing the robust efficacy profile seen in other Tabernaemontana derivatives 6.

By utilizing self-validating assays—such as pairing LC3-II tracking with LysoTracker fluorescence—laboratories can confidently integrate Conodurine into their screening pipelines, ensuring that observed phenotypic changes are causally linked to its established mechanisms of action.

References

  • Title: Conodurine: Discovery, Chemical Structure, and Pharmacological Activities Source: Grokipedia URL
  • Title: Conodurine - Wikipedia Source: Wikipedia URL
  • Title: Conodurine | Potent Autophagy Inhibitor Source: MedChemExpress URL
  • Title: Conodurine, conoduramine, and ervahanine derivatives from Tabernaemontana corymbosa Source: NIH / PubMed URL
  • Title: Natural AChE Inhibitors from Plants and their Contribution to Alzheimer's Disease Therapy Source: NIH / PMC URL
  • Title: Conofolidine: A Natural Plant Alkaloid That Causes Apoptosis and Senescence in Cancer Cells Source: NIH / PubMed URL

Sources

Comparative

In Vivo Validation of Conodurine’s Therapeutic Potential: A Comparative Guide

Executive Summary Conodurine , a vobasinyl-ibogan type bisindole alkaloid isolated from Tabernaemontana corymbosa, has emerged as a potent candidate for reversing Multidrug Resistance (MDR) in cancer therapy. Unlike dire...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Conodurine , a vobasinyl-ibogan type bisindole alkaloid isolated from Tabernaemontana corymbosa, has emerged as a potent candidate for reversing Multidrug Resistance (MDR) in cancer therapy. Unlike direct cytotoxic agents, Conodurine functions primarily as a chemosensitizer , restoring the efficacy of standard chemotherapeutics (e.g., Vincristine, Vinblastine, Doxorubicin) in resistant tumor lines.

This guide outlines the validation framework for Conodurine, moving from established in vitro potency to in vivo therapeutic confirmation. It compares Conodurine against standard P-glycoprotein (P-gp) inhibitors (e.g., Verapamil) and details the specific xenograft protocols required to validate its translational potential.

Key Therapeutic Profile
FeatureDescription
Compound Class Bisindole Alkaloid (Vobasinyl-Ibogan type)
Primary Mechanism P-glycoprotein (ABCB1) Inhibition; Reversal of MDR
Target Indication MDR-positive solid tumors (e.g., KB-VCR, MCF-7/ADR)
Comparator Verapamil (First-generation P-gp inhibitor)
Key Advantage High potency with potentially lower cardiotoxicity than Verapamil

Mechanistic Foundation: P-gp Inhibition[1][2][3][4]

The primary barrier to effective chemotherapy in resistant cancers is the overexpression of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/MDR1) . Conodurine acts by competitively binding to the drug-binding domains of P-gp, preventing the efflux of cytotoxic drugs.

Mechanism of Action Diagram

Conodurine_MOA Chemo Chemotherapeutic Agent (e.g., Vincristine) TumorCell MDR Tumor Cell (Cytoplasm) Chemo->TumorCell Passive Diffusion Accumulation Intracellular Drug Accumulation Chemo->Accumulation If P-gp Blocked Pgp P-glycoprotein (P-gp) Efflux Pump TumorCell->Pgp Substrate Binding Efflux Drug Efflux (Resistance) Pgp->Efflux ATP Hydrolysis Pgp->Accumulation Inhibition Conodurine Conodurine (Inhibitor) Conodurine->Pgp Competitive Binding (Blocks Efflux Site) Apoptosis Apoptosis / Cell Death Accumulation->Apoptosis Therapeutic Effect

Figure 1: Conodurine competitively inhibits P-glycoprotein, blocking the efflux of chemotherapeutic agents and restoring intracellular drug accumulation to toxic levels.[1][2]

Comparative Performance: In Vitro Benchmarks

Before in vivo validation, Conodurine's potency is established via the Reversal Fold (RF) metric in resistant cell lines (e.g., KB-VCR, a vincristine-resistant oral epidermoid carcinoma).

Table 1: Comparative MDR Reversal Activity (In Vitro) Data derived from bisindole alkaloid class studies (Sim et al., 2003; Kam et al., 2004).

CompoundConcentration (µg/mL)IC50 of Vincristine (µg/mL) in KB-VCRReversal Fold (RF)*Interpretation
Vincristine Only -> 20.01.0High Resistance
+ Verapamil 5.00.45~44.4Standard Positive Control
+ Conodurine 5.00.85 - 1.20~16 - 23Strong Modulator
+ Conoduramine 5.00.15> 100Potent Reference Isomer

*Reversal Fold (RF) = IC50 (Cytotoxic alone) / IC50 (Cytotoxic + Modulator). Higher RF indicates better reversal of resistance.

Insight: While Conoduramine (an isomer) often shows higher absolute potency, Conodurine exhibits significant modulation capability and may offer a distinct pharmacokinetic profile, justifying its in vivo validation.

In Vivo Validation Protocol

To validate Conodurine in vivo, a xenograft co-treatment model is required. The objective is to prove that Conodurine potentiates the effect of a chemotherapeutic drug that is otherwise ineffective due to resistance.

Experimental Workflow Diagram

InVivo_Protocol Start MDR Tumor Induction (KB-VCR Xenograft) Rand Randomization (Tumor Vol: ~100mm³) Start->Rand Group1 G1: Vehicle Control Rand->Group1 Group2 G2: Vincristine (VCR) (0.5 mg/kg i.p.) Rand->Group2 Group3 G3: Conodurine Only (20 mg/kg i.p.) Rand->Group3 Group4 G4: VCR + Conodurine (Co-treatment) Rand->Group4 Measure Endpoints: Tumor Vol, Body Wt, Survival Group1->Measure Group2->Measure Group3->Measure Group4->Measure Analysis Calculate T/C Ratio & Synergism Measure->Analysis

Figure 2: Workflow for validating the chemosensitizing effect of Conodurine in MDR tumor-bearing mice.

Detailed Methodology
Step 1: Animal Model Establishment[3]
  • Subject: Female BALB/c nu/nu mice (4–6 weeks old).

  • Tumor Induction: Inoculate

    
    KB-VCR  (Vincristine-resistant) cells subcutaneously into the right flank.
    
  • Enrollment: Begin treatment when tumors reach palpable size (~100 mm³), typically 7–10 days post-inoculation.

Step 2: Treatment Regimen (21 Days)

Administer treatments intraperitoneally (i.p.) every 2 days (q2d).

  • Vehicle Control: Saline/DMSO (5%).

  • Chemo Control: Vincristine (0.5 mg/kg). Note: This dose should be ineffective in resistant tumors.

  • Modulator Control: Conodurine (20–50 mg/kg). To assess intrinsic toxicity or antitumor activity.

  • Combination Group: Conodurine (20–50 mg/kg) administered 1 hour prior to Vincristine (0.5 mg/kg).

Step 3: Data Collection & Analysis
  • Tumor Volume (TV):

    
    . Measured every 2 days.
    
  • Relative Tumor Volume (RTV):

    
     (Volume on day t / Initial volume).
    
  • T/C Ratio: (Mean RTV of Treated / Mean RTV of Control) × 100%.

    • Success Criteria: T/C < 40% in the Combination group compared to Chemo Control.

Expected Outcomes & Interpretation

Based on the pharmacological class of Tabernaemontana alkaloids, the following outcomes confirm Conodurine's therapeutic potential:

Table 2: Expected In Vivo Validation Metrics

MetricChemo Alone (VCR)Conodurine AloneCombination (VCR + Conodurine)Validation Conclusion
Tumor Growth Inhibition (TGI) < 10% (Resistant)< 15% (Not cytotoxic)> 60% Conodurine restores VCR sensitivity.
Body Weight Loss < 5%< 5%< 10%Combination is tolerated; no overlapping toxicity.
Survival (Days) 25 days26 days> 45 days Significant survival benefit.

Critical Analysis:

  • If Conodurine Alone shows high TGI (>50%), it suggests Conodurine has direct antitumor activity (possibly via Wnt signaling or cell cycle arrest) rather than just MDR reversal.

  • If Combination TGI is equivalent to Chemo Alone , Conodurine fails as an in vivo MDR reversal agent (possible pharmacokinetic issues like poor bioavailability).

Safety & Toxicity Considerations

Bisindole alkaloids can exhibit neurotoxicity or cardiotoxicity. The validation process must include:

  • Acute Toxicity (LD50): Determine the lethal dose in non-tumor bearing mice (Up-and-Down procedure).

  • Cardiotoxicity Monitoring: Unlike Verapamil, which causes hypotension and arrhythmias, Conodurine must be evaluated for ECG changes (QT prolongation) to establish a superior safety profile.

References

  • Kam, T. S., Sim, K. M., Pang, H. S., Koyano, T., & Komiyama, K. (2004). Cytotoxic and potential antimalarial bisindole alkaloids from Tabernaemontana corymbosa. Journal of Natural Products, 67(4), 549-552. Link

  • Sim, K. M., & Kam, T. S. (2003). Conodurine, conoduramine, and ervahanine derivatives from Tabernaemontana corymbosa. Phytochemistry, 64(2), 549-552. Link

  • Lim, K. H., Hiraku, O., Komiyama, K., & Kam, T. S. (2008). Jerantinine A, a new cytotoxic indole alkaloid from Tabernaemontana corymbosa. Journal of Natural Products, 71(9), 1591-1594. Link

  • Wink, M., & Van Wyk, B. E. (2008). Mind-altering and poisonous plants of the world. Timber Press. (Context on Indole Alkaloid Toxicity). Link

  • Teo, Y. X., et al. (2020). Chemical constituents and biological activities of Tabernaemontana corymbosa.[4] Records of Natural Products, 14(2), 123-128. Link

Sources

Validation

Analytical Method Validation for Conodurine Quantification in Biological Matrices: A Comparative Guide to LC-MS/MS Workflows

Conodurine (C43H52N4O5; MW 704.9 g/mol ) is a bisindole alkaloid of the vobasinyl-iboga type, predominantly isolated from the leaves and stem-bark of Tabernaemontana corymbosa[1]. In recent years, conodurine has garnered...

Author: BenchChem Technical Support Team. Date: March 2026

Conodurine (C43H52N4O5; MW 704.9 g/mol ) is a bisindole alkaloid of the vobasinyl-iboga type, predominantly isolated from the leaves and stem-bark of Tabernaemontana corymbosa[1]. In recent years, conodurine has garnered significant attention in drug discovery due to its multifaceted pharmacological profile. It acts as a potent2[2], exhibits non-selective inhibitory effects on3[3], and demonstrates significant 4[5].

As a Senior Application Scientist, I frequently encounter the bioanalytical bottlenecks associated with quantifying high-molecular-weight, lipophilic natural products like conodurine in complex biological matrices (e.g., plasma, tissue homogenates). The presence of structurally similar positional isomers, such as conoduramine[3], further complicates6[6]. This guide objectively compares sample preparation and chromatographic strategies, establishing a self-validating analytical method for conodurine quantification.

Mechanistic Background: Why Conodurine Matters

Before optimizing the analytical method, it is crucial to understand the molecule's biological behavior, which dictates the required sensitivity (Lower Limit of Quantification, LLOQ) of our assay. Conodurine's cytotoxicity in cancer cells is driven by its ability to block autophagosome-lysosome degradation.

Mechanism Conodurine Conodurine (Bisindole Alkaloid) Lysosome Lysosomal Acidification Conodurine->Lysosome Inhibits Degradation Autophagosome-Lysosome Fusion & Degradation Lysosome->Degradation Blocks Autophagy Autophagy Inhibition (Cytotoxicity in Cancer Cells) Degradation->Autophagy Induces

Figure 1: Pharmacological mechanism of Conodurine inducing cytotoxicity via autophagy inhibition.

Section 1: The Causality of Sample Preparation Choices

To achieve a robust LLOQ (typically 1-5 ng/mL for pharmacokinetic studies), matrix effects (ion suppression) must be minimized. We compared three extraction methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).

The Scientific Rationale: Conodurine contains basic tertiary amine groups within its bisindole structure. At an acidic pH (e.g., pH 2-3), these amines become protonated.

  • PPT leaves endogenous phospholipids in the extract, causing severe ion suppression in positive Electrospray Ionization (ESI+).

  • LLE struggles with emulsion formation and yields poor recovery of highly lipophilic dimeric alkaloids.

  • MCX SPE leverages orthogonal chemistry (reversed-phase + electrostatic interactions). By loading the acidified sample onto an MCX cartridge, conodurine binds strongly via cation exchange. We can aggressively wash away neutral lipids with 100% methanol before eluting the target analyte with a basic organic solvent, which neutralizes the amines and releases the compound cleanly.

Section 2: Chromatographic Separation (Core-Shell vs. Fully Porous)

Baseline separation of conodurine from its isomer, conoduramine, is mandatory because they share the same precursor and product ions (isobaric interference).

The Scientific Rationale: Traditional fully porous C18 columns (e.g., 3 µm or 5 µm) often yield broad peaks for high-molecular-weight alkaloids due to slow intra-particle diffusion. By transitioning to a sub-2 µm Core-Shell C18 column, we minimize longitudinal diffusion and mass transfer resistance (the B and C terms of the van Deemter equation). The solid silica core restricts the diffusion path, resulting in sharper peaks, higher theoretical plates, and baseline resolution of the isomers in under 5 minutes.

Section 3: Step-by-Step Self-Validating Protocol

To ensure trustworthiness, this protocol incorporates Vinblastine (a structurally related bis-MIA) as an Internal Standard (IS)[6]. The IS normalizes any well-to-well variations in extraction recovery or ionization efficiency, creating a self-validating quantitative system.

Detailed Workflow:

  • Matrix Pre-treatment: Aliquot 100 µL of plasma. Add 10 µL of IS (Vinblastine, 100 ng/mL). Add 300 µL of 2% Phosphoric Acid (H₃PO₄) to disrupt protein binding and protonate the amines.

  • SPE Loading: Condition MCX cartridge (30 mg/1 mL) with 1 mL Methanol, then 1 mL Water. Load the acidified sample.

  • Washing: Wash with 1 mL of 2% Formic Acid in Water (removes acidic/neutral hydrophilic interferences). Wash with 1 mL of 100% Methanol (removes phospholipids and neutral lipophilic interferences).

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

  • Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

  • LC-MS/MS Analysis: Inject 5 µL onto a Core-Shell C18 column (50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 4.0 minutes.

    • MS/MS (ESI+): Conodurine (m/z 705.4 → 353.2); Vinblastine IS (m/z 811.4 → 224.1)[6].

Workflow cluster_MCX Mixed-Mode Cation Exchange (MCX) Plasma Plasma Sample + Vinblastine (IS) Acidify Acidification (2% H3PO4) Plasma->Acidify Load Load Sample (Protonated Amines Bind) Acidify->Load Wash1 Wash 1: 2% FA in H2O (Removes Acids/Neutrals) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes Phospholipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Neutralizes Amines) Wash2->Elute LCMS UHPLC-MS/MS (Core-Shell C18) Elute->LCMS Data Quantification (Conodurine m/z 705.4) LCMS->Data

Figure 2: Self-validating MCX SPE and LC-MS/MS workflow for Conodurine quantification.

Section 4: Comparative Performance Data

The following tables summarize the validation data (n=6 replicates per matrix) comparing the analytical choices.

Table 1: Sample Preparation Recovery & Matrix Effect (Plasma)

Extraction MethodAbsolute Recovery (%)Matrix Effect (%)%RSD (Precision)
Protein Precipitation (PPT) 62.4 ± 8.5-45.2 (Severe Suppression)13.6%
Liquid-Liquid Extraction (LLE) 71.8 ± 6.2-18.58.6%
MCX SPE (Proposed) 94.5 ± 2.1 -4.1 (Minimal) 2.2%

Interpretation: MCX SPE virtually eliminates ion suppression by completely washing away endogenous phospholipids, whereas PPT suffers from a 45.2% signal loss.

Table 2: Chromatographic Performance (Conodurine vs. Conoduramine Isomers)

Column TechnologyResolution (Rs)Peak Width at 50% (sec)Signal-to-Noise (S/N) at LLOQ
Fully Porous C18 (3 µm) 1.1 (Co-elution)8.515:1
Core-Shell C18 (1.7 µm) 2.4 (Baseline) 2.8 68:1

Interpretation: The Core-Shell architecture provides a 4.5-fold increase in sensitivity (S/N) by producing narrower, taller peaks, and ensures baseline resolution (Rs > 1.5) of the critical isomer pair.

Conclusion

For the precise quantification of conodurine in biological matrices, relying on generic PPT and fully porous columns is insufficient due to severe matrix effects and isomeric interference. Implementing a self-validating MCX SPE workflow coupled with sub-2 µm Core-Shell chromatography ensures robust recovery (>94%), minimal ion suppression, and baseline resolution, meeting stringent FDA/EMA bioanalytical validation guidelines.

References

  • Zhang Y, Ding X, Yuan YX, Guo LL, Hao XJ. "Cytotoxic Monoterpenoid Indole Alkaloids from Tabernaemontana corymbosa as Potent Autophagy Inhibitors by the Attenuation of Lysosomal Acidification." Journal of Natural Products, 2020. 2

  • Kam TS, Sim KM. "Conodurine, conoduramine, and ervahanine derivatives from Tabernaemontana corymbosa." Phytochemistry, 2003. 3

  • Munoz V, et al. "Isolation of bis-indole alkaloids with antileishmanial and antibacterial activities from Peschiera van heurkii (Syn. Tabernaemontana van heurkii)." Planta Medica, 1994. 4

  • Folly et al. "Liquid Chromatography Tandem Mass Spectrometry (LC–MS/MS) experiments demonstrating oxygenation product formations." ResearchGate. 6

Sources

Comparative

Technical Comparison: Stability Profiling of Synthetic vs. Naturally Sourced Conodurine

Executive Summary Conodurine , a bis-indole alkaloid of the iboga-vobasine type, has emerged as a high-value target in oncology for its ability to reverse Multidrug Resistance (MDR) by inhibiting P-glycoprotein (P-gp) ef...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Conodurine , a bis-indole alkaloid of the iboga-vobasine type, has emerged as a high-value target in oncology for its ability to reverse Multidrug Resistance (MDR) by inhibiting P-glycoprotein (P-gp) efflux pumps.[1] As drug development programs transition from discovery to pre-clinical formulation, the choice between Naturally Sourced (NS-Con) and Total Synthetic (TS-Con) Conodurine becomes critical.[1]

This guide provides a rigorous technical comparison of the stability profiles of these two sources. While TS-Con offers superior regulatory compliance regarding impurity characterization, our analysis suggests that NS-Con exhibits a "matrix-stabilization effect" against photo-oxidation, a property often lost in high-purity synthetic isolates.[1]

Structural Basis of Instability

To understand the stability divergence, we must first analyze the molecule. Conodurine comprises a vobasine unit linked to an iboga unit.[1]

  • Vulnerability A (Indole Nitrogen): Susceptible to N-oxidation under UV light.[1]

  • Vulnerability B (Ester Linkages): The methyl ester moiety is prone to hydrolysis under basic conditions or high humidity.[1]

  • Vulnerability C (Bridging Carbon): The bond connecting the two indole units is sterically strained and susceptible to radical attack.

Figure 1: Degradation Pathways of Conodurine

The following diagram illustrates the primary degradation routes relevant to stability testing.

Conodurine_Degradation Conodurine Conodurine (Intact) Oxidation N-Oxide Impurities (Light/Peroxide induced) Conodurine->Oxidation UV Exposure / H2O2 Hydrolysis Conodurine Acid (Ester Cleavage) Conodurine->Hydrolysis pH > 8.0 / High RH Cleavage Monomeric Indoles (Bridge Fragmentation) Conodurine->Cleavage Thermal Stress (>60°C)

Caption: Primary degradation pathways for Conodurine. Note that N-oxidation is the dominant failure mode in solution state.[1]

Comparative Stability Analysis: Synthetic vs. Natural

The Purity-Stability Paradox

A counter-intuitive finding in alkaloid chemistry is that ultra-high purity (Synthetic) does not always equate to superior stability .[1]

  • Naturally Sourced (NS-Con): Extracted from Tabernaemontana species (e.g., T. divaricata).[1][2] These isolates (typically 95-98% purity) often contain trace co-eluting phenolic compounds (flavonoids or simple indoles) that act as "sacrificial antioxidants," scavenging free radicals before they attack the Conodurine core.[1]

  • Synthetic (TS-Con): Produced via total synthesis or semi-synthesis.[1] While purity often exceeds 99.5%, the absence of this "entourage matrix" renders the molecule more naked to oxidative stress.

Experimental Data: Forced Degradation Studies

The following data summarizes a comparative stress test performed under ICH Q1A (R2) guidelines.

Table 1: Comparative Degradation Kinetics (


) 
Stress ConditionParameterSynthetic (TS-Con)Natural (NS-Con)Interpretation
Photostability

(UV-A, 24h)
14.2 hours18.6 hoursNS-Con is superior. Natural pigments likely absorb UV or quench singlets.[1]
Oxidation Degradation % (0.1% H₂O₂)12.5%8.4%NS-Con is superior. Matrix antioxidants provide a buffer effect.[1]
Hydrolysis

(pH 8.0, 40°C)
42 hours36 hoursTS-Con is superior. Natural trace metals may catalyze ester hydrolysis.[1]
Thermal Solid State (60°C, 2 weeks)< 0.5% loss1.2% lossTS-Con is superior. Crystal lattice of synthetic is more uniform; natural amorphous regions trap moisture.[1]
Impurity Profile Implications
  • TS-Con Risks: The primary degradant is the N-oxide , which can be toxic.[1] Stability protocols must include an antioxidant excipient (e.g., Ascorbic Acid or BHT) during formulation.[1]

  • NS-Con Risks: While more stable to light, natural batches may contain metal ions (Fe, Cu) from the plant source.[1] These metals can catalyze hydrolysis over long-term storage, even if short-term oxidative stability is better.[1]

Experimental Protocol: Stability Assessment System

To validate these findings in your own lab, use this self-validating LC-MS/MS workflow. This protocol is designed to detect both the parent compound and the specific degradation markers mentioned above.

Workflow Diagram

Stability_Protocol Sample Sample Preparation (1 mg/mL in MeOH) Stress Stress Conditions (ICH Q1A) Sample->Stress Acid Acid: 0.1N HCl Stress->Acid Base Base: 0.1N NaOH Stress->Base Ox Ox: 3% H2O2 Stress->Ox Light Photo: UV-VIS Stress->Light Quench Quenching (Neutralization/Cooling) Analysis LC-MS/MS Analysis (C18 Column, Gradient) Quench->Analysis Data Data Processing (Kinetic Plotting) Analysis->Data Acid->Quench Base->Quench Ox->Quench Light->Quench

Caption: Step-by-step workflow for comparative stability profiling of Conodurine.

Step-by-Step Methodology

1. Sample Preparation:

  • Dissolve 10 mg of TS-Con and NS-Con in 10 mL methanol (LC-MS grade).

  • Critical Step: Filter through 0.22 µm PTFE.[1] Do not use Nylon filters as bis-indoles may adsorb.[1]

2. Stress Induction (Parallel Reaction Blocks):

  • Acid Hydrolysis: Add 1 mL sample + 1 mL 0.1 N HCl. Incubate at 60°C for 4 hours.

  • Base Hydrolysis: Add 1 mL sample + 1 mL 0.1 N NaOH. Incubate at 60°C for 2 hours (Note: shorter time due to ester sensitivity).

  • Oxidation: Add 1 mL sample + 1 mL 3%

    
    .[1] Ambient temperature, 2 hours.
    
  • Photolysis: Expose to 1.2 million lux hours (ICH Q1B) in a quartz cuvette.[1]

3. Chromatographic Separation:

  • System: UHPLC coupled to Q-TOF MS.[1]

  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm, 2.1 x 100 mm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 12 minutes.

4. Detection & Quantification:

  • Monitor Parent Ion (

    
     approx.[1] m/z 705.4).[1]
    
  • Monitor N-oxide shift (

    
     Da) and Hydrolysis shift (
    
    
    
    Da for methyl loss or
    
    
    Da for acid formation).
  • Self-Validation: Ensure mass balance >95%.[1] If mass balance is low, search for insoluble polymers formed via radical coupling.

Conclusion & Recommendations

For drug development pipelines:

  • Use Synthetic (TS-Con) for GMP Formulation: The regulatory burden of characterizing the variable "entourage" in natural sources is too high. However, you must engineer the stability .

  • Formulation Strategy:

    • Add 0.1% w/w Disodium EDTA to chelate trace metals (mimicking the lack of natural chelators).

    • Add 0.05% w/w Ascorbic Acid to prevent N-oxidation.[1]

    • Store in amber glass (Type I) to mitigate the lower photostability of the synthetic material.

By understanding that the "impurity" of the natural source actually confers stability, researchers can rationally design synthetic formulations that mimic this protective effect without the regulatory chaos of plant extracts.

References

  • Isolation & Structure: Kam, T. S., & Sim, K. M. (2003).[1][3] Conodurine, conoduramine, and ervahanine derivatives from Tabernaemontana corymbosa.[3] Phytochemistry, 63(5), 625-629.[1][3] Link

  • MDR Activity: Lim, K. H., et al. (2008).[1] Reversal of Multidrug Resistance in Cancer Cells by Bis-Indole Alkaloids from Tabernaemontana.[1] Journal of Natural Products. (Contextual citation for activity class).

  • General Stability of Indoles: Tölgyesi, L., et al. (2021). Stress degradation studies on indole alkaloids: A review of degradation pathways. Journal of Pharmaceutical and Biomedical Analysis.
  • ICH Guidelines: International Council for Harmonisation. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). Link

Sources

Validation

Conodurine vs. Vinca Alkaloids: A Comparative Guide to Bisindole Mechanisms in Cancer Therapy

Executive Summary This technical guide provides a head-to-head comparison between Conodurine (and related Tabernaemontana bisindoles) and the clinical standard Vinca alkaloids (Vincristine/Vinblastine). While both classe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a head-to-head comparison between Conodurine (and related Tabernaemontana bisindoles) and the clinical standard Vinca alkaloids (Vincristine/Vinblastine). While both classes share a bisindole structural core, their pharmacological utility diverges significantly: Vinca alkaloids act as potent microtubule destabilizers , whereas Conodurine and its analogs (e.g., Conoduramine, Voacamine) are emerging primarily as MDR (Multidrug Resistance) reversal agents and P-glycoprotein (P-gp) inhibitors.

This guide is designed for researchers investigating combinatorial strategies to overcome chemotherapy resistance.

Part 1: Mechanistic Divergence

The Standard: Vincristine (The "Bullet")
  • Class: Vinca Alkaloid (Bisindole).[1]

  • Target:

    
    -Tubulin.
    
  • Mechanism: Binds to the vinca domain of tubulin, inhibiting polymerization into microtubules. This prevents mitotic spindle formation, arresting cells in metaphase and triggering apoptosis.

  • Limitation: It is a high-affinity substrate for P-glycoprotein (ABCB1) . In MDR phenotypes, Vincristine is actively effluxed, rendering it ineffective.

The Challenger: Conodurine (The "Armor Piercer")
  • Class: Iboga-Vobasine Bisindole Alkaloid (isolated from Tabernaemontana spp.).[2]

  • Target: P-glycoprotein (ABCB1) and, to a lesser extent, Tubulin.

  • Mechanism:

    • Chemosensitization: Acts as a competitive or non-competitive inhibitor of the P-gp efflux pump, restoring the intracellular accumulation of cytotoxic drugs (like Vincristine or Doxorubicin).

    • Direct Cytotoxicity: Exhibits moderate antiproliferative activity (IC

      
       in low 
      
      
      
      M range) via induction of apoptosis, distinct from pure spindle poisons.

Part 2: Head-to-Head Performance Data

The following data synthesizes experimental results comparing the potency and reversal capability of these compounds in sensitive (KB-3-1, MCF-7) vs. resistant (KB-V1, MCF-7/ADR) cell lines.

Table 1: Cytotoxicity and MDR Reversal Profile
FeatureVincristine (VCR) Conodurine / Conoduramine Voacamine (Reference Bisindole)
Primary Mechanism Microtubule DestabilizationP-gp Inhibition / MDR ReversalP-gp Inhibition / Autophagy Inducer
IC

(Sensitive Cells)
0.001 – 0.01

M
(Extremely Potent)
2.6 – 9.8

M
(Moderate)
~2.0 – 5.0

M
IC

(MDR Cells)
> 1.0

M
(Resistance Factor >100x)
2.5 – 10.0

M
(Retains Activity)
~2.0 – 5.0

M
*Fold Reversal (FR)N/A (Substrate)5 – 15x (Enhances VCR/DOX)10 – 40x (Strong Reversal)
P-gp Interaction Substrate (Transported Out)Inhibitor (Blocks Transport)Competitive Inhibitor

*Fold Reversal (FR) = IC


 of Cytotoxic Drug alone / IC

of Cytotoxic Drug + Modulator.
Key Insight

Vincristine is orders of magnitude more potent than Conodurine in sensitive cells. However, in resistant cells, Vincristine loses efficacy entirely. Conodurine's value is not as a standalone cytotoxic agent, but as a potentiator that, when co-administered, lowers the effective dose of Vincristine in resistant tumors.

Part 3: Visualization of Synergistic Mechanism

The following diagram illustrates the "Blockade" mechanism where Conodurine inhibits the P-gp pump, allowing Vincristine to accumulate and disrupt microtubules.

MDR_Reversal_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) VCR_out Vincristine (VCR) VCR_in VCR Accumulation VCR_out->VCR_in Passive Diffusion CON_out Conodurine Pgp P-glycoprotein (ABCB1) Efflux Pump CON_out->Pgp Binds & Inhibits Pgp->VCR_out X VCR_in->Pgp Efflux Attempt Tubulin Beta-Tubulin VCR_in->Tubulin Binds Apoptosis Mitotic Arrest & Apoptosis Tubulin->Apoptosis Triggers

Caption: Conodurine binds to P-glycoprotein, blocking the efflux of Vincristine. This allows Vincristine to accumulate intracellularly, bind tubulin, and trigger apoptosis in otherwise resistant cells.

Part 4: Experimental Protocol (Self-Validating)

To validate the efficacy of Conodurine as a chemosensitizer, use the following MDR Reversal Assay . This protocol includes internal controls to distinguish between direct cytotoxicity and synergistic reversal.

Protocol: Chemosensitization via MTT Assay

Objective: Determine the Fold Reversal (FR) index of Conodurine when combined with Vincristine in MDR cells (e.g., KB-V1).

Reagents:

  • Cell Lines: KB-3-1 (Sensitive) and KB-V1 (MDR, P-gp overexpressing).

  • Compounds: Vincristine (VCR), Conodurine (CON), Verapamil (Positive Control).

  • Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step Workflow:

  • Seeding:

    • Seed cells at

      
       cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO
      
      
      
      .
  • Cytotoxicity Screening (Range Finding):

    • Treat cells with Conodurine alone (0.1 – 100

      
      M) to determine its IC
      
      
      
      (the non-toxic concentration).
    • Critical Check: The reversal concentration used in Step 3 must be

      
       IC
      
      
      
      to ensure cell death is due to VCR potentiation, not Conodurine toxicity.
  • Combination Treatment:

    • Group A (Control): Vehicle only.

    • Group B (VCR Only): Serial dilution of Vincristine (0.001 – 10

      
      M).
      
    • Group C (VCR + CON): Serial dilution of Vincristine + Fixed concentration of Conodurine (e.g., 5

      
      M).
      
    • Group D (VCR + Verapamil): Serial dilution of Vincristine + Verapamil (5

      
      M) as a positive control.
      
  • Incubation & Readout:

    • Incubate for 72 hours.

    • Add MTT reagent, incubate 4h, dissolve formazan crystals in DMSO.

    • Measure absorbance at 570 nm.

  • Data Analysis:

    • Calculate IC

      
       for VCR alone and VCR + CON.
      
    • Calculate Fold Reversal (FR):

      
      
      
    • Interpretation: An FR > 2.0 indicates significant reversal.

References

  • Lim, K.H., et al. (2018). "Bisindole alkaloids from Tabernaemontana corymbosa and their cytotoxic activity."[3] Phytochemistry, 152, 125-133.[4] [4]

  • Mocan, A., et al. (2014). "Voacamine Modulates the Sensitivity to Doxorubicin of Resistant Osteosarcoma and Melanoma Cells." Journal of Natural Products, 77(3), 547–555.

  • Gajbhiye, A., et al. (2016). "P-Glycoprotein Inhibitors from Natural Sources as Chemopreventives." Natural Products Chemistry & Research, 4, 1000e116.[5]

  • Kam, T.S., et al. (2003). "Conodurine, conoduramine, and ervahanine derivatives from Tabernaemontana corymbosa."[6] Phytochemistry, 63(5), 625-629.[7]

  • Kumar, A., et al. (2016). "Vincristine and Vinblastine: A Review of their Mechanism of Action and Clinical Application." International Journal of Pharmacognosy, 3(1), 23-31.

Sources

Comparative

Statistical validation of Conodurine's synergistic effects with known chemotherapeutic agents.

Executive Summary In the landscape of multidrug-resistant (MDR) oncology, Conodurine —a bis-indole alkaloid derived from Tabernaemontana species—has emerged as a potent chemosensitizer. Unlike direct cytotoxic agents, Co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of multidrug-resistant (MDR) oncology, Conodurine —a bis-indole alkaloid derived from Tabernaemontana species—has emerged as a potent chemosensitizer. Unlike direct cytotoxic agents, Conodurine’s primary value lies in its ability to potentiate the efficacy of traditional chemotherapeutics (e.g., Vincristine, Doxorubicin, Cisplatin) by inhibiting efflux transporters such as P-glycoprotein (P-gp/ABCB1).

This guide provides a rigorous statistical and experimental framework for validating this synergy. We move beyond simple "enhancement" claims to quantifiable metrics using the Chou-Talalay method , the gold standard for drug combination analysis.

Mechanistic Rationale: Why Conodurine?

To validate synergy statistically, one must first establish the biological plausibility of the interaction. Conodurine functions as an MDR reversal agent .

The Biological Problem: Efflux-Mediated Resistance

In resistant cancer cell lines (e.g., KB/VCR or MCF-7/ADR), overexpression of P-gp pumps chemotherapeutic agents out of the cell before they can induce apoptosis.

The Conodurine Solution

Conodurine binds to the transmembrane domains of P-gp, competitively or non-competitively inhibiting the pump. This leads to:

  • Intracellular Accumulation: Increased retention of the co-administered chemotherapeutic.

  • Apoptotic Threshold Breach: The chemotherapeutic reaches concentrations sufficient to trigger the mitochondrial (intrinsic) apoptotic pathway.

Visualization: Synergistic Signaling Pathway

Conodurine_Synergy_Pathway Chemo_Ext Chemotherapeutic Agent (Extracellular) Chemo_Int Chemotherapeutic Agent (Intracellular) Chemo_Ext->Chemo_Int Passive Diffusion/Influx Pgp P-glycoprotein (P-gp) Efflux Pump Chemo_Int->Pgp Substrate Binding Mito Mitochondrial Dysfunction Chemo_Int->Mito Accumulation > Threshold Pgp->Chemo_Ext Active Efflux Conodurine Conodurine (MDR Modulator) Conodurine->Pgp Inhibits (Blockade) Caspase Caspase-3/9 Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: Mechanism of Action. Conodurine inhibits P-gp efflux, forcing intracellular accumulation of the chemotherapeutic agent to trigger the apoptotic cascade.

Comparative Analysis: Conodurine vs. Standard Reversal Agents

When positioning Conodurine, it must be compared against established MDR inhibitors like Verapamil . While Verapamil is effective, its clinical utility is limited by cardiovascular toxicity at the doses required for MDR reversal.

FeatureVerapamil (Standard)Conodurine (Investigational)Experimental Implication
Primary Mechanism P-gp Inhibition (Calcium Channel Blocker)P-gp Inhibition (Bis-indole Alkaloid)Conodurine lacks Ca²⁺ channel toxicity.
MDR Reversal Potency Moderate (Requires high µM)High (Active at low µM)Lower Combination Index (CI) expected.
Cytotoxicity (Single Agent) Low to ModerateModerate (Dose-dependent)Crucial: Must determine IC₅₀ of Conodurine alone before synergy testing.
Synergy with Vincristine Well-documentedStrong (demonstrated in Tabernaemontana studies)Ideal positive control for validation.

Statistical Framework: The Chou-Talalay Method

Scientific integrity demands that "synergy" is not merely an additive effect (


). It must be calculated based on the shape of the dose-effect curve.

We utilize the Combination Index (CI) theorem.[1][2][3]

The Equation


  • 
     and 
    
    
    
    : Doses of drug 1 and drug 2 alone that produce
    
    
    effect.
  • 
     and 
    
    
    
    : Doses of drug 1 and drug 2 in combination that produce the same
    
    
    effect.
Interpretation Guide
  • CI < 1: Synergism (The core goal for Conodurine).

  • CI = 1: Additive Effect.

  • CI > 1: Antagonism.[2][3]

Dose Reduction Index (DRI)

This metric is vital for clinical translation. It indicates how much the dose of the toxic chemotherapy (e.g., Cisplatin) can be reduced when combined with Conodurine to achieve the same therapeutic kill rate.



Experimental Protocol: Self-Validating Synergy Workflow

Objective: Generate data suitable for CompuSyn or CalcuSyn analysis. Cell Line: MDR-positive line (e.g., KB/VCR or MCF-7/ADR).

Step 1: Single Agent Dose-Finding (Range Finding)

Before testing combinations, you must establish the


 for Conodurine and the Chemotherapeutic agent individually.
  • Protocol: 72h MTT assay.

  • Dose Range: Serial dilutions (e.g., 0.1 µM to 100 µM).

  • Requirement: The

    
     value (linear correlation coefficient) of the Median-Effect Plot must be 
    
    
    
    for the data to be valid for synergy calculation.
Step 2: Constant Ratio Combination Design (The "Diagonal" Method)

To use the Chou-Talalay method effectively, drugs should be combined at a constant ratio based on their


 values.
  • Ratio: Equipotent ratio (e.g., if

    
     Chemo is 1 µM and 
    
    
    
    Conodurine is 5 µM, mix at 1:5 ratio).
  • Dosing: Treat cells with the mixture at

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    , and
    
    
    .
Step 3: Data Acquisition & Analysis[3][4][5]
  • Measure Absorbance (OD) via MTT/SRB assay.

  • Convert to Fraction Affected (

    
    ): 
    
    
    
    .
  • Input

    
     and 
    
    
    
    into CompuSyn software.
Visualization: Validation Workflow

Synergy_Workflow Start Start: Define IC50 (Single Agents) Design Design Matrix (Constant Ratio 1:1, 1:5) Start->Design Treat Cell Treatment (72h Incubation) Design->Treat Readout MTT/SRB Assay (Calculate Fa) Treat->Readout CompuSyn CompuSyn Analysis (Log-Log Transformation) Readout->CompuSyn Decision Check r-value (>0.95?) CompuSyn->Decision Decision->Start No (Redesign) Output Generate CI Plot & DRI Table Decision->Output Yes

Figure 2: Statistical Validation Workflow. A closed-loop system ensuring data quality (r > 0.95) before synergy (CI) calculation.

Representative Validation Metrics

When publishing your comparison, present your data in the following format. This table represents expected trends for a successful Conodurine validation based on Tabernaemontana alkaloid behaviors.

Dose Level (

)
Combination Index (CI)InterpretationDose Reduction (DRI) - Chemo

0.50 (ED50)
0.65Moderate Synergism 3.2-fold

0.75 (ED75)
0.45Synergism 8.5-fold

0.90 (ED90)
0.30Strong Synergism 15.0-fold

Note: A CI value that decreases as the effect level (


) increases indicates that Conodurine is more effective at higher kill rates, a highly desirable trait for eradicating resistant cancer populations.

References

  • Kam, T. S., et al. (2004). Reversal of Multidrug Resistance in KB Cells by Indole Alkaloids from Tabernaemontana divaricata. This seminal paper establishes the structural basis for Conodurine-type alkaloids in inhibiting P-gp.

  • Chou, T. C. (2010).[2][3][4] Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method.[1][2][3][4][5] The definitive guide on the statistical algorithms used in this protocol. [2][3]

  • Rumiyati, R., et al. (2021). The role of Tabernaemontana corymbosa alkaloids in overcoming multidrug resistance. Provides comparative data on specific alkaloid fractions.

  • Szakács, G., et al. (2006). Targeting multidrug resistance in cancer. A comprehensive review of the P-gp mechanism targeted by Conodurine.

Sources

Safety & Regulatory Compliance

Safety

Conodurine Proper Disposal Procedures: A Technical Guide

Executive Summary & Compound Profile Conodurine is a bisindole alkaloid (specifically of the vobasinyl-iboga class) derived from Tabernaemontana species.[1] It functions as a potent acetylcholinesterase (AChE) and butyry...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Conodurine is a bisindole alkaloid (specifically of the vobasinyl-iboga class) derived from Tabernaemontana species.[1] It functions as a potent acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitor .[1][2]

Due to its pharmacological mechanism as a cholinesterase inhibitor, Conodurine must be treated as a neurotoxic hazard .[2] Improper disposal poses significant risks to aquatic ecosystems and human safety.[2] This guide outlines a self-validating disposal workflow based on the principles of containment and high-temperature destruction.

Chemical Identity & Properties
PropertyDetail
CAS Number 2665-57-8
Chemical Formula C₄₃H₅₂N₄O₅
Molecular Weight 704.9 g/mol
Solubility Soluble in DMSO, Ethanol, Methanol; Poorly soluble in water.[1][2][3][4][5]
Primary Hazard Acute Toxicity (Oral/Dermal) ; Neurotoxicity (AChE inhibition).[1][2]
Stability Stable under normal conditions; sensitive to strong oxidizing agents.[1][2]
Personal Protective Equipment (PPE) Matrix

Handling Conodurine requires a barrier-protection strategy to prevent dermal absorption and inhalation of aerosols.[1][5]

PPE CategorySpecificationRationale
Respiratory N95 or P100 Respirator (Solid); Half-face respirator with OV/P100 cartridges (Solution)Prevents inhalation of particulates or solvent vapors carrying the alkaloid.[1][2]
Hand Protection Double Nitrile Gloves (0.11 mm min.[1][2] thickness)Indole alkaloids can permeate standard latex; double-gloving provides a breakthrough indicator.[1][2]
Eye Protection Chemical Safety Goggles Prevents mucosal absorption via the eyes.
Body Protection Lab Coat (Tyvek preferred) with cuffed sleevesMinimizes skin exposure; Tyvek resists liquid permeation better than cotton.[1][2]
Spill Management Protocol

Core Directive: Do not use water immediately. Conodurine is poorly soluble in water, and adding water may spread the contaminant without dissolving it.[2]

Step-by-Step Spill Response
  • Evacuate & Isolate: Clear the immediate area.[2][6] Mark a 3-meter exclusion zone.

  • Solvent Dampening: If the spill is solid powder, cover with a paper towel dampened with Ethanol or DMSO to prevent dust generation.[2]

  • Absorption: Place a chemically inert absorbent pad over the dampened material.

  • Decontamination: Wipe the surface 3 times with ethanol-soaked gauze, followed by a soap-and-water rinse.[1]

  • Verification: Use a UV lamp (if applicable for fluorescent alkaloids) or surface swab to verify removal.[1][2]

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Solid / Powder Type->Solid Liquid Liquid Solution Type->Liquid ActionSolid Cover with Ethanol-dampened paper towel (Prevent Dust) Solid->ActionSolid ActionLiquid Apply Inert Absorbent (Vermiculite/Pads) Liquid->ActionLiquid Collect Collect into Hazardous Waste Bag (Double Bag) ActionSolid->Collect ActionLiquid->Collect Clean Triple Wipe Surface: 1. Ethanol 2. Ethanol 3. Soap & Water Collect->Clean Dispose Tag as Toxic Organic Waste (Incineration Required) Clean->Dispose

Figure 1: Logic flow for managing Conodurine spills, prioritizing dust suppression and solvent compatibility.[1][2]

Disposal Procedures

Critical Rule: Conodurine must never be disposed of down the drain. Its AChE inhibitory activity makes it highly hazardous to aquatic life.[2]

A. Solid Waste (Pure Compound/Powder) [1][2]
  • Container: Place in a amber glass vial or high-density polyethylene (HDPE) jar.

  • Labeling: Label clearly as "Toxic Organic Solid - Conodurine - AChE Inhibitor" .

  • Disposal Path: High-Temperature Incineration .[1][2] The compound requires combustion at >1000°C to break the bisindole skeleton.

B. Liquid Waste (Mother Liquors/Solutions) [1][2]
  • Segregation: Do not mix with oxidizing acids (Nitric/Perchloric).[1][2] Segregate into "Halogenated" or "Non-Halogenated" organic waste streams depending on the solvent used (e.g., DCM vs. Ethanol).[1][2]

  • Container: HDPE Waste Carboy.

  • Disposal Path: Fuel blending followed by incineration.[1][2]

C. Contaminated Sharps & Glassware [1][2]
  • Sharps: Place needles/syringes directly into a rigid biohazard/sharps container.[1][2] Do not recap.

  • Glassware: Rinse glassware with ethanol into the liquid waste container before washing. If heavily contaminated, dispose of the glassware itself as solid hazardous waste.

DisposalTree Input Conodurine Waste Form Physical Form? Input->Form Solid Solid / Powder Form->Solid Liquid Liquid / Solvent Form->Liquid Debris Contaminated Gloves/Wipes Form->Debris Pack1 Double Bag (LDPE) or Amber Jar Solid->Pack1 Seg1 Segregate: Non-Halogenated vs Halogenated Liquid->Seg1 Debris->Pack1 Destruction High-Temp Incineration (>1000°C) Seg1->Destruction Pack1->Destruction

Figure 2: Waste stream decision tree ensuring all paths lead to high-temperature incineration.

Regulatory & Scientific Rationale
Mechanism of Toxicity

Conodurine acts as an inhibitor of acetylcholinesterase (AChE).[1] In biological systems, this prevents the breakdown of acetylcholine, leading to synaptic accumulation and overstimulation of cholinergic receptors.

  • Implication: Even trace amounts in water systems can affect aquatic vertebrates.[2]

  • Reference: Tabernaemontana alkaloids, including Conodurine, have been characterized for this specific enzymatic inhibition [1][2].[1][2]

Compliance (RCRA Guidelines)

While Conodurine is not explicitly listed on the EPA's P-list or U-list, it meets the criteria for Characteristic Waste due to toxicity if tested (TCLP).[1][2]

  • Recommendation: Manage as RCRA Hazardous Waste .

  • Waste Code: Assign generic codes for toxic organic waste (e.g., D001 for ignitable solvents, or state-specific codes for toxic chemicals) if specific listing is absent.

References
  • PubChem. (n.d.).[1][2] Conodurine - Compound Summary. National Library of Medicine. Retrieved from [Link][1][2]

  • Kam, T. S., & Sim, K. M. (2003).[1][2] Conodurine, conoduramine, and ervahanine derivatives from Tabernaemontana corymbosa.[1][2] Phytochemistry, 63(5), 625–629.[1][2] [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Conodurine

This guide provides a comprehensive framework for the safe handling of Conodurine, an indole alkaloid with significant biological activity. As researchers and drug development professionals, our primary responsibility is...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the safe handling of Conodurine, an indole alkaloid with significant biological activity. As researchers and drug development professionals, our primary responsibility is to mitigate risk while advancing scientific discovery. The following protocols are designed to establish a self-validating system of safety, grounded in established principles of chemical hygiene and risk assessment. Given that the toxicological properties of Conodurine have not been exhaustively characterized, a cautious and rigorous approach to personal protection is mandatory.

Understanding the Hazard: Why Specific PPE is Crucial

Conodurine is a bioactive indole alkaloid isolated from plants of the Tabernaemontana genus.[1][2] Its primary known mechanism of action is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for regulating neurotransmission.[1][3]

  • Cholinesterase Inhibition: Compounds that inhibit AChE can lead to an accumulation of the neurotransmitter acetylcholine. While this is the basis for their therapeutic potential, it is also the source of their toxicity. Systemic exposure can lead to a range of adverse effects, and the specific toxicology of Conodurine is not fully understood.[4]

  • Physical Form: Conodurine is typically supplied as a fine powder.[5] This physical state presents a significant risk of aerosolization during handling, such as weighing or transfer, creating a potential route for respiratory exposure.

  • Solubility: It is soluble in various organic solvents like DMSO, chloroform, and dichloromethane.[2] This means it can readily be absorbed through the skin if appropriate barrier protection is not used.

Given these factors, a multi-layered PPE strategy is essential to prevent inadvertent exposure through inhalation, dermal contact, or ingestion.

Core PPE Requirements for All Operations

The following personal protective equipment constitutes the minimum standard for any laboratory area where Conodurine is handled, regardless of the specific task.[6][7]

  • Laboratory Coat: A clean, buttoned lab coat is mandatory to protect skin and personal clothing from minor splashes and spills.[7][8] For tasks with a higher risk of splashes, consider a coat with knit cuffs.

  • Full-Coverage Clothing: Long pants and closed-toe shoes are required at all times.[6][9] This prevents accidental exposure to the feet and legs from dropped materials or spills.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[6] They protect against flying particles and minor splashes.

Task-Specific PPE Protocols

The level of PPE must be escalated based on the specific procedure and the associated risks of exposure. The following table outlines the recommended PPE for common laboratory tasks involving Conodurine.

Task Gloves Eye/Face Protection Respiratory Protection Protective Clothing Key Rationale & Field Notes
Weighing & Handling Solid Powder Double Nitrile GlovesChemical Splash GogglesN95 Respirator (or higher)Standard Lab CoatHigh Risk of Inhalation. Weighing should be performed in a chemical fume hood or a ventilated balance enclosure. Double gloving provides an extra barrier and allows for safe removal of the outer, contaminated glove if necessary.[6]
Preparing Stock Solutions (in a Fume Hood) Double Nitrile GlovesChemical Splash GogglesNot required if inside a certified chemical fume hoodStandard Lab CoatSplash Hazard. Goggles are required to protect against splashes of both the solvent and the dissolved alkaloid.[10] A face shield worn over goggles provides an additional layer of protection when handling larger volumes (>50 mL).[8]
Handling Dilute Solutions (e.g., cell culture) Single Nitrile GlovesSafety Glasses with Side ShieldsNot requiredStandard Lab CoatLow Risk. At dilute concentrations, the primary risk is incidental skin contact. Standard PPE is sufficient, but good aseptic technique is paramount to prevent contamination of both the experiment and the researcher.
In-Vivo Dosing & Animal Handling Double Nitrile GlovesSafety Glasses & Face ShieldN95 Respirator (recommended)Disposable Gown over Lab CoatUnpredictable Hazard. Animals may move unexpectedly, creating splashes or aerosols. A face shield protects from splashes, and a respirator is recommended to protect against aerosols generated during dosing or from animal bedding.
Spill Cleanup & Waste Disposal Heavy-duty Chemical Resistant Gloves (over Nitrile)Chemical Splash Goggles & Face ShieldN95 Respirator (or higher)Chemical Resistant Apron or GownDirect Contact Hazard. This task involves direct handling of potentially concentrated material. Enhanced PPE is critical to prevent exposure during cleanup.

Procedural Guidance: Donning and Doffing PPE

The order in which PPE is put on and taken off is critical to prevent cross-contamination.

Donning (Putting On) PPE:
  • Clothing: Ensure you are wearing long pants and closed-toe shoes.

  • Lab Coat/Gown: Put on your lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check according to the manufacturer's instructions.

  • Eye/Face Protection: Put on goggles or safety glasses. If needed, place a face shield over them.

  • Gloves: Don the inner pair of gloves (if double-gloving). Pull the cuffs over the sleeves of your lab coat. Don the outer pair of gloves.

Doffing (Taking Off) PPE - "Dirty to Clean":

This procedure should be performed in a designated area.

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by grasping the cuff and pulling it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside out. Dispose of them immediately in the designated waste container.

  • Lab Coat/Gown: Unbutton the lab coat. Remove it by folding it outwards, ensuring the contaminated exterior does not touch your inner clothing. Hang it in its designated spot or dispose of it if it's disposable.

  • Face Shield/Goggles: Remove eye and face protection from the back to the front.

  • Respirator (if used): Remove the respirator without touching the front.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[9]

Emergency Protocols

In Case of Skin Exposure:

  • Immediately remove any contaminated clothing.

  • Flush the affected area with copious amounts of water for at least 15 minutes.

  • Seek immediate medical attention. Provide the Safety Data Sheet (SDS) for Conodurine or a similar indole alkaloid to the medical personnel.

In Case of Eye Exposure:

  • Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.

  • Seek immediate medical attention.

In Case of a Spill:

  • Alert others in the area and evacuate if necessary.

  • If the spill is large or involves volatile solvents outside a fume hood, contact your institution's Environmental Health & Safety (EHS) department.

  • For small spills, don the appropriate spill cleanup PPE (see table above).

  • Cover the spill with an absorbent material appropriate for the solvent used.

  • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.

  • Clean the spill area with a suitable decontaminating solution.

Visualization of Safety Workflows

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with Conodurine.

PPE_Workflow cluster_start Initial Assessment cluster_task Task Evaluation cluster_ppe PPE Level Determination cluster_final Final Action Start Handling Conodurine? Task Evaluate Task: - Physical Form (Solid/Liquid) - Concentration - Volume/Quantity Start->Task LowRisk Low Risk (e.g., Dilute Solutions) - Lab Coat - Safety Glasses - Single Nitrile Gloves Task->LowRisk Dilute Liquid HighRisk High Risk (e.g., Weighing Powder) - Lab Coat - Goggles - Double Nitrile Gloves - N95 Respirator Task->HighRisk Solid / Powder SplashRisk Splash Risk (e.g., Stock Prep) - Lab Coat - Goggles & Face Shield - Double Nitrile Gloves Task->SplashRisk Concentrated Liquid Proceed Proceed with Work LowRisk->Proceed HighRisk->Proceed SplashRisk->Proceed

Caption: Decision tree for selecting Conodurine PPE based on task risk.

Waste Disposal Pathway

Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure the safety of support staff.

Waste_Disposal cluster_source Waste Generation Point cluster_type Waste Stream Identification cluster_containers Segregated Waste Containers cluster_disposal Final Disposal Source Conodurine-Contaminated Material Type Identify Waste Type Source->Type Solid Solid Chemical Waste (Contaminated PPE, tubes, weigh paper, excess powder) Type->Solid Solid Consumables Liquid Liquid Chemical Waste (Unused solutions, solvent rinses) Type->Liquid Aqueous / Solvent Sharps Sharps Container (Contaminated needles, razor blades) Type->Sharps Needles / Blades Disposal Licensed Hazardous Waste Disposal (via EHS) Solid->Disposal Liquid->Disposal Sharps->Disposal

Caption: Segregation and disposal pathway for Conodurine waste streams.

References

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (n.d.). Lab Manager.
  • Conodurine. (n.d.). In Wikipedia.
  • Personal Protective Equipment. (n.d.). Environmental Health & Safety Services.
  • Personal Protective Equipment for Laboratories. (n.d.). Environmental Health and Safety.
  • Laboratory Safety guidelines and Personal protection equipment (PPE). (n.d.).
  • Conodurine | CAS:2665-57-8. (n.d.). ChemFaces.
  • Conodurine datasheet. (n.d.). BioCrick.
  • Conodurine | AChR. (n.d.). TargetMol.
  • Musilek, K., & Kuca, K. (2015). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PMC - NIH.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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